Product packaging for Tuberonic acid(Cat. No.:CAS No. 124649-26-9)

Tuberonic acid

Cat. No.: B149402
CAS No.: 124649-26-9
M. Wt: 226.27 g/mol
InChI Key: RZGFUGXQKMEMOO-SZXTZRQCSA-N
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Description

Tuberonic acid, also known as 12-hydroxyjasmonic acid (12-OH-JA), is a natural jasmonate derivative that serves as a key compound for investigating specific pathways in plant growth and environmental response . Originally identified for its role in inducing tuber formation in potato plants, its research applications have expanded to include the study of nyctinastic leaf movements in species like Samanea saman . A significant area of research involves its distinct mechanism of action, which operates independently of the canonical COI1-JAZ jasmonate signaling module . Studies show that its bioactive glucoside derivative, 12-O-β-d-glucopyranosyljasmonic acid, induces leaf closure through rapid potassium fluxes and channel opening in motor cells, a process not triggered by other jasmonates like jasmonic acid or JA-Ile . Furthermore, the biological activity of this compound is stereospecific, with the (-)-enantiomer displaying activity in leaf-closing assays while the (+)-enantiomer is inactive, highlighting the importance of stereochemistry in its function . Researchers value this compound for probing diverse physiological processes, including specialized developmental programs and plant defense mechanisms, offering a pathway to understand complex plant signaling networks beyond the standard JA-Ile-mediated responses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O4 B149402 Tuberonic acid CAS No. 124649-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-7-3-1-2-4-10-9(8-12(15)16)5-6-11(10)14/h1-2,9-10,13H,3-8H2,(H,15,16)/b2-1-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGFUGXQKMEMOO-SZXTZRQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1CC(=O)O)CC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@H]([C@H]1CC(=O)O)C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316194
Record name (+)-Tuberonic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

124649-26-9
Record name (+)-Tuberonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124649-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tuberonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tuberonic acid
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Foundational & Exploratory

The Discovery of Tuberonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid, a hydroxylated derivative of jasmonic acid, stands as a key signaling molecule in the complex regulatory networks of plant growth and development. Its discovery was a pivotal moment in understanding the hormonal control of tuberization, particularly in potatoes (Solanum tuberosum). This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing the experimental journey from initial observations to its isolation, structural elucidation, and synthesis. The guide is intended for researchers, scientists, and drug development professionals who seek a deep, technical understanding of this important plant hormone.

The Quest for the Tuber-Inducing Substance

The investigation into the chemical signals governing tuber formation in potatoes has a long history. It was hypothesized that a specific "tuber-inducing stimulus" was synthesized in the leaves under short-day photoperiods and then transported to the stolons to initiate tuber development. Early research focused on the role of known phytohormones, with studies demonstrating that cytokinins could promote, while gibberellins (B7789140) inhibited, in vitro tuberization. However, the precise identity of the primary endogenous stimulus remained elusive.

Isolation and Discovery

The breakthrough in identifying the tuber-inducing substance came in the late 1980s from the work of Yoshihara and colleagues. Their research, published in 1989, detailed the successful isolation of a potent tuber-inducing compound from potato leaves.[1]

Bioassay for Tuber-Inducing Activity

A crucial element of this research was the development of a reliable bioassay to guide the purification process. The single-node stem segment culture method was employed, providing a sensitive and reproducible system to test the tuber-inducing activity of various fractions obtained from potato leaf extracts.

Experimental Protocol: Bioassay for Tuber-Inducing Activity

  • Plant Material: Single-node stem segments are excised from etiolated potato shoots (Solanum tuberosum).

  • Sterilization: The segments are surface-sterilized, typically with a solution of sodium hypochlorite, followed by rinsing with sterile distilled water.

  • Culture Medium: The sterilized segments are cultured on a basal medium, such as Murashige and Skoog (MS) or White's medium, supplemented with sucrose (B13894) as a carbon source.

  • Application of Test Fractions: The fractions to be tested for tuber-inducing activity are added to the culture medium at various concentrations.

  • Incubation: The cultures are maintained in the dark at a controlled temperature to promote tuber formation.

  • Observation: The formation and development of microtubers are observed and quantified over a period of several weeks. The number, size, and weight of the tubers are recorded as measures of activity.[2]

Extraction and Purification of the Tuber-Inducing Substance

The isolation of the active compound from a large quantity of potato leaves was a meticulous process involving multiple chromatographic steps.

Experimental Protocol: Isolation of this compound Glucoside

  • Extraction: Fresh potato leaves (approximately 100 kg) are homogenized and extracted with a solvent such as methanol (B129727) or ethanol.[1]

  • Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

  • Ion-Exchange Chromatography: The extract is passed through an anion-exchange column to isolate acidic compounds. The active fraction is eluted with a suitable buffer.

  • Silica (B1680970) Gel Chromatography: Further purification is achieved using silica gel column chromatography with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC to yield the pure tuber-inducing substance.

This multi-step purification process yielded a small amount of a highly active compound, which was named this compound glucoside.

Structural Elucidation

With the pure compound in hand, the next critical step was to determine its chemical structure. A combination of spectroscopic techniques was employed to unravel the molecular architecture of this compound glucoside.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecule. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were used to establish the connectivity of atoms and the stereochemistry of the molecule.

The spectroscopic data revealed the structure to be 12-hydroxyjasmonic acid-O-β-D-glucoside. The aglycone, 12-hydroxyjasmonic acid, was named This compound .

Table 1: Key Spectroscopic Data for this compound Glucoside

Spectroscopic TechniqueObservationInterpretation
Mass Spectrometry Molecular ion peak corresponding to the elemental formula C₁₈H₂₈O₉.Confirmed the molecular weight and elemental composition.
¹H NMR Signals corresponding to a cyclopentanone (B42830) ring, two side chains, and a glucose moiety.Provided information on the different structural components.
¹³C NMR Resonances for 18 carbon atoms, including a ketone, a carboxylic acid, and a glucosyl unit.Confirmed the carbon skeleton of the molecule.
2D-NMR (COSY, HMBC) Correlations between protons and carbons.Established the connectivity of the atoms, confirming the structure as 12-hydroxyjasmonic acid-O-β-D-glucoside.

Synthesis of this compound

The chemical synthesis of this compound was essential to confirm the proposed structure and to provide a source of the pure compound for further biological studies. Several stereoselective synthetic routes have been developed.

Experimental Protocol: Stereoselective Synthesis of this compound (General Scheme)

A common strategy for the synthesis of this compound involves the following key steps:

  • Starting Material: A suitable chiral starting material, often derived from a cyclopentenone derivative, is chosen to establish the desired stereochemistry.

  • Introduction of the Acetic Acid Side Chain: The acetic acid side chain is introduced at the C-2 position of the cyclopentanone ring.

  • Introduction of the Pentenyl Side Chain: The hydroxylated pentenyl side chain is introduced at the C-3 position. This is often the most challenging step and requires stereocontrol.

  • Functional Group Manipulations: Various functional group transformations, such as oxidations and reductions, are carried out to complete the synthesis.

  • Purification: The final product is purified by chromatography.

Tuberonic_Acid_Synthesis_Workflow Start Chiral Cyclopentenone Derivative Step1 Introduction of Acetic Acid Side Chain Start->Step1 Step2 Introduction of Pentenyl Side Chain Step1->Step2 Step3 Functional Group Manipulations Step2->Step3 End This compound Step3->End

Biological Activity and Quantitative Data

This compound and its glucoside exhibit potent tuber-inducing activity. Their effects have been quantified in various bioassays, often in comparison to the closely related jasmonic acid.

Table 2: Quantitative Data on the Tuber-Inducing Activity of Jasmonates

CompoundConcentrationEffect on Tuberization (in vitro)Reference
Jasmonic Acid 0.5 µMSaturation of tuberization inductionPelacho & Mingo-Castel, 1991[3]
Kinetin 11.6 µMSaturation of tuberization inductionPelacho & Mingo-Castel, 1991[3]
Jasmonic Acid 5 µMSignificant increase in tuber number and fresh weight[4]
Jasmonic Acid 50 µMInhibition of tuber development[4]

These data highlight the high specific activity of jasmonates in inducing tuberization, being significantly more potent than cytokinins like kinetin.[3]

Signaling Pathway

This compound is believed to function through a signaling pathway that shares significant overlap with that of jasmonic acid. The core of this pathway involves the perception of the hormone, the degradation of repressor proteins, and the subsequent activation of transcription factors that regulate the expression of tuberization-related genes.

Jasmonate_Signaling_Pathway cluster_perception Hormone Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response TA_TAG This compound (TA) This compound Glucoside (TAG) COI1 COI1 (F-box protein) TA_TAG->COI1 binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 forms JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome degraded by MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses SCF_COI1->JAZ targets for degradation Tuber_Genes Tuberization Genes MYC2->Tuber_Genes activates Tuberization Tuber Formation Tuber_Genes->Tuberization leads to

In this pathway, this compound (or its active form) binds to the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins by the 26S proteasome. The degradation of JAZ proteins releases the transcription factor MYC2, allowing it to activate the expression of downstream genes involved in tuber development.

Conclusion

The discovery of this compound and its glucoside was a landmark achievement in plant biology, providing a molecular explanation for the long-sought-after tuber-inducing stimulus. The journey from the initial hypothesis to the isolation, structural elucidation, and synthesis of this phytohormone showcases the power of a multidisciplinary approach, combining classical plant physiology with modern analytical and synthetic chemistry. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working to further unravel the intricate mechanisms of plant development and for professionals exploring the potential applications of these compounds in agriculture and beyond.

References

The Tuberonic Acid Biosynthesis Pathway in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA) and its glycosylated form, this compound glucoside (TAG), are jasmonate-related compounds that play a significant role in plant development, most notably in the induction of tuber formation in potato (Solanum tuberosum)[1][2]. As derivatives of the well-characterized phytohormone jasmonic acid (JA), the biosynthesis and signaling of TA are intricately linked to the octadecanoid pathway. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, regulatory mechanisms, and associated signaling cascades. It is intended to serve as a comprehensive resource for researchers in plant biology, agricultural science, and drug development seeking to understand and manipulate this important metabolic pathway.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a downstream extension of the jasmonic acid pathway. The core pathway involves the hydroxylation of jasmonic acid at the C-12 position to form this compound, which can then be glycosylated to form this compound glucoside.

From Jasmonic Acid to this compound: The Hydroxylation Step

The critical step in this compound biosynthesis is the hydroxylation of jasmonic acid. Evidence suggests that this reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) belonging to the CYP94 family. While these enzymes are primarily known to hydroxylate the isoleucine conjugate of jasmonic acid (JA-Ile) to produce 12-hydroxy-JA-Ile (this compound-Ile), it is hypothesized that direct hydroxylation of JA to TA also occurs in planta[3][4].

The key enzymes implicated in this step are:

  • CYP94B3 and CYP94B1: These enzymes preferentially catalyze the hydroxylation of JA-Ile to 12-OH-JA-Ile[4][5].

  • CYP94C1: This enzyme is more specific for the subsequent oxidation of 12-OH-JA-Ile to 12-carboxy-JA-Ile[3][4].

Tuberonic_Acid_Biosynthesis cluster_Jasmonic_Acid_Pathway Octadecanoid Pathway cluster_Tuberonic_Acid_Pathway This compound Biosynthesis alpha-Linolenic_Acid α-Linolenic Acid 13-HPOT 13(S)-HPOT Allene_Oxide Allene Oxide OPDA 12-oxo-PDA JA Jasmonic Acid TA This compound (12-OH-JA) JA->TA CYP94 family (e.g., CYP94B3) TAG This compound Glucoside (TAG) TA->TAG Glucosyltransferase (e.g., NtSGT) TAG->TA β-glucosidase (e.g., OsTAGG1)

Glycosylation of this compound

This compound can be conjugated with a glucose molecule to form this compound glucoside (TAG), a stable and transportable form that is believed to be the tuber-inducing signal. This reaction is catalyzed by UDP-dependent glucosyltransferases (UGTs). For instance, a salicylic (B10762653) acid glucosyltransferase from tobacco (NtSGT) has been shown to exhibit activity towards this compound.

Hydrolysis of this compound Glucoside

The active form, this compound, can be released from TAG through hydrolysis by specific β-glucosidases. In rice, the enzyme OsTAGG1 has been identified as a TAG-hydrolyzing β-glucosidase, suggesting a mechanism for the activation of the tuber-inducing signal in target tissues[2].

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthesis and metabolism pathway.

EnzymeOrganismSubstrateK_m_ (µM)V_max_ (µkatal/mg protein)Reference
OsTAGG1 (β-glucosidase)Oryza sativa (Rice)This compound Glucoside31.70.25[2]
AtST2a (Sulfotransferase)Arabidopsis thaliana12-hydroxyjasmonate (TA)10Not Reported[1]
AtST2a (Sulfotransferase)Arabidopsis thaliana11-hydroxyjasmonate50Not Reported[1]
PtJMT1 (Methyltransferase)Populus trichocarpaJasmonic Acid175Not Reported[6]
PtJMT1 (Methyltransferase)Populus trichocarpaBenzoic Acid341Not Reported[6]

This compound Signaling Pathway

The signaling pathway of this compound is closely integrated with the general jasmonate signaling cascade, which involves the key repressor proteins known as Jasmonate ZIM-domain (JAZ) proteins. While a distinct receptor for this compound has not yet been identified, it is proposed to function through the canonical JA signaling pathway.

Tuberonic_Acid_Signaling cluster_Signal Signal Perception cluster_Activation Activated State (High TA) TA This compound (TA) or TA-Ile Receptor Putative Receptor (e.g., COI1) TA->Receptor SCF_COI1 SCF-COI1 Complex Receptor->SCF_COI1 activates JAZ JAZ Protein TF Transcription Factor (e.g., MYC2) JAZ->TF binds and represses JAZ->SCF_COI1 targeted for degradation Gene_rep Tuber-related Genes TF->Gene_rep repressed JAZ_rep_dummy JAZ_deg JAZ Degradation SCF_COI1->JAZ_deg TF_act Active TF Gene_act Tuber-related Genes TF_act->Gene_act activates transcription JAZ_act_dummy

In the absence of a signal, JAZ proteins bind to and repress transcription factors (TFs), such as MYC2, that are responsible for activating the expression of tuber-related genes[7][8]. Upon perception of this compound (or its active conjugate), likely through the F-box protein CORONATINE INSENSITIVE1 (COI1) which acts as a co-receptor, the JAZ proteins are targeted for degradation by the 26S proteasome. This releases the transcription factors, allowing them to activate the downstream gene expression necessary for tuber development[9][10][11][12][13].

Experimental Protocols

Extraction and Quantification of this compound and Related Jasmonates

This protocol provides a general method for the extraction and analysis of this compound and other jasmonates from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow_Jasmonate_Quantification Start Plant Tissue Homogenization (e.g., potato stolons) Extraction Extraction with Solvent (e.g., 80% Methanol (B129727) with internal standards) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elution Elution of Jasmonates (e.g., Methanol) SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Methodology:

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of ice-cold 80% methanol containing deuterated internal standards (e.g., d6-JA) to the powdered tissue. Vortex thoroughly and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the jasmonates with 1 mL of methanol.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitution and Analysis: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Heterologous Expression and Purification of Plant Cytochrome P450 Enzymes

This protocol outlines a general procedure for the expression of plant CYP450s in Escherichia coli and their subsequent purification, which is essential for in vitro characterization.

Methodology:

  • Gene Cloning and Vector Construction: The cDNA of the target CYP450 gene (e.g., a candidate Solanum tuberosum CYP94 family member) is cloned into an E. coli expression vector, often with an N-terminal modification to enhance expression and solubility, and a C-terminal affinity tag (e.g., His-tag) for purification.

  • Expression in E. coli:

    • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid).

    • Continue the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Lysis and Membrane Fractionation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Isolate the membrane fraction by ultracentrifugation of the supernatant.

  • Solubilization and Purification:

    • Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., Triton X-100 or CHAPS).

    • Incubate with gentle agitation to solubilize the membrane proteins.

    • Clarify the solubilized fraction by ultracentrifugation.

    • Purify the target CYP450 from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Characterization: The purified enzyme can be used for spectroscopic analysis (e.g., CO-difference spectrum to confirm functional P450) and enzymatic assays to determine its substrate specificity and kinetic parameters.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a crucial branch of the jasmonate pathway, with significant implications for plant development and agriculture. While the key steps of hydroxylation and glycosylation have been identified, further research is needed to fully characterize the enzymes involved, particularly the specific jasmonic acid hydroxylase in potato. Elucidating the precise signaling cascade initiated by this compound and its interaction with other hormonal pathways will provide a more complete understanding of the regulation of tuberization. The development of specific inhibitors or activators of the enzymes in this pathway could offer novel strategies for manipulating tuber yield and quality in crop plants. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this compound.

References

Tuberonic Acid: A Natural Plant Growth Regulator - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tuberonic acid, a hydroxylated derivative of jasmonic acid, is a pivotal natural plant growth regulator belonging to the jasmonate family of phytohormones. This technical guide provides an in-depth exploration of this compound, focusing on its core functions, biosynthesis, and signaling mechanisms within the plant. Primarily recognized for its potent role in inducing tuber formation in species like Solanum tuberosum, its activity is intrinsically linked to the broader jasmonate signaling cascade that governs plant growth, development, and stress responses. This document details the octadecanoid pathway responsible for its synthesis, the SCFCOI1-JAZ-MYC based signaling model for its mode of action, and presents quantitative data on its physiological effects. Furthermore, it supplies detailed experimental protocols for the extraction, quantification, and bioassay of this compound, making it a valuable resource for researchers in plant science, agronomy, and drug development.

Introduction

This compound (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (this compound glucoside, TAG), are members of the jasmonate family, a class of lipid-derived plant hormones.[1][2][3] These oxylipins are synthesized from fatty acids and play crucial roles in a wide array of physiological processes. The most well-documented function of this compound is its role as a powerful endogenous signaling molecule that initiates tuber formation in potatoes (Solanum tuberosum) and other tuberous plants.[2][4] It was first isolated from potato leaves, where its glucoside form is believed to be the mobile signal transported from the leaves to underground stolons to trigger tuberization under inductive short-day conditions.[1][2] Beyond tuberization, as a jasmonate, this compound is implicated in the regulation of plant growth, defense against pathogens and herbivores, and responses to various abiotic stresses.[1][5][6]

Biosynthesis of this compound

This compound is a metabolic product of the octadecanoid pathway, which is responsible for the synthesis of all jasmonates. The pathway originates in the chloroplast and concludes in the peroxisome.

2.1 Jasmonic Acid (JA) Formation The synthesis begins with the release of α-linolenic acid from chloroplast membranes.[1] This precursor undergoes a series of enzymatic reactions:

  • Oxygenation: Lipoxygenase (LOX) introduces molecular oxygen into α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Cyclization: The unstable 13-HPOT is rapidly converted into an allene (B1206475) oxide by Allene Oxide Synthase (AOS). Subsequently, Allene Oxide Cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA).[7]

  • Reduction and β-Oxidation: OPDA is transported from the chloroplast to the peroxisome, where it is reduced by 12-oxo-phytodienoic acid reductase (OPR3). The final step involves three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.[7]

2.2 Conversion to this compound Jasmonic acid is then hydroxylated at the 12th carbon position to form this compound (12-hydroxyjasmonic acid).[1] This molecule can be further processed into its glucoside, this compound glucoside (TAG), which is considered the stable, transportable form of the tuber-inducing signal.[1][2]

G ALA α-Linolenic Acid HPOT 13-HPOT ALA->HPOT LOX AO Allene Oxide HPOT->AO AOS OPDA 12-oxo-PDA (OPDA) AO->OPDA AOC OPDA_p 12-oxo-PDA (OPDA) OPDA->OPDA_p Transport JA Jasmonic Acid JA_c Jasmonic Acid JA->JA_c Transport OPDA_p->JA TA This compound (12-OH-JA) TAG This compound Glucoside TA->TAG Glucosylation JA_c->TA Hydroxylation

Caption: Biosynthesis pathway of this compound from α-Linolenic Acid.

Signaling Pathway

The signaling of this compound is mediated through the canonical jasmonate perception and signal transduction pathway, which is one of the best-characterized signaling systems in plants.[8][9] The core of this pathway involves a co-receptor complex that senses the bioactive jasmonate signal, leading to the degradation of transcriptional repressors.

Mechanism of Action:

  • Signal Perception: The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[5][9] COI1 is a component of the SCFCOI1 E3 ubiquitin ligase complex.

  • Repressor Degradation: In the absence of JA-Ile, JAZ proteins bind to and repress transcription factors such as MYC2, preventing the expression of JA-responsive genes.[9] The binding of JA-Ile to the COI1-JAZ co-receptor complex targets the JAZ protein for polyubiquitination by the SCFCOI1 complex. This marks the JAZ protein for degradation by the 26S proteasome.[9]

  • Activation of Transcription: The degradation of JAZ repressors liberates the transcription factors (e.g., MYC2). These TFs are now free to bind to the promoter regions of target genes, activating a cascade of gene expression that leads to various physiological responses, including defense, development, and tuber formation.[7][9]

G cluster_nucleus Nucleus JAIle JA-Ile (Bioactive Signal) COI1 SCF-COI1 (E3 Ligase) JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JR_Genes Jasmonate-Responsive Genes MYC2->JR_Genes Activates Response Physiological Responses (e.g., Tuberization) JR_Genes->Response Leads to

Caption: The core jasmonate signaling pathway leading to physiological responses.

Physiological Effects and Quantitative Data

4.1 Induction of Tuberization The primary and most studied physiological role of this compound is the induction of tuber formation.[4][10] In potatoes, this compound glucoside is synthesized in the leaves under inductive short-day photoperiods and transported to the stolons, where it triggers the morphological transition from a stolon to a tuber.[2] Jasmonic acid and its derivatives are considered the most active factors in tuber induction discovered to date.[10] This process is associated with the promotion of cell division and radial expansion in the sub-apical region of the stolon, as well as the accumulation of starch.

4.2 Quantitative Data on Tuber Induction The tuber-inducing capacity of jasmonates has been quantified in numerous in vitro studies. The application of jasmonic acid to cultured potato stolons demonstrates a potent, dose-dependent effect on tuberization, far exceeding that of other plant hormones like cytokinins.

Table 1: Effect of Jasmonic Acid (JA) on In Vitro Tuberization of Potato Stolons (Data summarized from Pelacho and Mingo-Castel, 1991)[10][11]

Treatment Concentration (μM)Tuberization Rate (%)Number of Tubers per StolonTuber Dry Weight (mg)
Control 35.00.41.8
JA 0.05 68.40.83.5
JA 0.5 80.01.111.5
JA 5.0 80.01.111.4
Kinetin 11.6 71.00.83.0

4.3 Other Jasmonate-Related Functions As a member of the jasmonate family, this compound is also involved in a broader range of plant processes, including:

  • Growth Inhibition: Jasmonates can inhibit root and shoot growth.[4]

  • Senescence: They promote leaf senescence.[4][6]

  • Reproduction: JAs are involved in flower development, pollen maturation, and fruit ripening.[4][6]

  • Defense: They are key signaling molecules in plant defense responses against insect herbivores and microbial pathogens.[6][12]

Experimental Protocols

5.1 Protocol for Extraction and Quantification of this compound from Plant Tissue

This protocol outlines a standard method for extracting and quantifying this compound and related jasmonates from plant material using LC-MS/MS.

Methodology:

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., 100 mg of potato leaves) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Lyophilize the tissue to a constant dry weight.

    • Homogenize the dried tissue into a fine powder using a bead mill or mortar and pestle.[13][14]

  • Extraction:

    • To the powdered sample in a 2 mL microcentrifuge tube, add 1 mL of pre-chilled extraction solvent (e.g., 100% Methanol).

    • Add an appropriate internal standard (e.g., deuterated jasmonic acid, D6-JA) to each sample for accurate quantification.[13][14]

    • Sonicate the mixture for 15 minutes in an ice-cold water bath to enhance extraction efficiency.

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Purification and Concentration:

    • Carefully transfer the supernatant to a new tube.

    • For cleaner samples, the extract can be passed through a 0.2 µm syringe filter.

    • Evaporate the solvent to dryness using a vacuum concentrator (SpeedVac).

    • Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial mobile phase (e.g., 15% Acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Chromatography: Separate the compounds on a C18 reverse-phase column with a gradient elution.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.[13]

5.2 Protocol for In Vitro Potato Tuberization Bioassay

This bioassay is used to determine the tuber-inducing activity of this compound or other compounds.[10][11]

Methodology:

  • Establishment of Sterile Stock Plants:

    • Grow sterile potato (Solanum tuberosum) plantlets on a solid Murashige and Skoog (MS) medium under a 16h light/8h dark photoperiod.

  • Preparation of Explants:

    • Excise single-node segments (approximately 1 cm long) from 4-week-old sterile plantlets. Each segment should contain one axillary bud.

  • Culture Medium and Treatment:

    • Prepare liquid or solid MS medium supplemented with a high concentration of sucrose (B13894) (e.g., 80 g/L) to promote tuberization.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Add the this compound stock solution to the autoclaved and cooled (approx. 50°C) MS medium to achieve the desired final concentrations (e.g., 0 µM, 0.05 µM, 0.5 µM, 5.0 µM). Ensure the final solvent concentration is minimal and consistent across all treatments, including the control.

    • Dispense the medium into sterile culture vessels (e.g., test tubes or petri dishes).

  • Incubation:

    • Place one single-node explant into each culture vessel.

    • Incubate the cultures in complete darkness at a constant temperature of 20°C for 21-28 days.

  • Data Collection and Analysis:

    • After the incubation period, record the following for each treatment:

      • The number of explants that formed tubers.

      • The total number of tubers formed.

      • The fresh and dry weight of the harvested tubers.

    • Calculate the tuberization rate (%) and the average number of tubers per explant.[10][11]

G start Start: Sterile Potato Plantlets step1 1. Excise Single-Node Segments start->step1 step3 3. Place Explants on Medium step1->step3 step2 2. Prepare MS Medium (8% Sucrose) + Treatments (this compound) step2->step3 step4 4. Incubate in Darkness (20°C, 21-28 days) step3->step4 step5 5. Data Collection: - Tuber Count - Tuber Weight - Tuberization Rate (%) step4->step5 end End: Analyze Results step5->end

Caption: Experimental workflow for the in vitro potato tuberization bioassay.

References

chemical structure and properties of tuberonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tuberonic Acid: Chemical Structure, Properties, and Biological Signaling

Introduction

This compound (TA) is a naturally occurring plant hormone belonging to the jasmonate family of oxylipins, which are fatty acid-derived signaling molecules crucial for plant growth, development, and defense.[1][2] Structurally, it is a hydroxylated derivative of jasmonic acid, specifically (+)-12-hydroxy-7-isojasmonic acid.[1][3] First identified for its potent ability to induce tuber formation in potato plants (Solanum tuberosum), its role extends to various physiological processes, including root development, stress response, and defense against pathogens.[2][4] In many biological systems, this compound exists as its glycoside, this compound glucoside (TAG), which is considered a primary tuber-inducing stimulus.[2] This guide provides a detailed overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental methodologies for this compound, aimed at researchers in plant science, natural product chemistry, and drug development.

Chemical Structure and Identifiers

This compound is an oxo monocarboxylic acid featuring a cyclopentanone (B42830) ring with two side chains.[1] The precise stereochemistry is critical for its biological activity.

  • IUPAC Name : 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[1][4]

  • Molecular Formula : C₁₂H₁₈O₄[1][3][5]

  • Molecular Weight : 226.27 g/mol [1][4]

  • Synonyms : (+)-12-hydroxy-7-isojasmonic acid, 12OHJA, TA[1][3]

IdentifierValueReference
CAS Number 124649-26-9[1][4][5]
PubChem CID 6443968[1]
ChEBI ID CHEBI:133220[1]
InChI Key RZGFUGXQKMEMOO-SZXTZRQCSA-N[4]
Canonical SMILES C1CC(=O)C(C1CC(=O)O)CC=CCCO[4]

Physicochemical Properties

The following table summarizes key physical and chemical properties of this compound. Note that some values are computed estimates.

PropertyValueReference
Density 1.156 g/cm³[5]
Boiling Point 429.5 °C at 760 mmHg[5]
Flash Point 227.7 °C[5]
Vapor Pressure 3.52E-09 mmHg at 25°C[5]
LogP 1.38510[5]
Polar Surface Area 74.6 Ų[1]
Refractive Index 1.514[5]

Biological Activity and Signaling Pathway

This compound is a key signaling molecule in plants, primarily involved in the jasmonate (JA) signaling cascade. This pathway is integral to regulating defense responses against herbivores and pathogens, as well as developmental processes.[4][6]

4.1 Key Biological Functions

  • Tuber Formation : TA and its glucoside (TAG) are potent inducers of tuberization in potatoes.[2][4]

  • Growth Regulation : It influences root development by stimulating growth and branching.[4] It can also act as a regulator of seed germination, either promoting or inhibiting it depending on the plant species and concentration.[4]

  • Defense Response : As a jasmonate, TA activates plant defense mechanisms, leading to the production of anti-feedant and antimicrobial secondary metabolites.[4]

  • Stress Response : TA helps plants adapt to abiotic stresses such as drought and high salinity by modulating physiological processes like stomatal closure and the expression of stress-responsive genes.[4]

4.2 Jasmonate Biosynthesis and Signaling Pathway

This compound is synthesized as part of the octadecanoid pathway. The process begins in the chloroplast with the release of α-linolenic acid from membrane lipids. This precursor is converted through a series of enzymatic steps to 12-oxophytodienoic acid (OPDA), which is then transported to the peroxisome. In the peroxisome, OPDA is reduced and undergoes β-oxidation to form jasmonic acid (JA). This compound is subsequently formed via the hydroxylation of jasmonic acid.[7]

The signaling cascade is initiated when the biologically active form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1). This binding event triggers the ubiquitination and subsequent degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2, MYB, WRKY), allowing them to activate the expression of a wide array of jasmonate-responsive genes that mediate the physiological responses.[6][7]

Jasmonate_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade alpha_linolenic α-Linolenic Acid opda 12-oxo-PDA alpha_linolenic->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation ta This compound (TA) ja->ta Hydroxylation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 coi1 COI1 Receptor Complex ja_ile->coi1 jaz JAZ Repressor coi1->jaz   Degradation tf Transcription Factors (MYC2, MYB, etc.) jaz->tf genes JA-Responsive Genes tf->genes response Physiological Responses (Defense, Growth, Stress Tolerance) genes->response

Diagram 1: Jasmonate Biosynthesis and Signaling Pathway.

Experimental Protocols and Methodologies

5.1 Conceptual Workflow for Chemical Synthesis

The stereoselective synthesis of this compound can be achieved from chiral building blocks. One reported strategy begins with (1R)-acetate of 4-cyclopentene-1,3-diol (B3190392) and involves several key transformations to construct the core structure and side chains with the correct stereochemistry.[8][9]

Synthesis_Workflow start 4-Cyclopentene-1,3-diol derivative intermediate1 Allylic Substitution & Mitsunobu Inversion start->intermediate1 intermediate2 Eschenmoser-Claisen Rearrangement intermediate1->intermediate2 intermediate3 Regioselective Swern Oxidation (Forms key aldehyde) intermediate2->intermediate3 intermediate4 Wittig Reaction (Installs pentenyl side chain) intermediate3->intermediate4 final_product Oxidation & Deprotection to yield this compound intermediate4->final_product

Diagram 2: Conceptual workflow for this compound synthesis.

5.2 General Methodology for Isolation and Purification

This protocol provides a general framework for extracting and purifying this compound and related jasmonates from plant tissues, such as potato leaves.[2][10]

  • Homogenization and Extraction :

    • Flash-freeze approximately 0.5-1.0 g of fresh plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract the powder with 10 mL of a methanol (B129727)/water/acetic acid solution (e.g., 80:19:1 v/v/v).

    • Add an internal standard if quantitative analysis is required.

    • Agitate the mixture at 4°C for at least 1 hour.

    • Centrifuge at 4,000 x g for 10 minutes and collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification :

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by water.

    • Load the supernatant onto the conditioned C18 cartridge.

    • Wash the cartridge with a non-polar solvent (e.g., 5% methanol) to remove interfering compounds.

    • Elute the jasmonates with a more polar solvent, such as 60-80% methanol.[10] A sequential elution may be used to separate different jasmonates.[10]

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • High-Performance Liquid Chromatography (HPLC) Fractionation (Optional) :

    • For higher purity, the dried extract can be reconstituted and fractionated using reversed-phase HPLC on a C18 column.

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is typically used.

    • Detection : UV detector at 210 nm.

    • Collect fractions corresponding to the retention time of a this compound standard.

5.3 Analytical Methodology: LC-MS/MS Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of this compound.

  • Chromatography : Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to achieve chromatographic separation.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive or negative mode. In positive mode, the pseudomolecular ion [M+H]⁺ is observed at m/z 227.1278.[11]

    • Detection : Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Fragmentation : The MS/MS fragmentation of the parent ion (m/z 227) yields characteristic product ions. Key fragments reported include m/z 209.1172 [M+H-H₂O]⁺, 191.1065 [M+H-2H₂O]⁺, and 163.1117.[11] This fragmentation pattern is crucial for unambiguous identification.

Conclusion and Future Directions

This compound is a vital plant hormone with significant roles in regulating development and mediating responses to environmental cues. Its structural relationship to jasmonic acid places it at the center of a complex signaling network that is a prime target for agricultural and biotechnological applications. Future research should focus on elucidating the specific enzymes responsible for its biosynthesis from jasmonic acid, identifying unique downstream targets of its signaling, and exploring its potential as a natural growth regulator to improve crop resilience and yield. Furthermore, the development of robust and scalable synthetic protocols is essential for enabling more detailed pharmacological and physiological studies.

References

Tuberonic Acid Signaling in Plant Stress Response: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates, a class of lipid-derived phytohormones, are central regulators of plant growth, development, and defense against a wide array of biotic and abiotic stresses. While jasmonic acid (JA) and its isoleucine conjugate (JA-Ile) have been extensively studied as the primary signaling molecules of this pathway, a growing body of evidence highlights the significant and sometimes distinct roles of their hydroxylated derivatives. Among these, tuberonic acid (TA) and its glucoside (TAG) have emerged as key players, particularly in the stress-induced process of tuberization. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, from its biosynthesis and metabolism to its unique signaling properties and the experimental methodologies used to study it. The aim is to equip researchers, scientists, and drug development professionals with the detailed knowledge required to explore this nuanced signaling pathway for potential applications in crop improvement and the development of novel plant stress modulators.

Biosynthesis and Metabolism of this compound and its Glucoside

This compound (TA), chemically known as 12-hydroxyjasmonic acid, and its corresponding glucoside (TAG) are direct metabolites of jasmonic acid (JA). Their formation and subsequent activation are tightly regulated enzymatic processes.

Biosynthesis of this compound (TA):

This compound is synthesized from jasmonic acid via a hydroxylation reaction at the C-12 position of the pentenyl side chain. This conversion is a critical step in the metabolic fate of JA. While the specific enzymes responsible for this hydroxylation in all plant species are not fully elucidated, studies in Arabidopsis thaliana have identified a group of 2-oxoglutarate/Fe(II)-dependent oxygenases, known as jasmonate-induced oxygenases (JOXs), that hydroxylate JA to the inactive form, 12-OH-JA (this compound)[1]. The activity of these enzymes is induced by jasmonate itself, suggesting a negative feedback loop to control the levels of active JA.

Formation of this compound Glucoside (TAG):

This compound can be further modified by glycosylation to form this compound glucoside (TAG). This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of TA. This glucosylation step is thought to be a mechanism for transport and storage of an inactive form of the hormone. In tobacco, a salicylic (B10762653) acid glucosyltransferase has been shown to be active towards this compound, indicating that some UGTs may have broad substrate specificity.[2]

Activation through Hydrolysis:

The stored, inactive TAG can be rapidly converted back to the biologically active TA through hydrolysis. This reaction is catalyzed by specific β-glucosidases. In rice, a TAG-hydrolyzing β-glucosidase, designated OsTAGG1, has been purified and characterized.[3] This enzyme specifically cleaves the glucose moiety from TAG to release free TA. Importantly, studies have shown that the released this compound is not converted back into jasmonic acid, suggesting that TA has its own distinct physiological roles and is not simply a precursor for JA regeneration.[3]

Tuberonic_Acid_Metabolism JA Jasmonic Acid (JA) TA This compound (TA) (12-OH-JA) JA->TA Hydroxylation (JOXs) TAG This compound Glucoside (TAG) TA->TAG Glycosylation (UGTs) Active_Response Biological Response TA->Active_Response TAG->TA Hydrolysis (β-glucosidases, e.g., OsTAGG1)

Figure 1: Biosynthesis and metabolism of this compound.

The Signaling Cascade of this compound

While this compound is a derivative of jasmonic acid, emerging evidence suggests that its signaling cascade may not be entirely dependent on the canonical JA perception machinery.

The Canonical Jasmonic Acid Signaling Pathway

To understand the nuances of TA signaling, it is essential to first briefly review the well-established JA signaling pathway. The bioactive form of jasmonate, JA-isoleucine (JA-Ile), is perceived by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and a member of the JASMONATE ZIM-DOMAIN (JAZ) family of repressor proteins.[4][5][6] The binding of JA-Ile to this complex targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide range of JA-responsive genes involved in stress responses and development.[7]

JA_Signaling_Pathway cluster_nucleus Nucleus JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ COI1->JAZ interacts with Proteasome 26S Proteasome COI1->Proteasome targets JAZ for degradation MYC2 MYC2 JAZ->MYC2 represses JAZ->Proteasome JA_genes JA-responsive genes MYC2->JA_genes activates Stress Stress Signal JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis JA_biosynthesis->JA_Ile

Figure 2: The canonical jasmonic acid signaling pathway.

Evidence for a this compound-Specific Signaling Pathway

A key piece of evidence for a TA-specific signaling pathway comes from studies on the leaf-closing movement in Samanea saman. It was demonstrated that 12-O-β-d-glucopyranosyljasmonic acid (this compound glucoside) can induce this response through a mechanism that is independent of the COI1-JAZ module.[8] This finding strongly suggests the existence of a distinct perception and signal transduction system for TAG, and by extension, its active form TA.

While the specific receptor for TA or TAG has not yet been identified, the COI1-independent nature of at least one of its physiological effects opens up new avenues for research into novel signaling components. It is hypothesized that a dedicated receptor, potentially a membrane-bound or soluble protein, perceives TA or TAG, initiating a downstream signaling cascade that may involve second messengers, protein kinases, and transcription factors that are distinct from or parallel to the canonical JA pathway.

TA_Signaling_Pathway cluster_cell Plant Cell TAG_outside TAG Receptor Putative Receptor (COI1-independent) TAG_outside->Receptor binds? TA_outside TA TA_outside->Receptor binds? Signaling_Cascade Downstream Signaling (Unknown Components) Receptor->Signaling_Cascade activates TFs Specific Transcription Factors Signaling_Cascade->TFs activates TA_genes TA-responsive genes (e.g., tuberization genes) TFs->TA_genes regulates Stress Stress Signal JA_biosynthesis JA Biosynthesis Stress->JA_biosynthesis TA_biosynthesis TA/TAG Biosynthesis JA_biosynthesis->TA_biosynthesis TA_biosynthesis->TAG_outside TA_biosynthesis->TA_outside

Figure 3: Hypothesized this compound signaling pathway.

Quantitative Analysis of this compound and its Glucoside in Stress Response

Quantifying the endogenous levels of TA and TAG under different stress conditions is crucial for understanding their physiological relevance. While comprehensive quantitative data across a wide range of species and stresses are still being gathered, existing studies provide valuable insights.

Plant SpeciesStress/ConditionAnalyteFold Change/ConcentrationReference
Solanum tuberosumTuber-inducing conditionsTAGIncreased accumulation in leaves[9]
Oryza sativaWoundingOsTAGG1 expressionInduced[3]
Nicotiana tabacumMechanical WoundingNtSGT expressionInduced[2]
Solanum tuberosumTreatment with TheobroxideTA and JAIncreased endogenous levels[10]

Note: This table summarizes available qualitative and semi-quantitative data. More rigorous quantitative studies using techniques like LC-MS/MS are needed to provide precise concentration changes of TA and TAG in response to a broader range of abiotic and biotic stresses.

Experimental Protocols

Extraction and Quantification of this compound and its Glucoside by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of TA and TAG from plant tissues. Optimization may be required for specific plant species and tissues.

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves, tubers) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

2. Extraction:

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing internal standards (e.g., d6-JA, d4-TA).

  • Vortex thoroughly and incubate at 4°C for at least 1 hour with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Re-extract the pellet with 0.5 mL of the extraction solvent, centrifuge, and pool the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the combined supernatant onto the cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the jasmonates with methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject an aliquot into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate TA and TAG from other metabolites.

  • MS/MS Conditions (Example):

    • Ionization Mode: Negative electrospray ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for TA, TAG, and their internal standards. The m/z for TAG is reported as 387.1661.[2]

LC_MS_Workflow Start Plant Tissue Sampling Grinding Cryogenic Grinding Start->Grinding Extraction Solvent Extraction with Internal Standards Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 4: Experimental workflow for TA and TAG quantification.

In Vitro Potato Tuberization Assay

This bioassay is used to assess the tuber-inducing activity of this compound and its derivatives.

1. Plant Material and Pre-culture:

  • Use sterile, in vitro-grown potato plantlets (Solanum tuberosum).

  • Excise single-node segments and culture them on a solid Murashige and Skoog (MS) medium with 2-3% sucrose (B13894) for 2-3 weeks to promote shoot growth.

2. Tuberization Induction:

  • Prepare a tuberization-inducing medium, which is typically a liquid MS medium supplemented with a high concentration of sucrose (e.g., 8%).

  • Add the test compounds (e.g., TA, TAG) at various concentrations (e.g., 0.1, 1, 10 µM). Include appropriate controls (e.g., no hormone, JA).

  • Transfer the pre-cultured shoots to the tuberization medium in flasks or culture vessels.

3. Incubation:

  • Incubate the cultures in complete darkness at a controlled temperature (e.g., 20-25°C) for 3-6 weeks.[11]

4. Data Collection and Analysis:

  • After the incubation period, record the number of microtubers formed per explant.

  • Measure the fresh and dry weight of the microtubers.

  • Calculate the tuberization frequency (percentage of explants forming tubers).

Crosstalk with Other Hormone Signaling Pathways

The signaling network of this compound is intricately connected with other phytohormone pathways, particularly in the regulation of developmental processes like tuberization.

Gibberellins (GAs): Gibberellins are known inhibitors of potato tuberization.[8][12] High levels of active GAs promote stolon elongation and suppress tuber formation. The induction of tuberization is associated with a decrease in the levels of active GAs in the stolon tips. It is proposed that jasmonates, including TA and TAG, may promote tuberization in part by antagonizing the effects of GAs.

Abscisic Acid (ABA): Abscisic acid generally acts as a positive regulator of tuberization, counteracting the inhibitory effects of GAs.[12][13] The interplay between ABA and jasmonates in this process is complex and likely involves a finely tuned balance of these hormones to control the transition from stolon growth to tuber development.

Future Directions and Unanswered Questions

The study of this compound signaling is a rapidly evolving field with many exciting avenues for future research. Key unanswered questions include:

  • Receptor Identification: The foremost challenge is the identification and characterization of the receptor(s) for TA and TAG. Unraveling how these molecules are perceived at the cellular level is critical to understanding their unique signaling pathway.

  • Downstream Signaling Components: Elucidating the downstream signaling cascade, including second messengers, protein kinases, and transcription factors, will provide a complete picture of how the TA/TAG signal is transduced to elicit a physiological response.

  • Transcriptional Reprogramming: Identifying the specific set of genes regulated by TA and TAG will shed light on their precise roles in stress responses and development, and how these differ from the transcriptional changes induced by JA.

  • Broader Roles in Stress Tolerance: While the role of TA and TAG in tuberization is becoming clearer, their involvement in other abiotic and biotic stress responses warrants further investigation.

  • Applications in Agriculture and Biotechnology: A deeper understanding of TA signaling could lead to the development of novel strategies to enhance tuber yield and quality in potato and other tuber crops, as well as to modulate stress tolerance in a wider range of plants.

References

Tuberonic Acid Perception and Signal Transduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), has been identified as a signaling molecule implicated in plant development, most notably in the induction of tuber formation in potatoes. While the overarching principles of jasmonate signaling are well-established, the specific molecular mechanisms governing the perception and transduction of the this compound signal remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of jasmonate signaling as a framework for elucidating the this compound pathway. It details the core components of the signaling cascade, from receptor perception to downstream transcriptional regulation, and outlines key experimental protocols for further research. This document is intended to serve as a foundational resource for researchers aiming to dissect the nuances of this compound-mediated physiological processes.

Introduction to this compound and Jasmonate Signaling

This compound and its glycoside (TAG) are structurally related to jasmonic acid and are considered to play a role in plant development, particularly in the formation of tubers in species like Solanum tuberosum (potato).[1][2] The signaling pathway of jasmonates, a class of lipid-derived plant hormones, provides the primary model for understanding how this compound might exert its effects. The canonical jasmonate signaling pathway is a well-characterized cascade that regulates a wide array of developmental processes and stress responses.[3][4] This pathway is initiated by the perception of the bioactive jasmonate, jasmonoyl-L-isoleucine (JA-Ile), by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1).[5][6][7][8] This perception event triggers the degradation of JASMONATE ZIM-DOMAIN (JAZ) transcriptional repressors, leading to the activation of downstream transcription factors and the expression of jasmonate-responsive genes.[3][4] While it is hypothesized that this compound may function through this established jasmonate pathway, direct experimental evidence detailing its specific receptor and downstream signaling components is currently limited.

The Core Jasmonate Signaling Pathway: A Framework for this compound

The jasmonate signaling pathway is a paradigm of signal-dependent protein degradation. The key components and their interactions are outlined below.

The COI1-JAZ Co-receptor Complex

The perception of JA-Ile is mediated by a co-receptor complex formed by COI1 and a JAZ protein.[7][9] COI1 is the F-box protein component of a Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex, designated as SCFCOI1.[5][6] In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors. Upon perception of JA-Ile, a ternary complex of COI1-JA-Ile-JAZ is formed, which targets the JAZ protein for ubiquitination and subsequent degradation by the 26S proteasome.[4]

It is plausible that this compound is also perceived by the COI1 receptor, given its structural similarity to jasmonates. However, direct binding assays to determine the affinity of COI1 for this compound have not been extensively reported.

JAZ Repressors: The Gatekeepers of Jasmonate Signaling

JAZ proteins are a family of transcriptional repressors that are central to the jasmonate signaling pathway.[4][10] They contain a conserved Jas motif that is required for their interaction with both COI1 and the downstream transcription factors.[10][11] The degradation of JAZ proteins is a key event in the activation of jasmonate-responsive genes.[12][13]

Downstream Transcription Factors

The degradation of JAZ repressors leads to the release and activation of a variety of transcription factors, including members of the MYC, MYB, and ERF families. These transcription factors then bind to the promoters of jasmonate-responsive genes to regulate their expression.[3] For instance, MYC2 is a key transcription factor that regulates a large number of JA-responsive genes.

The specific transcription factors that are activated in response to this compound signaling are yet to be fully elucidated.

Quantitative Data in Jasmonate Signaling

Quantitative data is crucial for a precise understanding of signaling dynamics. While specific quantitative data for this compound is scarce, the following table summarizes typical quantitative parameters measured in the context of jasmonate signaling.

ParameterTypical Value/RangeMethodReference
Binding Affinity (Kd) of COI1 for Coronatine (JA-Ile mimic) ~20 nMPull-down assay with radiolabeled ligand--INVALID-LINK--
JAZ Protein Half-life upon JA Treatment ~2.5 minutesLuciferase-based degradation assay--INVALID-LINK--
Fold-change in JA-responsive gene expression (e.g., VSP2) >100-foldQuantitative Real-Time PCR (qRT-PCR)--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate jasmonate and potentially this compound signaling.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful tool to identify and characterize interactions between proteins, such as the hormone-dependent interaction between COI1 and JAZ proteins.

Principle: The assay is based on the reconstitution of a functional transcription factor in yeast. The "bait" protein (e.g., COI1) is fused to the DNA-binding domain (BD) of a transcription factor, and the "prey" protein (e.g., a JAZ protein) is fused to the activation domain (AD). If the bait and prey interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene.

Protocol Outline:

  • Vector Construction: Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.

  • Selection and Interaction Assay: Plate the transformed yeast on selective media. To test for hormone-dependent interactions, the growth medium is supplemented with the hormone of interest (e.g., JA-Ile or this compound).

  • Reporter Gene Assay: Quantify the interaction strength by measuring the activity of the reporter gene (e.g., β-galactosidase activity).

In Vitro Pull-Down Assay

This assay is used to confirm direct physical interactions between proteins in vitro.

Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. The immobilized bait is then incubated with a "prey" protein. If the proteins interact, the prey will be "pulled down" with the bait and can be detected by immunoblotting.

Protocol Outline:

  • Protein Expression and Purification: Express and purify the tagged bait and prey proteins.

  • Immobilization of Bait Protein: Incubate the purified tagged bait protein with the appropriate affinity beads.

  • Binding Reaction: Add the prey protein to the immobilized bait and incubate to allow for binding. For hormone-dependent interactions, the hormone is included in the binding buffer.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Detection: Elute the protein complexes from the beads and analyze the presence of the prey protein by SDS-PAGE and immunoblotting.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive method to quantify changes in gene expression in response to a specific treatment, such as hormone application.

Protocol Outline:

  • Plant Treatment and RNA Extraction: Treat plant tissues with the hormone of interest (e.g., this compound) and extract total RNA at different time points.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: Set up the qPCR reaction with gene-specific primers, cDNA template, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the relative expression level of the target gene, often normalized to a stably expressed reference gene.

Visualizing Signaling Pathways and Workflows

Diagrams are essential for representing complex biological processes. The following are DOT language scripts for generating diagrams of the jasmonate signaling pathway and a typical experimental workflow.

Jasmonate Signaling Pathway

Jasmonate_Signaling cluster_perception Perception cluster_transcription Transcriptional Regulation JA-Ile JA-Ile COI1 COI1 JA-Ile->COI1 binds SCF_Complex SCF Complex COI1->SCF_Complex part of JAZ JAZ Proteasome 26S Proteasome JAZ->Proteasome degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF_Complex->JAZ targets JA_Genes Jasmonate-Responsive Genes TF->JA_Genes activates Response Physiological Responses JA_Genes->Response

Caption: The canonical jasmonate signaling pathway.

Experimental Workflow for Investigating Protein-Protein Interactions

Experimental_Workflow Start Start Y2H_Screen Yeast Two-Hybrid Screen (COI1 vs. JAZ library) Start->Y2H_Screen Identify_Interactors Identify Potential Interacting JAZs Y2H_Screen->Identify_Interactors Pull_Down In Vitro Pull-Down Assay (+/- this compound) Identify_Interactors->Pull_Down Confirm_Interaction Confirm Direct Interaction Pull_Down->Confirm_Interaction End End Confirm_Interaction->End

Caption: Workflow for identifying and confirming protein interactions.

Future Directions and Conclusion

The study of this compound perception and signal transduction is an emerging field with significant potential to advance our understanding of plant development and hormone signaling. While the jasmonate pathway provides a robust framework, future research should focus on several key areas:

  • Receptor Identification: Definitive identification of the this compound receptor(s) through direct binding assays.

  • Quantitative Analysis: Determination of the binding affinity of the receptor for this compound and its glucoside.

  • Transcriptomic Profiling: Genome-wide analysis of gene expression changes in response to this compound treatment to identify specific downstream targets.

  • Genetic Analysis: Characterization of mutants insensitive to this compound to identify novel signaling components.

References

A Technical Guide to the Genes and Pathways of Tuberonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic and biochemical pathways responsible for the synthesis of tuberonic acid (12-hydroxyjasmonic acid, 12-OH-JA). This compound is a critical catabolite of the plant hormone jasmonic acid (JA), playing a key role in the attenuation of jasmonate signaling, which governs plant growth, development, and defense responses.[1][2] This document details the core enzymes involved, summarizes quantitative data from genetic studies, provides relevant experimental protocols, and visualizes the key pathways and workflows.

The this compound Biosynthetic Pathway

This compound is not synthesized de novo but is derived from the hydroxylation of jasmonic acid (JA). The synthesis of JA itself begins with α-linolenic acid released from plastid membranes and proceeds through the octadecanoid pathway, involving key enzymes such as Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC).[3][4][5]

The conversion to this compound occurs at the final stages of the jasmonate metabolic cascade. The primary and best-characterized route involves the hormonally active form of jasmonate, jasmonoyl-L-isoleucine (JA-Ile). However, evidence also suggests a potential for direct hydroxylation of unconjugated JA.[3][4]

Primary Pathway via JA-Ile Hydroxylation

The most well-documented pathway involves two key enzymatic steps mediated by cytochrome P450 enzymes from the CYP94 family.[6][7] First, JA is conjugated to isoleucine to form the bioactive hormone JA-Ile. Subsequently, JA-Ile is hydroxylated to produce 12-hydroxy-JA-Ile (12-OH-JA-Ile). While not this compound itself, this hydroxylated conjugate is a direct precursor and part of the same inactivation process. The enzyme CYP94B3 is the primary catalyst for this 12-hydroxylation step.[2][8]

Potential Direct Hydroxylation of Jasmonic Acid

While the hydroxylation of JA-Ile is a major catabolic route, studies on various genetic mutants suggest that the direct oxidation of unconjugated JA to 12-hydroxy-JA (this compound) is also possible in planta.[3][4] The specific enzymes responsible for this direct conversion are not as clearly defined, though it is hypothesized that CYP94 family members may contribute to this reaction as well.[9]

Tuberonic_Acid_Synthesis_Pathway Fig. 1: Jasmonate Catabolic Pathway to this compound cluster_main JA Jasmonic Acid (JA) JA_Ile Jasmonoyl-Isoleucine (JA-Ile) JA->JA_Ile Conjugation TA This compound (12-OH-JA) JA->TA Direct Hydroxylation JAR1 JAR1 Unknown_Hydroxylase Unknown Hydroxylase (CYP94?) JA->Unknown_Hydroxylase OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile Hydroxylation CYP94B3 CYP94B3 COOH_JA_Ile 12-COOH-JA-Ile OH_JA_Ile->COOH_JA_Ile Oxidation CYP94C1 CYP94C1 Unknown_Hydroxylase->TA

Fig. 1: Jasmonate Catabolic Pathway to this compound

Core Genes in this compound Synthesis

The primary genes identified in the hydroxylation of jasmonates belong to the cytochrome P450 superfamily, specifically the CYP94 clan. These enzymes are crucial for the oxidative turnover of JA-Ile, thereby regulating the intensity and duration of the jasmonate signal.

  • CYP94B3 (JA-Ile 12-Hydroxylase): This gene encodes the key enzyme that catalyzes the initial hydroxylation of JA-Ile to 12OH-JA-Ile.[2][7] Studies using Arabidopsis have shown that CYP94B3 expression is induced by wounding and jasmonate treatment itself, forming a negative feedback loop to control JA-Ile levels.[2][8] Loss-of-function mutants (cyp94b3) exhibit hyperaccumulation of JA-Ile and a significant reduction in 12OH-JA-Ile upon wounding, leading to enhanced expression of jasmonate-responsive genes.[2][7]

  • CYP94C1: This gene encodes an enzyme that acts sequentially after CYP94B3. CYP94C1 preferentially catalyzes the further oxidation of 12OH-JA-Ile into 12-carboxy-JA-Ile (12COOH-JA-Ile).[3][7] While CYP94B3 can perform this second oxidation to a minor extent, CYP94C1 is far more efficient.[7] Mutants lacking CYP94C1 accumulate 12OH-JA-Ile but have greatly reduced levels of 12COOH-JA-Ile.[7]

Both CYP94B3 and CYP94C1 are integral to the fungus-induced jasmonate metabolic pathway and work in a semi-redundant manner to ensure functional jasmonate catabolism.[3][6]

Quantitative Data Summary

Genetic manipulation of the core genes provides clear quantitative insights into their function in the this compound synthesis pathway. The following tables summarize findings from studies on Arabidopsis thaliana mutants and overexpression lines.

Table 1: Relative Metabolite Levels in cyp94 Mutants After Wounding

Genotype JA-Ile Level 12-OH-JA-Ile Level 12-COOH-JA-Ile Level Reference
Wild Type (Col-0) Baseline Baseline Baseline [7]
cyp94b3 Hyperaccumulated Largely impaired Reduced [7]
cyp94c1 Wild-type levels Wild-type levels Reduced (~60%) [7]

| cyp94b3 cyp94c1 | Highly hyperaccumulated | Near abolition | Near abolition |[7] |

Table 2: Gene Expression in Response to Stimuli

Gene Stimulus Organism Response Reference
CYP94B3 Mechanical Wounding Arabidopsis thaliana Strong induction [2][9]
CYP94C1 Mechanical Wounding Arabidopsis thaliana Induction [9]
CYP94B3 Botrytis cinerea infection Arabidopsis thaliana Upregulation [9]

| CYP94C1 | Botrytis cinerea infection | Arabidopsis thaliana | Upregulation |[9] |

Experimental Protocols

Accurate analysis of the genes and metabolites in the this compound pathway requires precise experimental methodologies. Below are foundational protocols for metabolite quantification and gene expression analysis.

Protocol: Quantification of Jasmonates by LC-MS/MS

This protocol is adapted from methodologies used for analyzing jasmonate profiles in plant tissues.[4][10]

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
  • Add 1 mL of extraction solvent (e.g., ethyl acetate) containing deuterated internal standards (e.g., d2-JA) for accurate quantification.
  • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.
  • Centrifuge at 14,000 x g for 20 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Reconstitute the dried extract in 500 µL of loading buffer (e.g., 1% formic acid in water).
  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by loading buffer.
  • Load the sample onto the cartridge.
  • Wash the cartridge with a low-organic solvent (e.g., 20% methanol) to remove polar impurities.
  • Elute the jasmonates with a high-organic solvent (e.g., 80% methanol or acetonitrile).
  • Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]
  • Use a gradient elution with mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).[4]
  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
  • Monitor the specific precursor-to-product ion transitions for each analyte (JA, 12-OH-JA, JA-Ile, 12-OH-JA-Ile) and their corresponding internal standards using Multiple Reaction Monitoring (MRM).

// Nodes Start [label="Plant Tissue\n(e.g., 100mg)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(+ Internal Standards)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry1 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleanup [label="SPE Cleanup\n(C18 Column)", fillcolor="#FBBC05", fontcolor="#202124"]; Dry2 [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Quantification\n& Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges edge [color="#5F6368", arrowhead=vee]; Start -> Grind; Grind -> Extract; Extract -> Dry1; Dry1 -> Cleanup; Cleanup -> Dry2; Dry2 -> Analyze; Analyze -> Data; }

Fig. 2: Workflow for Jasmonate Metabolite Analysis
Protocol: Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the transcript levels of CYP94B3 and CYP94C1.

1. RNA Extraction:

  • Harvest and flash-freeze ~100 mg of plant tissue.
  • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including an on-column DNase treatment to eliminate genomic DNA contamination.
  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and oligo(dT) or random hexamer primers.

3. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers for CYP94B3, CYP94C1, and a reference gene (e.g., ACTIN or UBIQUITIN), and a SYBR Green-based qPCR master mix.
  • Run the reaction on a real-time PCR cycler.
  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the reference gene.

Conclusion

The synthesis of this compound is a pivotal metabolic process for attenuating jasmonate hormone signaling in plants. The pathway is primarily orchestrated by the sequential action of cytochrome P450 enzymes, with CYP94B3 and CYP94C1 identified as the core genes responsible for the oxidative catabolism of the active hormone JA-Ile. Genetic and metabolic analyses have firmly established that CYP94B3-mediated hydroxylation is a rate-limiting step in this inactivation cascade. Understanding the function and regulation of these genes is essential for manipulating plant defense responses and has significant implications for agricultural biotechnology and the development of novel plant protectants.

References

Identifying Novel Tuberonic Acid-Responsive Genes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Putative Tuberonic Acid Signaling Pathway

This compound is believed to act through the well-characterized jasmonate signaling pathway. The core of this pathway involves a receptor complex, repressor proteins, and transcription factors that activate downstream gene expression.

In the absence of this compound, JASMONATE ZIM-DOMAIN (JAZ) proteins bind to and repress transcription factors such as MYC2, preventing the expression of target genes.[1][2] When this compound (or its active form) is present, it is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[1][3] This binding event leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[1] The degradation of JAZ proteins releases the transcription factors, allowing them to bind to the promoter regions of this compound-responsive genes and initiate their transcription.[1][4]

Tuberonic_Acid_Signaling cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm / Nucleus cluster_inactive Inactive State (No this compound) cluster_active Active State (this compound Present) TA This compound COI1 COI1 Receptor Complex JAZ JAZ Repressor MYC2 MYC2/Other TFs Proteasome 26S Proteasome Genes This compound- Responsive Genes Response Cellular Response (e.g., Tuberization) Genes->Response JAZ_inactive JAZ Repressor MYC2_inactive MYC2 (Repressed) JAZ_inactive->MYC2_inactive Represses JAZ_active JAZ MYC2_active MYC2 (Active) COI1_active COI1 TA_inside->COI1_active Binds COI1_active->JAZ_active Binds Ub Ubiquitin JAZ_Ub JAZ-Ub JAZ_active->JAZ_Ub Ubiquitination JAZ_Ub->Proteasome Degradation MYC2_active->Genes Activates Transcription

Caption: Putative signaling pathway for this compound, based on the known jasmonate signaling cascade.

Data Presentation: Identifying this compound-Responsive Genes

The primary method for identifying novel responsive genes is transcriptome-wide analysis, such as RNA sequencing (RNA-Seq). This technique provides a snapshot of all expressed genes in a sample and allows for quantitative comparison between a control and a this compound-treated group. The results are typically presented in a table of differentially expressed genes (DEGs).

Below is a representative table of genes likely to be responsive to this compound, derived from studies on potato tuberization, a process that this compound is known to induce.[5] This data should be considered illustrative of the format and type of genes that may be identified.

Table 1: Representative Differentially Expressed Genes in Response to Jasmonate Signaling during Tuberization

Gene ID Gene Name/Annotation Log₂ Fold Change p-value Regulation
Soltu.DM.04G021890 Patatin-like protein 4.58 1.2e-15 Up-regulated
Soltu.DM.08G019120 Gibberellin 2-oxidase 3.91 4.5e-12 Up-regulated
Soltu.DM.05G026480 Sucrose synthase 4 3.25 8.1e-10 Up-regulated
Soltu.DM.03G018220 Starch branching enzyme 2.76 3.3e-08 Up-regulated
Soltu.DM.06G024550 Pathogenesis-related protein PR-4 2.55 1.7e-07 Up-regulated
Soltu.DM.02G028570 Lipoxygenase 2.13 9.8e-06 Up-regulated
Soltu.DM.09G009950 JAZ/TIFY protein 1.89 4.2e-05 Up-regulated
Soltu.DM.01G038450 Photosystem II protein -2.41 2.1e-07 Down-regulated
Soltu.DM.07G010430 Auxin-responsive protein IAA9 -2.98 6.5e-09 Down-regulated
Soltu.DM.11G012340 Chlorophyll a-b binding protein -3.52 1.1e-11 Down-regulated

Note: This table is a curated representation based on typical gene expression changes observed during potato tuberization, a process promoted by jasmonates like this compound. The values are illustrative.

Experimental Protocols

A logical workflow is essential for identifying and validating this compound-responsive genes. The process begins with sample treatment, followed by high-throughput screening with RNA-Seq, and concludes with the validation of key findings using quantitative real-time PCR (qRT-PCR).

Experimental_Workflow start Plant/Cell Culture treatment Treatment: - this compound - Vehicle Control start->treatment harvest Sample Harvest & RNA Extraction treatment->harvest qc RNA Quality Control (e.g., Bioanalyzer) harvest->qc rnaseq RNA-Seq Library Prep & Sequencing qc->rnaseq bioinformatics Bioinformatics Analysis: 1. QC & Alignment 2. Differential Expression rnaseq->bioinformatics deg_list List of Differentially Expressed Genes (DEGs) bioinformatics->deg_list validation Validation of Key DEGs deg_list->validation cdna cDNA Synthesis validation->cdna qpcr qRT-PCR cdna->qpcr data_analysis Data Analysis (ΔΔCt) & Interpretation qpcr->data_analysis

Caption: Experimental workflow for identifying and validating this compound-responsive genes.

Protocol 1: Plant Tissue Treatment and RNA Extraction

This protocol describes the treatment of plant material with this compound and subsequent total RNA isolation.

Materials:

  • Plant material (e.g., Solanum tuberosum single-node segments, Arabidopsis seedlings)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Vehicle control (ethanol or DMSO)

  • Liquid nitrogen

  • TRI Reagent or similar phenol-guanidine thiocyanate-based lysis solution[6]

  • Chloroform

  • Isopropanol

  • 75% Ethanol (nuclease-free)

  • Nuclease-free water

  • Microcentrifuge tubes, pipettes, and filter tips

  • Mortar and pestle, pre-chilled

Procedure:

  • Treatment:

    • Prepare sterile liquid or solid media for plant tissue culture.

    • Add this compound to the treatment media to a final concentration (e.g., 1-10 µM).

    • Add an equivalent volume of the vehicle (e.g., ethanol) to the control media.

    • Culture the plant tissue for the desired time period (e.g., 6, 12, or 24 hours). Ensure at least three biological replicates for each condition.

  • Harvesting:

    • Quickly remove tissue from the media, gently blot dry, and flash-freeze in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

  • RNA Extraction (TRI Reagent Method): [6]

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.

    • Transfer the powder to a tube containing 1 mL of TRI Reagent and vortex vigorously.

    • Incubate at room temperature for 5 minutes.

    • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A gel-like pellet of RNA should be visible.

    • Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 30-50 µL of nuclease-free water.

    • Assess RNA quality and quantity using a spectrophotometer (for purity ratios A260/280 and A260/230) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN of >8 is recommended for RNA-Seq.[7]

Protocol 2: RNA-Seq Library Preparation and Analysis

This protocol provides a high-level overview of the steps for RNA-Seq. It is recommended to use a commercial kit (e.g., Illumina TruSeq Stranded mRNA) and follow the manufacturer's instructions.

Procedure Outline:

  • mRNA Purification: Start with 1 µg of high-quality total RNA. Isolate mRNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

  • Fragmentation and Priming: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature. Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Remove the RNA template and synthesize the second strand of cDNA, incorporating dUTP in place of dTTP. This step ensures strand-specificity.

  • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments. This prepares the fragments for ligation to the sequencing adapters.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.

  • UNG Treatment and PCR Amplification: Treat with Uracil-N-Glycosylase (UNG) to degrade the dUTP-containing second strand, preserving strand information. Amplify the library via PCR to enrich for fragments with adapters on both ends and to add index sequences for multiplexing.

  • Library Validation and Sequencing: Validate the final library quality and quantity using capillary electrophoresis and qPCR. Pool indexed libraries and sequence on a high-throughput platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis: [7][8]

    • Quality Control: Use tools like FastQC to assess raw read quality and trim adapters and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the cleaned reads to a reference genome (e.g., the potato genome) using a splice-aware aligner like HISAT2 or STAR.

    • Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly up- or down-regulated between the this compound-treated and control samples. The output will be a table similar to Table 1.

Protocol 3: qRT-PCR for Validation

This protocol is for validating the expression of selected DEGs identified from the RNA-Seq data.

Materials:

  • cDNA synthesized from the same RNA samples used for RNA-Seq.

  • Gene-specific primers for target genes and at least two stable reference (housekeeping) genes (e.g., Actin, EF1α).

  • SYBR Green qPCR Master Mix.

  • qPCR instrument and compatible plates/tubes.

Procedure:

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers. Include a "no-RT" control to check for genomic DNA contamination.[9]

  • Primer Design and Validation:

    • Design primers to amplify a 100-200 bp product.

    • Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An efficiency between 90-110% is ideal.

  • qPCR Reaction Setup: [10]

    • Prepare a master mix for each primer pair. For a 20 µL reaction:

      • 10 µL 2x SYBR Green Master Mix

      • 0.8 µL Forward Primer (10 µM)

      • 0.8 µL Reverse Primer (10 µM)

      • 2.0 µL diluted cDNA (e.g., 1:10 dilution)

      • 6.4 µL Nuclease-free water

    • Run all samples in triplicate (technical replicates).

  • Thermal Cycling: [11]

    • Initial Denaturation: 95°C for 3-5 minutes.

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds (acquire fluorescence data).

    • Melt Curve Analysis: 65°C to 95°C, incrementing by 0.5°C, to verify amplicon specificity.

  • Data Analysis:

    • Export the quantification cycle (Cq) values.

    • Calculate the relative gene expression using the ΔΔCq method.

    • Normalize the Cq value of the target gene to the geometric mean of the reference genes (ΔCq = Cq_target - Cq_reference).

    • Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each treated sample (ΔΔCq = ΔCq_treated - avg(ΔCq_control)).

    • The fold change is calculated as 2^(-ΔΔCq).

    • Perform statistical analysis (e.g., t-test) on the ΔCq values to determine significance.

Conclusion

This guide provides a robust framework for researchers to identify and validate novel this compound-responsive genes. By leveraging the known jasmonate signaling pathway as a model and employing a systematic experimental workflow from RNA-Seq to qRT-PCR, scientists can uncover the genetic basis of this compound's biological functions. The detailed protocols and data presentation standards outlined here are intended to ensure that the generated data is reliable, reproducible, and easily comparable across studies, ultimately accelerating research in plant science and related fields.

References

The Metabolic Fate of Tuberonic Acid in Plant Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of tuberonic acid (TA) in plant tissues. This compound, a hydroxylated form of jasmonic acid, plays a significant role in plant development and defense, most notably in the induction of tuber formation in potatoes. Understanding its biosynthesis, conjugation, catabolism, and transport is crucial for harnessing its potential in agriculture and drug development.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the octadecanoid pathway, which is responsible for the synthesis of jasmonates. The biosynthesis of TA is a multi-step process that begins with α-linolenic acid released from plastid membranes.

The key steps leading to this compound are:

  • Oxygenation of α-linolenic acid: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxy-octadecatrienoic acid (13-HPOT).

  • Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) act sequentially to convert 13-HPOT into 12-oxo-phytodienoic acid (12-oxo-PDA).[1][2][3]

  • Reduction and β-Oxidation: The double bond in the cyclopentenone ring of 12-oxo-PDA is reduced by 12-oxo-phytodienoic acid reductase (OPR). Subsequent steps of β-oxidation shorten the carboxylic acid side chain to produce jasmonic acid (JA).[2][3]

  • Hydroxylation: The final step in the formation of this compound is the hydroxylation of jasmonic acid at the C-12 position.[4]

The fungal elicitor, theobroxide, has been shown to induce the synthesis of both jasmonic acid and this compound in plants like potato and morning glory by increasing the activity of LOX and AOC.[5]

This compound Biosynthesis substance substance enzyme enzyme alpha_linolenic_acid α-Linolenic Acid hpote 13(S)-HPOT alpha_linolenic_acid->hpote O2 opda 12-oxo-PDA hpote->opda ja Jasmonic Acid opda->ja ta This compound ja->ta lox LOX lox->alpha_linolenic_acid aos_aoc AOS, AOC aos_aoc->hpote opr_beta_ox OPR3, β-oxidation opr_beta_ox->opda hydroxylation Hydroxylation hydroxylation->ja

Biosynthesis of this compound from α-Linolenic Acid.

Conjugation: The Formation of this compound Glucoside

A primary metabolic fate of this compound in plant tissues is its conjugation with glucose to form this compound glucoside (TAG).[4][6] This glycosylation is a common mechanism for regulating the biological activity, solubility, and subcellular localization of phytohormones and other secondary metabolites.[6][7]

The formation of TAG is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of this compound.[6] Interestingly, salicylic (B10762653) acid glucosyltransferases (SAGTs) from both tobacco (NtSGT) and rice (OsSGT) have been shown to be active towards this compound, catalyzing its glucosylation.[6] The expression of these enzymes can be induced by stresses such as mechanical wounding.[6]

Glycosylation is believed to be a key step in preparing this compound for transport and storage, often within the vacuole.[8]

Catabolism and Deconjugation

The conversion of this compound to its glucoside is a reversible process. This compound glucoside can be hydrolyzed back to the biologically active this compound by specific β-glucosidases.[9] In rice, a specific TAG-hydrolyzing β-glucosidase, designated OsTAGG1, has been purified and characterized.[9] This enzyme releases the physiologically active this compound from its inactive glucoside form.[9]

Studies in rice have indicated that the this compound released from TAG hydrolysis is not converted back into jasmonic acid, suggesting that the hydroxylation of JA to TA may be an irreversible step in this context.[9] Besides hydroxylation and subsequent glycosylation, the metabolism of jasmonic acid can also involve the formation of glucose and gentiobiose esters.[4]

Transport and Subcellular Localization

While the specific transporters for this compound and its glucoside have not been fully elucidated, the general principles of terpenoid and phytohormone transport in plants are likely applicable.

  • This compound (TA): As a more lipophilic molecule compared to its glucoside, this compound may be able to passively diffuse across cell membranes to some extent.

  • This compound Glucoside (TAG): Being more hydrophilic, TAG likely requires protein transporters for movement across membranes.[8] ATP-binding cassette (ABC) transporters and multidrug and toxic compound extrusion (MATE) transporters are known to be involved in the transport of glucosylated secondary metabolites, often into the vacuole for storage.[8] The transport of TAG from its site of synthesis to target tissues is a critical aspect of its function in processes like tuber induction.

Metabolic_Fate_TA compound compound active_compound active_compound process process location location JA Jasmonic Acid TA This compound (Active Form) JA->TA C-12 Hydroxylation TAG This compound Glucoside (Inactive/Storage Form) TA->TAG UGTs TAG->TA β-glucosidase Vacuole Vacuole (Storage) TAG->Vacuole Transport Hydroxylation Hydroxylation Glucosylation Glucosylation (e.g., SAGT) Hydrolysis Hydrolysis (e.g., OsTAGG1) Transport Transport (e.g., ABC Transporters)

Metabolic conversion and storage of this compound.

Quantitative Data

The following table summarizes the available quantitative data on the enzymatic activity related to this compound metabolism.

EnzymeSubstratePlant SourceKm (µM)Vmax (µkatal/mg protein)Reference
OsTAGG1This compound Glucoside (TAG)Rice (Oryza sativa)31.70.25[9]

Experimental Protocols

The study of the metabolic fate of this compound involves several key experimental techniques.

Extraction of this compound and its Metabolites

Objective: To extract this compound and its glucoside from plant tissues.

Protocol:

  • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extract the powdered tissue with a suitable solvent, such as 80% methanol (B129727) or a mixture of methyl tert-butyl ether (MTBE), methanol, and water. The choice of solvent will depend on the target analytes and downstream analysis.

  • Centrifuge the extract to pellet the solid debris.

  • Collect the supernatant containing the metabolites.

  • For quantitative analysis, a known amount of an internal standard (e.g., deuterated jasmonic acid) should be added at the beginning of the extraction.

  • The extract can be further purified and concentrated using solid-phase extraction (SPE) cartridges.

Analysis by HPLC-MS

Objective: To separate, identify, and quantify this compound and its metabolites.

Protocol:

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

  • Separate the metabolites using a reverse-phase C18 column with a gradient of water and acetonitrile (B52724) or methanol, both typically containing a small amount of formic acid to improve ionization.

  • The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is used for detection and quantification.

  • Identification of this compound and its glucoside is achieved by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification is performed by creating a calibration curve with known concentrations of the standards.

In Vivo Metabolic Labeling

Objective: To trace the metabolic fate of this compound precursors.

Protocol:

  • Synthesize or procure a radiolabeled precursor, such as [¹⁴C]-jasmonic acid or [³H]-jasmonic acid.[4]

  • Introduce the labeled precursor to the plant tissue, for example, by immersing shoots in a solution containing the labeled compound.[4]

  • After a specific incubation period, harvest the tissue and perform the extraction as described above.

  • Analyze the extract using radio-HPLC or by collecting HPLC fractions and measuring their radioactivity with a scintillation counter.

  • The identity of the radioactive metabolites can be confirmed by co-elution with authentic standards and by mass spectrometry.

Experimental_Workflow step step analysis analysis start Plant Tissue (e.g., leaves, tubers) freeze Freeze in Liquid N2 start->freeze grind Grind to Fine Powder freeze->grind extract Solvent Extraction (e.g., 80% MeOH) grind->extract purify Purification & Concentration (e.g., SPE) extract->purify analyze HPLC-MS/MS Analysis purify->analyze identify Identification (Retention Time, Mass Spectra) analyze->identify quantify Quantification (Internal Standards, Calibration Curve) analyze->quantify

General workflow for the analysis of this compound and its metabolites.

References

The Role of Tuberonic Acid in Flower and Fruit Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), and its glycoside (TAG) are increasingly recognized for their roles in plant development. While historically linked to tuberization, emerging evidence suggests a broader regulatory function for these compounds in reproductive processes, including flower and fruit development. This technical guide provides an in-depth overview of the current understanding of this compound's involvement in floral induction, organogenesis, fruit set, ripening, and senescence. It summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to facilitate further research and potential applications in crop improvement and drug development.

Introduction

This compound, chemically known as 12-hydroxyjasmonic acid, is a member of the jasmonate family of plant hormones. Jasmonates are lipid-derived signaling molecules that play critical roles in a wide array of plant processes, including growth, development, and defense responses. This compound is primarily found in its glucosylated form, this compound glucoside (TAG), which is considered a storage or transport form. The release of the active this compound is catalyzed by specific β-glucosidases.

While the role of jasmonic acid in plant defense and stress responses is well-established, the specific functions of its hydroxylated derivatives, such as this compound, are an active area of research. This guide focuses on the emerging role of this compound in the intricate processes of flower and fruit development, providing a technical resource for researchers in the field.

Biosynthesis and Signaling of this compound

This compound is synthesized from jasmonic acid through a hydroxylation step. The biosynthesis pathway is integrated within the broader jasmonate synthesis pathway.

This compound Biosynthesis

The biosynthesis of this compound is a continuation of the jasmonic acid pathway, which begins with the release of α-linolenic acid from chloroplast membranes.

Tuberonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC JA-CoA JA-CoA OPDA->JA-CoA OPR3, β-oxidation JA JA JA-CoA->JA Thioesterase TA This compound JA->TA JA-12-hydroxylase TAG This compound Glucoside TA->TAG UDP-glucosyl -transferase

Figure 1: Biosynthesis pathway of this compound from α-Linolenic Acid.

This compound Signaling

The signaling pathway of this compound is believed to be largely integrated with the canonical jasmonate signaling pathway. The active form, TA, likely interacts with the COI1-JAZ co-receptor complex to initiate downstream gene expression.

Tuberonic_Acid_Signaling TA This compound COI1 COI1 TA->COI1 TAG This compound Glucoside TAG->TA Hydrolysis beta-Glucosidase beta-Glucosidase beta-Glucosidase->TAG JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses Gene_Expression Target Gene Expression MYC2->Gene_Expression activates

Figure 2: Simplified signaling pathway of this compound.

Role in Flower Development

While direct evidence is still accumulating, studies on jasmonates provide a framework for understanding the potential roles of this compound in flower development.

Floral Induction

Jasmonates have been shown to influence the transition from vegetative to reproductive growth. In some species, such as the morning glory (Pharbitis nil), application of jasmonates can induce flowering under non-inductive conditions. It is hypothesized that this compound, as an active jasmonate, contributes to this process by modulating the expression of flowering time genes.

Floral Organ Development

The development of floral organs is a tightly regulated process involving a cascade of gene expression, with MADS-box genes playing a central role. Jasmonates are known to interact with the regulatory networks governing floral organ identity. While specific data for this compound is limited, it is plausible that it influences the expression of genes responsible for petal, stamen, and carpel development.

Role in Fruit Development

The involvement of jasmonates in fruit development is multifaceted, encompassing fruit set, ripening, and senescence.

Fruit Set

Fruit set, the transition of a flower to a developing fruit, is a critical determinant of yield. Hormonal balance is key to this process. While auxins and gibberellins (B7789140) are the primary promoters of fruit set, jasmonates, including likely this compound, may play a modulatory role, potentially influencing the abortion of unfertilized flowers and the allocation of resources to developing fruits.

Fruit Ripening

Fruit ripening is a complex process involving changes in color, texture, and aroma. Jasmonates have been implicated in the ripening of both climacteric and non-climacteric fruits. They can influence the biosynthesis of other hormones, such as ethylene (B1197577) and abscisic acid, which are key regulators of ripening. This compound may contribute to the accumulation of pigments and the modification of cell walls during this process.

Fruit and Flower Senescence

Senescence is the final stage of development, leading to the programmed death of tissues. Jasmonates are well-known promoters of senescence in various plant organs, including petals and fruits. They are involved in the degradation of chlorophyll, proteins, and other macromolecules, allowing for the remobilization of nutrients to other parts of the plant. This compound is likely an active component in this signaling cascade.

Quantitative Data on Jasmonate Effects

Direct quantitative data for this compound's effects on flower and fruit development are sparse. The following table summarizes data from studies on the broader class of jasmonates (Jasmonic Acid or Methyl Jasmonate) to provide a contextual understanding.

Plant SpeciesJasmonate AppliedConcentrationObserved EffectReference
Pharbitis nil (Morning Glory)Methyl Jasmonate10 µMInduction of flowering under long-day conditions[Fictional Reference, 2023]
Solanum lycopersicum (Tomato)Jasmonic Acid50 µMAccelerated ripening, increased lycopene (B16060) content by 25%[Fictional Reference, 2022]
Fragaria × ananassa (Strawberry)Methyl Jasmonate100 µMIncreased fruit firmness by 15% and anthocyanin content by 30%[Fictional Reference, 2021]
Arabidopsis thalianaJasmonic Acid1 µMDelayed petal senescence by 2 days[Fictional Reference, 2020]

Note: The data presented above are illustrative and based on general findings for jasmonates. Specific effects of this compound may vary.

Experimental Protocols

General Protocol for Exogenous Application of this compound

This protocol outlines a general method for applying this compound to plants to study its effects on flower and fruit development.

Exogenous_Application_Workflow Start Start Prepare_TA_Solution Prepare this compound (or TAG) solution with surfactant Start->Prepare_TA_Solution Application Apply solution via foliar spray, soil drench, or direct application to flowers/fruits Prepare_TA_Solution->Application Plant_Material Select healthy, uniformly grown plants at the desired developmental stage Plant_Material->Application Control_Group Treat control group with a mock solution (without TA/TAG) Application->Control_Group Incubation Maintain plants under controlled environmental conditions Application->Incubation Data_Collection Collect data at regular intervals: - Flowering time - Floral morphology - Fruit set percentage - Fruit size and weight - Ripening parameters Incubation->Data_Collection Analysis Analyze data statistically Data_Collection->Analysis End End Analysis->End

The Evolutionary Trajectory of Tuberonic Acid Signaling: From General Stress Response to Specialized Developmental Cue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tuberonic acid (TA) signaling pathway, a specialized branch of the broader jasmonate (JA) signaling cascade, represents a fascinating example of molecular evolution, adapting a general stress-response mechanism for specific developmental programs in plants, most notably tuberization. This technical guide delineates the evolutionary journey of the TA signaling pathway, from the emergence of its core components to its functional divergence. We present a synthesis of current knowledge, including the molecular evolution of key biosynthetic enzymes, the adaptation of receptor systems, and the experimental methodologies crucial for its study. Furthermore, we explore the implications of this pathway for drug development and crop improvement, providing a comprehensive resource for professionals in the field.

Introduction: this compound in the Jasmonate Family

This compound, chemically known as 12-hydroxy-epi-jasmonic acid, is a hydroxylated derivative of jasmonic acid.[1] Jasmonates are a class of lipid-derived phytohormones that play pivotal roles in a wide array of plant processes, including growth, development, and responses to biotic and abiotic stresses.[2][3] While the jasmonic acid signaling pathway is a well-established general defense and developmental regulator, the this compound pathway has evolved to fulfill more specialized functions, particularly in the formation of storage organs like tubers.[4] This guide will explore the evolutionary steps that led to the establishment of this specialized signaling module.

The Evolutionary Genesis of this compound Biosynthesis

The synthesis of this compound is intrinsically linked to the evolution of the jasmonate biosynthetic pathway. The core pathway, leading to the production of jasmonic acid from α-linolenic acid, is ancient and can be traced back to early land plants.[5] The key evolutionary event for the emergence of this compound signaling was the acquisition of enzymes capable of hydroxylating jasmonic acid at the C-12 position.

The Ancestral Jasmonate Pathway

The biosynthesis of jasmonic acid involves a series of enzymatic reactions localized in the chloroplast and peroxisome.[6][7] Homologs of the key enzymes in this pathway, such as lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), allene oxide cyclase (AOC), and 12-oxophytodienoate reductase (OPR), are found across the plant kingdom, suggesting an early evolutionary origin.[5]

The Emergence of Jasmonate Hydroxylases

The hydroxylation of jasmonic acid to form this compound is catalyzed by specific oxygenases. Phylogenetic and functional studies have identified two major families of enzymes involved in this critical step:

  • Cytochrome P450 Monooxygenases (CYP450s): The CYP94 family of cytochrome P450s are key players in jasmonate metabolism, including hydroxylation.[4][8] Phylogenetic analyses of the CYP94 family across different plant species reveal lineage-specific expansions and functional diversifications, suggesting that the ability to hydroxylate jasmonates has evolved and been refined over time.[8]

  • 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): This large superfamily of enzymes is involved in a wide range of oxidation reactions in plants.[5][9] Specific members of the 2-ODD family have been identified as jasmonate-induced oxygenases (JOXs) that catalyze the formation of 12-OH-JA.[5] The diversification of the DOXC class of 2-ODDs during land plant evolution likely contributed to the emergence of specialized metabolic pathways, including this compound biosynthesis.[8][9]

The evolution of these hydroxylases from ancestral oxygenase enzymes represents a crucial step in the functional diversification of jasmonate signaling. This new enzymatic capability allowed for the production of a novel signaling molecule, this compound, which could then be co-opted for new regulatory functions.

Co-evolution of Receptor and Signaling Components

The evolution of a new signaling molecule is often accompanied by the adaptation of receptor and downstream signaling components to ensure specific and efficient signal transduction.

The Core Jasmonate Receptor Complex: COI1-JAZ

The perception of jasmonates is mediated by a co-receptor complex consisting of the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue, promoting the interaction between COI1 and JAZ proteins, leading to the ubiquitination and subsequent degradation of JAZ repressors and the activation of downstream transcription factors.[10]

Specificity and Functional Divergence

While the core COI1-JAZ receptor system is conserved across land plants, the specificity and downstream effects of different jasmonates, including this compound, can vary. The evolution of this compound signaling likely involved subtle changes in the ligand-binding pocket of COI1 or in the JAZ proteins, leading to differential affinities for various jasmonates. This co-evolution of ligand and receptor would have allowed for the fine-tuning of the signaling output, enabling this compound to regulate a distinct set of target genes compared to jasmonic acid.[11] In tuber-forming species, this divergence was likely a key factor in linking environmental cues to the developmental program of tuberization.[4][12]

Experimental Protocols for Studying the this compound Signaling Pathway

A thorough understanding of the this compound signaling pathway relies on a suite of robust experimental techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the levels of this compound in plant tissues.

Protocol:

  • Sample Preparation:

    • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing a known amount of a suitable internal standard (e.g., dihydrojasmonic acid).

    • Vortex thoroughly and incubate at 4°C for 1 hour with shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and re-extract the pellet with 0.5 mL of the same extraction solvent.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen gas.

  • Derivatization:

    • Resuspend the dried extract in 50 µL of methanol.

    • Add 50 µL of 2% (w/v) methoxyamine hydrochloride in pyridine (B92270) and incubate at 37°C for 90 minutes to protect carbonyl groups.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes for silylation of hydroxyl and carboxyl groups.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: Start at 80°C for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for specific fragments of this compound and the internal standard for accurate quantification.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Objective: To investigate interactions between key proteins in the this compound signaling pathway, such as COI1 and JAZ proteins.[9]

Protocol:

  • Vector Construction:

    • Clone the coding sequence of the "bait" protein (e.g., a JAZ protein) into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Clone the coding sequence of the "prey" protein (e.g., COI1) into a GAL4 activation domain (AD) vector (e.g., pGADT7).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • After 3-5 days of growth, pick individual colonies and streak them onto selective media:

      • SD/-Leu/-Trp/-His (lacking histidine) to test for the activation of the HIS3 reporter gene.

      • SD/-Leu/-Trp/-Ade (lacking adenine) to test for the activation of the ADE2 reporter gene.

    • Perform a β-galactosidase filter lift assay to test for the activation of the lacZ reporter gene.

    • Growth on selective media and blue color development in the β-galactosidase assay indicate a positive interaction between the bait and prey proteins.

  • Ligand-Dependency Test:

    • To test if the interaction is dependent on this compound, supplement the selective media with different concentrations of this compound or its methyl ester.

In Vitro Pull-Down Assay

Objective: To confirm direct physical interactions between proteins identified in Y2H or other screens.[13][14]

Protocol:

  • Protein Expression and Purification:

    • Express the "bait" protein as a fusion with an affinity tag (e.g., Glutathione S-transferase, GST) in E. coli. Purify the fusion protein using glutathione-agarose beads.

    • Express the "prey" protein with a different tag (e.g., a His-tag or as a radiolabeled protein via in vitro transcription/translation).

  • Binding Reaction:

    • Incubate the immobilized GST-bait protein with the purified prey protein in a binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors) for 1-2 hours at 4°C with gentle rotation.

    • Include a control with GST alone to check for non-specific binding.

  • Washing:

    • Wash the beads three to five times with the binding buffer to remove unbound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and detect the prey protein by Western blotting using an antibody against its tag or by autoradiography if it is radiolabeled.

Data Presentation: Quantitative Insights into this compound Signaling

To facilitate a clear understanding of the quantitative aspects of this compound signaling, the following tables summarize key data from relevant studies.

Table 1: this compound Levels in Response to Tuber-Inducing and Non-Inducing Conditions

Plant SpeciesTissueConditionThis compound Concentration (ng/g FW)Fold ChangeReference
Solanum tuberosumStolon TipsShort Day (Inducing)85.2 ± 12.54.7(Hypothetical Data)
Solanum tuberosumStolon TipsLong Day (Non-inducing)18.1 ± 3.21.0(Hypothetical Data)
Solanum tuberosumLeavesShort Day (Inducing)45.7 ± 8.93.1(Hypothetical Data)
Solanum tuberosumLeavesLong Day (Non-inducing)14.8 ± 2.11.0(Hypothetical Data)

Table 2: Binding Affinities of Jasmonates to the COI1-JAZ Co-receptor Complex

LigandPlant SpeciesDissociation Constant (Kd) (nM)Reference
Jasmonoyl-Isoleucine (JA-Ile)Arabidopsis thaliana20 ± 5(Hypothetical Data)
This compoundArabidopsis thaliana150 ± 25(Hypothetical Data)
Jasmonoyl-Isoleucine (JA-Ile)Solanum tuberosum15 ± 4(Hypothetical Data)
This compoundSolanum tuberosum80 ± 12(Hypothetical Data)

Visualization of the this compound Signaling Pathway and Experimental Workflows

To provide a clear visual representation of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Tuberonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX 12-oxo-PDA 12-oxo-PDA 13-HPOT->12-oxo-PDA AOS/AOC JA Jasmonic Acid 12-oxo-PDA->JA OPR3, β-oxidation TA This compound JA->TA CYP94s / JOXs (Hydroxylation) Tuberonic_Acid_Signaling TA This compound COI1 COI1 TA->COI1 SCF_Complex SCF-COI1 COI1->SCF_Complex JAZ JAZ Proteasome 26S Proteasome JAZ->Proteasome TF Transcription Factors (e.g., MYC2) JAZ->TF represses SCF_Complex->JAZ targets for degradation Tuber_Genes Tuberization Genes TF->Tuber_Genes activates GC_MS_Workflow Sample Plant Tissue Extraction Metabolite Extraction Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

References

Tuberonic Acid: A Linchpin in Phytohormonal Crosstalk for Tuber Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), and its glycoside (TAG) are pivotal signaling molecules that initiate the complex developmental process of tuberization in plants, most notably in Solanum tuberosum (potato). This process is not governed by a single hormonal pathway but rather by a sophisticated network of interactions, or crosstalk, between multiple phytohormones. Understanding these interactions at a molecular level is critical for developing strategies to enhance crop yield and resilience. This technical guide provides a comprehensive overview of the current knowledge on this compound's interaction with other key phytohormones—jasmonates, gibberellins (B7789140), auxins, cytokinins, and abscisic acid. It summarizes quantitative data, presents conceptual signaling pathways, and outlines the general methodologies employed in this field of research.

Introduction: The Role of this compound in Tuberization

Tuberization is a complex morphological switch from indeterminate stolon growth to determinate tuber development. This transition is triggered by environmental cues, such as short photoperiods, which lead to the synthesis of a transmissible signal in the leaves. This signal was identified as this compound glucoside (TAG).[1] Transported to the underground stolons, TAG is hydrolyzed to its active form, this compound (TA), which initiates the signaling cascade leading to cell division, swelling, and starch accumulation that characterize tuber formation. TA and TAG are structurally related to jasmonic acid and are considered key endogenous stimuli for the tuberization process.[1] However, the signaling pathway of TA is not isolated; it is intricately modulated by the prevailing balance of other major phytohormones.

The Jasmonate Connection: Biosynthesis of this compound

This compound is a direct metabolite of the jasmonic acid pathway, establishing a foundational link between these two hormone classes. The biosynthesis begins with α-linolenic acid in the chloroplast and proceeds through a series of enzymatic steps in both the chloroplast and peroxisome to produce jasmonic acid. JA is then hydroxylated to form 12-hydroxyjasmonic acid, which is this compound. This can be further glycosylated to form this compound glucoside (TAG).

Tuberonic_Acid_Biosynthesis Fig 1. Simplified this compound Biosynthesis Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytosol Cytosol alpha_Linolenic_Acid alpha_Linolenic_Acid OPDA 12-oxo-PDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC JA Jasmonic Acid (JA) OPDA->JA OPR3, β-oxidation TA This compound (12-hydroxy-JA) JA->TA Hydroxylation TAG This compound Glucoside (TAG) TA->TAG Glycosylation Tuberization Tuberization TAG->Tuberization

Fig 1. Simplified this compound Biosynthesis Pathway

Crosstalk with Other Phytohormones

The decision to initiate tuberization is ultimately determined by the hormonal balance at the stolon tip. This compound acts as a primary inductive signal, but its efficacy is strongly influenced by the levels of gibberellins, auxins, cytokinins, and abscisic acid.

Gibberellins (GA): The Primary Antagonist

Gibberellins are potent inhibitors of tuberization, promoting stolon elongation instead.[1] The induction of tuber formation is fundamentally linked to a sharp decrease in the concentration of bioactive GAs at the stolon tip. This antagonistic relationship represents the primary hormonal switch controlling the stolon-to-tuber transition.

Interacting HormonePlant SpeciesObserved Effect on TuberizationQuantitative DataReference/Experiment Type
Gibberellin (GA) Solanum tuberosumInhibitory . Promotes stolon elongation.Endogenous GA1 levels are 3- to 6-fold lower in developing tubers compared to elongating stolons.In vitro culture, HPLC, GC-MS

This GA/TA balance is a critical regulatory checkpoint. High GA levels suppress the tuber-inducing signals, while a reduction in GA concentration is a prerequisite for TA-mediated signaling to proceed.

Auxins (IAA): A Synergistic Promoter

Auxin (indole-3-acetic acid, IAA) generally acts as a promoter of tuber initiation. Studies have shown that auxin levels rise in the stolon tip just before swelling begins, suggesting a synergistic role with this compound in inducing cell division and differentiation.[2]

Interacting HormonePlant SpeciesObserved Effect on TuberizationQuantitative DataReference/Experiment Type
Auxin (IAA) Solanum tuberosumPromotive . Induces cell division and swelling.Auxin content increases several-fold in stolon tips prior to tuber swelling.In vivo hormone measurement, transgenic lines[3]

The interaction suggests that while TA may provide the initial "tuberize" signal, auxin is required to execute the subsequent program of cell growth and organ development.

Cytokinins (CK): A Concentration-Dependent Modulator

Cytokinins exhibit a more complex, concentration-dependent role in tuberization. Low concentrations of active cytokinins can promote tuber formation, advancing the initiation time and increasing tuber weight.[4] However, high concentrations become inhibitory. This dual role suggests that cytokinins act as fine-tuners of the tuberization process. A recent study demonstrated that applying a low concentration of the cytokinin 2ip (0.1 μM) shifted the overall hormone balance to favor tuberization, increasing active CKs and IAA while decreasing total jasmonates and ABA.[4]

Interacting HormonePlant SpeciesObserved Effect on TuberizationQuantitative DataReference/Experiment Type
Cytokinin (CK) Solanum tuberosumPromotive at low concentrations , inhibitory at high concentrations.0.1 μM 2ip significantly increased tuberization rate and fresh weight. >50 μM 2ip was inhibitory.In vitro culture, hormone quantification[4]
Cytokinin (CK) Solanum tuberosumIn cv. Alpha, adding Kinetin or BAP increased microtuber number by 2.4-3.3 units compared to control.The addition of ABA to cytokinin treatments reduced microtuber number by 3.1 units .In vitro culture[5]
Abscisic Acid (ABA): An Indirect Promoter and Stress Modulator

Abscisic acid (ABA) is primarily known as a stress hormone, but it also plays a role in tuber development. Evidence suggests that ABA promotes tuberization indirectly by antagonizing the inhibitory effects of gibberellins.[6] The ABA/GA ratio, therefore, is another critical factor. While ABA itself may not be the primary trigger, its presence helps to create a hormonal environment conducive to tuber formation, particularly under stress conditions.[6][7]

Interacting HormonePlant SpeciesObserved Effect on TuberizationQuantitative DataReference/Experiment Type
Abscisic Acid (ABA) Solanum tuberosumPromotive , primarily by counteracting GA's inhibitory effect.In cv. Alpha, adding ABA (1.0 mg/l) to cytokinin treatments reduced microtuber weight by ~83 mg .In vitro culture[5]

Integrated Signaling Network

The initiation of tuberization by this compound is best visualized as the outcome of a complex signaling network where multiple hormonal inputs are integrated. The central axis of this network is the antagonistic balance between tuber-promoting signals (TA, Auxin, low CK) and the tuber-inhibiting signal (GA). ABA acts as a modulator, tilting the balance towards tuberization by counteracting GA.

Hormonal_Crosstalk_Tuberization Fig 2. Hormonal Crosstalk in Tuberization TA This compound (TA) Tuber_Initiation Tuber Initiation TA->Tuber_Initiation Promotes Auxin Auxin (IAA) Auxin->Tuber_Initiation Promotes CK_low Cytokinin (Low Conc.) CK_low->Tuber_Initiation Promotes GA Gibberellin (GA) Stolon_Elongation Stolon Elongation GA->Stolon_Elongation Promotes GA->Tuber_Initiation Inhibits ABA Abscisic Acid (ABA) ABA->GA Antagonizes

Fig 2. Hormonal Crosstalk in Tuberization

Methodologies in Phytohormone Interaction Research

Studying the intricate relationships between this compound and other phytohormones requires a multi-faceted approach. While detailed, step-by-step experimental protocols are beyond the scope of this guide and are highly specific to the experimental setup, the core methodologies can be summarized.

Note: The provision of detailed, replicable experimental protocols is not feasible. Researchers should consult primary literature for specific methodologies.

A typical workflow involves:

  • Plant Material and Treatment: Using in vitro single-node cuttings or whole plants (Solanum tuberosum) grown under controlled inductive (short-day) and non-inductive (long-day) conditions. Exogenous hormones or biosynthesis inhibitors are applied to the growth medium or via foliar spray.

  • Sample Collection: Stolon tips, developing tubers, and other tissues are harvested at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Hormone Quantification: Endogenous phytohormone levels are measured using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS). These methods allow for sensitive and accurate quantification of multiple hormones from a single tissue sample.

  • Gene Expression Analysis: The expression levels of genes involved in hormone biosynthesis and signaling pathways (e.g., GA2ox, StPIN) are quantified using quantitative Reverse Transcription PCR (qRT-PCR).

  • Data Analysis and Interpretation: The quantitative data on hormone levels and gene expression are correlated with the observed physiological changes (e.g., tuber formation rate, size, weight) to build models of hormonal interaction.

Experimental_Workflow Fig 3. General Experimental Workflow A Plant Culture (e.g., Solanum tuberosum) B Hormonal / Inhibitor Treatment A->B C Tissue Sampling (Stolons, Tubers) B->C D Phytohormone Extraction & Quantification (LC-MS/MS) C->D E RNA Extraction & Gene Expression (qRT-PCR) C->E F Physiological Measurements C->F G Data Integration & Pathway Analysis D->G E->G F->G

Fig 3. General Experimental Workflow

Conclusion and Future Perspectives

This compound is a central, inductive signal for tuberization, but its action is deeply embedded within a network of phytohormonal crosstalk. The antagonistic relationship with gibberellins forms the primary regulatory switch, which is further modulated by synergistic inputs from auxins and concentration-dependent effects of cytokinins. Abscisic acid contributes by reinforcing the pro-tuberization state, largely by inhibiting GA.

While the key players have been identified, significant gaps in our understanding remain. The precise molecular components of the this compound signaling pathway, from perception to downstream gene activation, are still largely unknown.[8] Future research, leveraging advanced quantitative proteomics, metabolomics, and gene-editing technologies like CRISPR-Cas9, will be essential to dissect the specific protein-protein interactions and transcriptional networks that govern this vital developmental process. A deeper understanding of these interactions holds immense potential for the rational design of novel plant growth regulators and the genetic improvement of one of the world's most important food crops.

References

Tuberonic Acid: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberonic acid, a hydroxylated derivative of the phytohormone jasmonic acid, and its corresponding glucoside, play significant roles in plant growth and defense mechanisms, notably in the induction of tuber formation. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound and its glucoside. Quantitative data from various plant and fungal sources are summarized, and detailed experimental protocols for extraction, purification, and quantification are provided. Furthermore, this guide illustrates the key signaling pathways involving jasmonates, offering a molecular context for the biological activity of this compound.

Natural Sources and Occurrence of this compound and its Glucoside

This compound (TA) and this compound glucoside (TAG) have been identified in a variety of plant species and are also produced by certain fungi. The primary and most well-documented source is the potato plant (Solanum tuberosum L.), where these compounds were first isolated and their tuber-inducing properties were discovered.[1][2]

Table 1: Natural Sources of this compound and its Glucoside

Organism TypeSpeciesCommon NameTissue/PartCompound(s) DetectedReference(s)
PlantSolanum tuberosum L.PotatoLeaflets, TubersThis compound, this compound glucoside[1][2]
PlantMoringa oleifera Lam.MoringaLeavesThis compound[3]
PlantPortulaca oleracea L.PurslaneAerial partsThis compound, this compound glucoside[4]
PlantSolanum lycopersicum L.TomatoFruitNot specified
PlantSolanum torvum Sw.Turkey BerryNot specifiedNot specified
FungusLasiodiplodia theobromae-Culture filtrateJasmonic acid, Hydroxy-jasmonic acid derivatives[5][6][7]

While the presence of this compound and its derivatives has been confirmed in these sources, publicly available quantitative data remains limited. The most comprehensive quantitative analysis has been conducted on the production of jasmonates by the fungus Lasiodiplodia theobromae.

Table 2: Quantitative Data on Jasmonate Production by Lasiodiplodia theobromae

CompoundCulture ConditionsConcentration (mg/L)Reference
Jasmonic Acid (JA)500 mL flasks with KNO₃up to 1250[8]
11/12-Hydroxy-JA500 mL flasks with KNO₃up to 200[8]
Jasmonic Acid (JA)250 mL flasks with KNO₃approx. 550[8]
Jasmonic Acid (JA)100 mL flasks with KNO₃approx. 420[8]
11/12-Hydroxy-JA250 mL flasks with KNO₃approx. 130[8]
11/12-Hydroxy-JA100 mL flasks with KNO₃approx. 100[8]

Note: 11/12-Hydroxy-JA is a form of this compound.

Experimental Protocols

Extraction and Purification of this compound and its Glucoside from Plant Material

The following protocol is a generalized procedure based on methods for extracting jasmonates and other organic acids from plant tissues. Optimization may be required depending on the specific plant matrix.

Materials:

  • Fresh or frozen plant material (e.g., potato leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) Methanol (B129727)

  • Ethyl acetate (B1210297)

  • 1% (v/v) Acetic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 80% methanol (e.g., 10 mL per gram of tissue). Vortex thoroughly and incubate at 4°C for at least 4 hours with occasional shaking.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with another volume of 80% methanol, centrifuge again, and combine the supernatants.

  • Solvent Partitioning: Add an equal volume of 1% acetic acid to the combined supernatant. Partition the extract against an equal volume of ethyl acetate. Repeat the partitioning of the aqueous phase twice more with ethyl acetate. Combine the ethyl acetate fractions.

  • Drying: Dry the combined ethyl acetate phase under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with methanol followed by 1% acetic acid.

    • Redissolve the dried extract in a small volume of the appropriate solvent and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other interfering compounds.

    • Elute the fraction containing this compound and its glucoside with a suitable solvent or solvent gradient (e.g., increasing concentrations of methanol in water). Collect the fractions.

  • Final Preparation: Evaporate the solvent from the collected fractions and redissolve the purified extract in a suitable solvent for analysis (e.g., methanol or the initial mobile phase for HPLC).

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and specific quantification of this compound and its glucoside.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These need to be determined by infusing a standard of this compound and its glucoside. For this compound (C₁₂H₁₈O₄, MW: 226.27), the precursor ion would be [M-H]⁻ at m/z 225.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

  • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

Quantification:

  • A calibration curve should be prepared using authentic standards of this compound and this compound glucoside.

  • Stable isotope-labeled internal standards (e.g., d₆-tuberonic acid) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways

This compound is a hydroxylated metabolite of jasmonic acid (JA), a key signaling molecule in plants involved in responses to both biotic and abiotic stresses, as well as in developmental processes. The signaling pathway of this compound is therefore intricately linked to the well-characterized jasmonic acid pathway.

The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome to produce JA. This compound is formed by the hydroxylation of jasmonic acid. The biologically active form of jasmonate is its isoleucine conjugate, JA-Ile.

The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), which acts as a receptor for JA-Ile. In the absence of JA-Ile, JASMONATE ZIM-DOMAIN (JAZ) proteins repress the activity of transcription factors such as MYC2. Upon perception of JA-Ile, COI1 recruits JAZ proteins to the SCFCOI1 ubiquitin E3 ligase complex, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, allowing them to activate the expression of downstream JA-responsive genes, which in turn mediate various physiological and defense responses.

Below are diagrams illustrating the jasmonic acid biosynthesis and signaling pathways.

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm alpha-Linolenic_acid alpha-Linolenic_acid 13-HPOT 13-HPOT alpha-Linolenic_acid->13-HPOT LOX AOS AOS 13-HPOT->AOS Allene_oxide Allene_oxide AOS->Allene_oxide AOC AOC Allene_oxide->AOC OPDA OPDA AOC->OPDA OPDA_p OPDA OPDA->OPDA_p Transport beta-oxidation β-oxidation (3 cycles) OPDA_p->beta-oxidation OPR3 JA_p Jasmonic Acid beta-oxidation->JA_p JA_c Jasmonic Acid JA_p->JA_c Transport JAR1 JAR1 JA_c->JAR1 Hydroxylase Hydroxylation JA_c->Hydroxylase JA-Ile JA-Isoleucine (Active form) TA This compound Glucosyltransferase Glycosylation TA->Glucosyltransferase TAG This compound Glucoside JAR1->JA-Ile Hydroxylase->TA Glucosyltransferase->TAG

Caption: Biosynthesis of Jasmonic Acid and this compound.

ja_signaling_pathway cluster_nucleus Nucleus JA_Ile JA-Isoleucine SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation JA_genes JA-Responsive Genes MYC2->JA_genes activates Responses Defense, Growth Regulation, Tuber Formation JA_genes->Responses Stress_Signal Biotic/Abiotic Stress Stress_Signal->JA_Ile induces biosynthesis

Caption: Jasmonic Acid Signaling Pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tuberonic Acid from Potato Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (12-hydroxyjasmonic acid) and its glycoside are important signaling molecules in plants, notably recognized for their role in inducing tuber formation in potatoes (Solanum tuberosum)[1]. These compounds are derivatives of jasmonic acid, a key phytohormone involved in plant defense and development[2][3][4]. The extraction and quantification of this compound from potato leaves are crucial for studying its physiological functions and for potential applications in agriculture and drug development. These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from potato leaves, along with a summary of its biosynthetic pathway.

Data Presentation

CompoundPresence in Potato LeavesRelative AbundanceMethod of Detection
This compoundReportedVariesHPLC-MS/MS
This compound GlucosideReportedGenerally higher than the aglyconeHPLC-MS/MS

Experimental Protocols

This section details a synthesized protocol for the extraction, purification, and quantification of this compound and its glucoside from potato leaves, based on established methods for phytohormone analysis in plant tissues.

Protocol 1: Extraction and Purification of this compound and its Glucoside

Objective: To extract and purify this compound and its glucoside from potato leaf tissue for subsequent quantification.

Materials:

  • Fresh potato leaves

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction Solvent: 80% methanol (B129727) in water with 1% acetic acid

  • Internal Standards (e.g., d6-Abscisic Acid, for recovery assessment)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Methanol (100%)

  • 1% Acetic acid in water

  • Centrifuge

  • Vacuum manifold

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Sample Preparation:

    • Harvest fresh potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

    • Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

    • Accurately weigh the powdered leaf tissue (typically 100-200 mg) into a centrifuge tube.

  • Extraction:

    • Add 1 mL of cold extraction solvent (80% methanol with 1% acetic acid) to the powdered tissue.

    • If using, add internal standards to the extraction solvent to assess recovery during sample preparation.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the mixture at 4°C for at least 1 hour with gentle shaking to ensure complete extraction.

    • Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, and centrifuge again.

    • Combine the supernatants.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 2 mL of 100% methanol followed by 2 mL of 1% acetic acid in water through it. Do not allow the cartridge to dry out.

    • Load the combined supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 1% acetic acid in water to remove polar impurities.

    • Elute the this compound and its glucoside with 2 mL of 80% methanol.

    • Collect the eluate.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for HPLC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

Objective: To quantify the concentration of this compound in the purified extract using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other compounds. A typical gradient might start at 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI negative mode.

  • MS/MS Parameters: The specific precursor and product ions for this compound and its glucoside need to be determined using authentic standards. For this compound (12-hydroxyjasmonic acid), the precursor ion [M-H]⁻ would be m/z 225.1.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the initial mobile phase.

  • Sample Analysis: Inject the reconstituted sample extract and the standard solutions into the HPLC-MS/MS system.

  • Data Analysis:

    • Identify the peaks for this compound in the sample chromatograms based on retention time and specific MS/MS transitions compared to the authentic standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

    • Calculate the final concentration in the original leaf tissue, taking into account the initial weight of the tissue and the final volume of the extract.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound originates from jasmonic acid, which is produced through the octadecanoid pathway. Jasmonic acid is then hydroxylated to form this compound, which can be subsequently glycosylated to form this compound glucoside.

Tuberonic_Acid_Biosynthesis JA Jasmonic Acid TA This compound (12-hydroxyjasmonic acid) JA->TA TAG This compound Glucoside TA->TAG Glycosylation JOX Jasmonate-induced Oxygenase (JOX) UGT UDP-Glycosyltransferase (UGT)

Caption: Biosynthesis pathway of this compound from jasmonic acid in potato.

Experimental Workflow for this compound Extraction and Analysis

The overall workflow from sample collection to data analysis is depicted in the following diagram.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Harvest Harvest Potato Leaves Freeze Flash Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with 80% Methanol Grind->Extract Add Extraction Solvent Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Load Supernatant Evaporate Evaporate to Dryness SPE->Evaporate Elute and Collect Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC_MS HPLC-MS/MS Analysis Reconstitute->HPLC_MS Quantify Quantification HPLC_MS->Quantify Generate Data

Caption: Workflow for the extraction and analysis of this compound from potato leaves.

References

Application Notes and Protocols for the Quantification of Tuberonic Acid by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of tuberonic acid in plant tissues using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound, a derivative of jasmonic acid, is a phytohormone involved in plant defense and development, notably in the induction of tuber formation in potatoes.[1] Accurate quantification of this compound is crucial for understanding its physiological roles and for potential applications in agriculture and drug development.

Introduction

High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[2] This method is particularly well-suited for the analysis of phytohormones like this compound, which are often present at low concentrations. The protocol outlined below describes the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation (from Potato Tubers)

This protocol is optimized for the extraction of this compound from potato tubers.

Materials:

  • Potato tubers

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Centrifuge tubes (50 mL and 1.5 mL)

  • Syringe filters (0.22 µm, PTFE)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) (Optional, for sample cleanup)

Procedure:

  • Harvesting and Cleaning: Harvest fresh potato tubers. Wash them thoroughly with tap water to remove any soil and debris, followed by a rinse with deionized water. Pat dry with a paper towel.[3]

  • Homogenization: Cut the tubers into small pieces (approximately 1 cm³). Immediately freeze the pieces in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4]

  • Extraction:

    • Weigh approximately 1 g of the frozen powder into a 50 mL centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (90:10 methanol:water with 0.1% formic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ice bath for 15 minutes.

    • Agitate on a shaker at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new centrifuge tube.

  • Optional SPE Cleanup: For cleaner samples, the extract can be passed through a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the extract and wash with water. Elute the this compound with methanol.

  • Final Preparation: Filter the supernatant (or eluted sample) through a 0.22 µm PTFE syringe filter into an HPLC vial. The sample is now ready for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

2.2.1. HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

2.2.2. Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)227.13191.110.1Optimize experimentallyOptimize experimentally
This compound (Qualifier)227.13209.120.1Optimize experimentallyOptimize experimentally

Note: The precursor ion for this compound is [M+H]⁺ with a molecular formula of C₁₂H₁₈O₄. The fragment ions correspond to losses of water and other moieties.[5] Cone voltage and collision energy should be optimized for the specific instrument used to achieve maximum signal intensity.

Data Presentation and Quantification

Calibration Curve

Prepare a series of standard solutions of this compound in the extraction solvent at concentrations ranging from 1 ng/mL to 1000 ng/mL. Inject these standards into the HPLC-MS/MS system and generate a calibration curve by plotting the peak area against the concentration.

Table 3: Example Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (Arbitrary Units)
1Experimentally Determined
5Experimentally Determined
10Experimentally Determined
50Experimentally Determined
100Experimentally Determined
500Experimentally Determined
1000Experimentally Determined
Method Validation

To ensure the reliability of the method, it should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Table 4: Method Validation Parameters for this compound Quantification

ParameterAcceptance CriteriaExample Value
Linearity (R²) > 0.99Experimentally Determined
LOD (ng/mL) S/N > 3Experimentally Determined
LOQ (ng/mL) S/N > 10Experimentally Determined
Precision (%RSD) < 15%Experimentally Determined
Accuracy (% Bias) ± 15%Experimentally Determined
Recovery (%) 80-120%Experimentally Determined

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Harvest Harvest & Clean Potato Tubers Freeze Freeze in Liquid Nitrogen Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Methanol/Water Grind->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantify Quantification (Calibration Curve) MSMS->Quantify Validate Method Validation Quantify->Validate

Caption: Workflow for this compound Quantification.

This compound Signaling Pathway

This compound is synthesized from jasmonic acid, a key player in plant defense signaling. The pathway is initiated by various stress signals.

G cluster_stress Stress Signals cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade cluster_response Physiological Responses Wounding Wounding Linolenic_Acid α-Linolenic Acid Wounding->Linolenic_Acid Pathogen Pathogen Attack Pathogen->Linolenic_Acid JA Jasmonic Acid (JA) Linolenic_Acid->JA Octadecanoid Pathway TA This compound (TA) JA->TA Hydroxylation TAG This compound Glucoside (TAG) TA->TAG Glycosylation JAZ JAZ Repressor Proteins TAG->JAZ Degradation of JAZ MYC2 MYC2 Transcription Factor JAZ->MYC2 Release of MYC2 Gene_Expression Gene Expression MYC2->Gene_Expression Defense Defense Responses Gene_Expression->Defense Tuberization Tuber Formation Gene_Expression->Tuberization

Caption: this compound Biosynthesis and Signaling.

References

Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Tuberonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid, is a key signaling molecule in plants, notably involved in the induction of tuber formation in potatoes.[1] Its role in plant development and defense mechanisms makes it a significant target for agricultural and biological research. Stable isotope-labeled (SIL) this compound is an invaluable tool for researchers, enabling precise quantification in complex biological matrices through isotope dilution mass spectrometry (IDMS), as well as facilitating metabolic flux analysis and studies of its signaling pathways. This document provides detailed protocols for the chemical synthesis of deuterated ([D]) and carbon-13 ([¹³C]) labeled this compound, along with its glucoside, and outlines its biological significance and applications.

Applications of Stable Isotope-Labeled this compound

  • Quantitative Analysis: SIL this compound serves as an ideal internal standard for accurate quantification of endogenous TA levels in plant tissues using LC-MS/MS. The co-elution of the labeled standard with the analyte of interest allows for correction of matrix effects and variations in sample preparation and instrument response.

  • Metabolic Studies: Labeled TA can be used to trace its metabolic fate in plants, identifying downstream metabolites and catabolic products. This is crucial for understanding the regulation of its signaling activity.

  • Receptor Binding Assays: Labeled this compound can be employed in competitive binding assays to identify and characterize its protein receptors, providing insights into its mode of action at the molecular level.

  • Pathway Elucidation: The use of labeled precursors in plant feeding experiments can help to elucidate the biosynthetic and signaling pathways of this compound and its derivatives.[2]

This compound Signaling Pathway

This compound is a component of the jasmonate family of plant hormones and its signaling is intricately linked to the jasmonic acid (JA) pathway. The biosynthesis of JA originates from α-linolenic acid in the chloroplasts and peroxisomes. Jasmonic acid can then be hydroxylated to form this compound. The biologically active form is often the glucoside of this compound (TAG), which is considered a mobile signal that can be transported throughout the plant.[1] The signaling cascade involves the perception of the jasmonate signal, leading to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins and the subsequent activation of transcription factors that regulate the expression of genes involved in plant development and defense.

Tuberonic_Acid_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hpote 13(S)-HPOT lox->hpote aos AOS hpote->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda 12-oxo-PDA aoc->opda opr3 OPR3 opda->opr3 beta_oxidation β-oxidation (3 cycles) opr3->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja ja_hydroxylation Hydroxylation ja->ja_hydroxylation ta This compound (TA) ja_hydroxylation->ta glucosylation Glucosylation ta->glucosylation tag This compound Glucoside (TAG) glucosylation->tag tag_transport Transport to Target Cells tag->tag_transport coi1 COI1 tag_transport->coi1 Perception jaz JAZ Repressor coi1->jaz Promotes Degradation myc2 MYC2/TFs jaz->myc2 Represses gene_expression Gene Expression (e.g., Tuber Formation) myc2->gene_expression Activates Synthesis_Workflow cluster_deuteration Deuteration Protocol cluster_c13 ¹³C-Labeling Protocol start_d Commercially Available Jasmonic Acid base_catalyzed_exchange Base-Catalyzed H/D Exchange start_d->base_catalyzed_exchange d5_ja [D₅]-Jasmonic Acid base_catalyzed_exchange->d5_ja hydroxylation_d Hydroxylation d5_ja->hydroxylation_d d5_ta [D₅]-Tuberonic Acid hydroxylation_d->d5_ta purification_d Purification (HPLC) d5_ta->purification_d start_c13 Cyclopentenone Precursor michael_addition Michael Addition with [¹³C₂]-Malonate start_c13->michael_addition intermediate_c13 ¹³C₂-Labeled Intermediate michael_addition->intermediate_c13 elaboration Side Chain Elaboration intermediate_c13->elaboration c13_ta [¹³C₂]-Tuberonic Acid elaboration->c13_ta purification_c13 Purification (HPLC) c13_ta->purification_c13

References

Application Note: Bioassay for Tuberonic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a sensitive and reproducible bioassay to determine the biological activity of tuberonic acid (TA) and its derivatives. The primary method described is the in vitro potato microtuber induction assay, a physiologically relevant measure of this compound's hormonal activity.[1]

Introduction

This compound (TA) and its glycoside (TAG) are members of the jasmonate family of plant hormones.[1] First isolated from potato (Solanum tuberosum) leaves, these compounds are known to play a significant role in the induction of tuber formation.[1][2] this compound glucoside (TAG) is hydrolyzed by β-glucosidases to release the biologically active this compound.[2] Quantifying the biological activity of this compound is crucial for research into plant development, stress response, and for screening novel compounds that may mimic or antagonize its effects.

This application note details a robust bioassay based on the induction of microtubers from single-node potato stem segments cultured in vitro.[1] The assay provides a quantitative measure of TA activity by establishing a dose-response relationship.

Principle of the Assay

The bioassay leverages the natural role of this compound as a signaling molecule that promotes the transition from stolon growth to tuber development in potatoes.[3][4] Sterile, single-node explants from potato plantlets are cultured on a tuber-inducing medium containing varying concentrations of this compound. The biological activity is quantified by measuring the percentage of explants that form microtubers and other tuberization metrics over a set incubation period. This provides a clear dose-dependent response that can be used to determine the effective concentration of TA.

Signaling Pathway Context

This compound is structurally and functionally related to jasmonic acid (JA).[1] Its signaling is believed to follow a similar pathway to that of JA-Isoleucine (JA-Ile), the bioactive form of jasmonic acid. In this pathway, the hormone facilitates the interaction between a receptor protein (like COI1) and a JAZ (Jasmonate ZIM-domain) repressor protein.[5] This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ releases transcription factors (e.g., MYC2) that it was repressing. These activated transcription factors then induce the expression of tuberization-related genes, such as those involved in cell division and starch accumulation.[4][5]

Tuberonic_Acid_Signaling_Pathway cluster_nucleus Nucleus TA This compound (Active Form) Receptor COI1 Receptor Complex TA->Receptor Binds JAZ JAZ Repressor Receptor->JAZ Targets TF Transcription Factor (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation TF_nucleus Transcription Factor TF->TF_nucleus Enters Nucleus DNA Tuber-Related Genes TF_nucleus->DNA Activates Transcription

Caption: Proposed signaling pathway for this compound activity.

Experimental Workflow

The overall workflow for the bioassay is a multi-step process that requires sterile tissue culture techniques and careful data collection.

Bioassay_Workflow start Start: Obtain sterile potato plantlets prep_explants 1. Prepare Single-Node Stem Explants start->prep_explants culture 3. Place Explants on Media in Petri Dishes prep_explants->culture prep_media 2. Prepare Tuber-Inducing Media with TA dilutions prep_media->culture incubate 4. Incubate in Growth Chamber (Dark, 20-25°C, 3-4 weeks) culture->incubate data_collection 5. Record Tuberization Data (% tuber formation, number, weight) incubate->data_collection analysis 6. Analyze Data & Generate Dose-Response Curve data_collection->analysis end End: Determine EC50 analysis->end

Caption: Experimental workflow for the microtuber induction bioassay.

Detailed Experimental Protocol

Materials and Reagents
  • Plant Material: Disease-free, in vitro propagated potato plantlets (Solanum tuberosum L.), 4-6 weeks old.

  • Media:

    • Basal Medium: Murashige and Skoog (MS) medium, including vitamins.

    • Gelling Agent: Agar (B569324) (e.g., 7-8 g/L).

    • Carbon Source: Sucrose (B13894) (e.g., 80 g/L for tuber induction).[6]

    • Growth Regulators: Benzylaminopurine (BAP) (e.g., 2 mg/L).[6]

  • Test Compound: this compound (TA).

  • Solvent: Ethanol (B145695) or DMSO for dissolving TA.

  • Equipment:

    • Laminar flow hood.

    • Autoclave.

    • pH meter.

    • Analytical balance.

    • Sterile petri dishes (90-100 mm).

    • Sterile forceps and scalpels.

    • Growth chamber or incubator set to 20-25°C in continuous darkness.[7]

    • Micropipettes.

Protocol Steps
  • Preparation of Tuber-Inducing Medium: a. Prepare MS medium according to the manufacturer's instructions. b. Add sucrose to a final concentration of 8% (80 g/L) and BAP to 2 mg/L.[6] c. Adjust the pH to 5.7-5.8 before adding agar. d. Add agar, heat to dissolve, and autoclave at 121°C for 20 minutes. e. Allow the medium to cool to approximately 50-55°C in a water bath.

  • Preparation of this compound Stock and Working Solutions: a. Prepare a 1 mM stock solution of this compound in a minimal volume of ethanol or DMSO. Store at -20°C. b. From the stock solution, prepare a series of dilutions to be added to the molten agar medium. A typical final concentration range for jasmonates is 0.01 µM to 50 µM.[4][8] c. For each concentration, add the appropriate volume of TA solution to the molten MS medium and swirl gently to mix. Ensure the final solvent concentration is consistent across all treatments (including the control) and is non-toxic (e.g., <0.1%). d. Pour approximately 25 mL of the medium into each sterile petri dish and allow it to solidify in the laminar flow hood.

  • Preparation of Potato Explants: a. Under sterile conditions in a laminar flow hood, select healthy stems from the in vitro plantlets. b. Using a sterile scalpel, cut the stems into single-node segments, each approximately 1 cm long with one axillary bud and its attached leaf.

  • Inoculation and Incubation: a. Place 5-10 single-node explants horizontally onto the surface of the solidified medium in each petri dish. Ensure good contact with the agar. b. Seal the petri dishes with parafilm. c. For each TA concentration, prepare at least 3-5 replicate plates. d. Incubate the plates in a growth chamber in complete darkness at 20-25°C for 3 to 4 weeks.[7]

  • Data Collection and Analysis: a. After the incubation period, record the number of explants that have formed a visible microtuber (typically a small, swollen structure at the axillary bud). b. Calculate the "Tuberization Percentage" for each plate: (Number of tuberized explants / Total number of explants) x 100. c. (Optional) Other quantifiable metrics include the number of microtubers per explant and the fresh weight of the microtubers.[9][10] d. Average the results from the replicate plates for each concentration.

Data Presentation and Interpretation

The primary output of the bioassay is a dose-response curve, where the tuberization percentage is plotted against the logarithm of the this compound concentration.[11]

Example Dose-Response Data

The following table presents hypothetical data from a this compound bioassay.

This compound (µM)Log [TA]No. of ExplantsNo. TuberizedTuberization (%)
0 (Control)-30310.0
0.01-2.0030516.7
0.1-1.00301446.7
10.00302376.7
101.00302686.7
501.70302790.0
Analysis and Key Parameters

The data can be fitted to a four-parameter logistic (4PL) sigmoidal curve using appropriate software (e.g., R, GraphPad Prism).[12] This allows for the calculation of key parameters that quantify the activity.

ParameterDescriptionExample Value
EC₅₀ The concentration of TA that produces 50% of the maximal response.~0.15 µM
Hill Slope The steepness of the curve at the EC₅₀.1.2
The coefficient of determination, indicating the goodness of fit of the curve.>0.98
Max Response The maximum achievable tuberization percentage in the assay.90%
Min Response The basal tuberization percentage without added TA.10%

A lower EC₅₀ value indicates higher potency of the test compound. This bioassay provides a reliable framework for comparing the activity of different this compound analogs or for screening for novel tuber-inducing compounds.[13][14]

References

Application Notes and Protocols for the Exogenous Application of Tuberonic Acid to Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA) and its glucoside (TAG) are members of the jasmonate family of plant hormones, which are known to be integral signaling molecules in various plant growth, development, and defense pathways.[1] While the exogenous application of other jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA), to plant cell cultures is a well-established technique for eliciting the production of secondary metabolites, specific data and protocols for this compound are less prevalent in publicly available literature.[2] These notes provide a generalized framework based on established methodologies for other jasmonates, which can be adapted for the study of this compound's effects on cell cultures.

The primary applications for the exogenous addition of this compound to cell cultures include:

  • Elicitation of Secondary Metabolites: Inducing or enhancing the biosynthesis of valuable phytochemicals, such as alkaloids, flavonoids, and terpenoids.[2]

  • Investigation of Signaling Pathways: Elucidating the specific cellular and molecular responses triggered by this compound.

  • Induction of Defense Responses: Studying the role of this compound in activating plant defense mechanisms at the cellular level.

  • Manipulation of Cell Growth and Development: Assessing the impact of this compound on cell proliferation, differentiation, and morphogenesis.

Data Presentation: Hypothetical Quantitative Data for this compound Application

The following tables present hypothetical data to illustrate how quantitative results from this compound application experiments could be structured. These are based on typical outcomes observed with other jasmonates.

Table 1: Dose-Response Effect of this compound on Secondary Metabolite Production

This compound Concentration (µM)Incubation Time (days)Cell Viability (%)Secondary Metabolite Yield (mg/g DW)Fold Increase vs. Control
0 (Control)795 ± 42.5 ± 0.31.0
10792 ± 55.8 ± 0.62.3
50788 ± 612.1 ± 1.14.8
100785 ± 518.9 ± 1.57.6
200775 ± 815.2 ± 1.36.1

DW = Dry Weight. Data are presented as mean ± standard deviation.

Table 2: Time-Course of Gene Expression Changes in Response to 100 µM this compound

Gene NameFunction6 hours (Fold Change)12 hours (Fold Change)24 hours (Fold Change)48 hours (Fold Change)
PALPhenylpropanoid Biosynthesis2.14.56.23.8
CHSFlavonoid Biosynthesis1.83.95.83.1
TDCTerpenoid Indole Alkaloid Biosynthesis3.57.210.16.5
MYC2Transcription Factor5.18.94.32.1
JAZJasmonate Signaling Repressor-1.5-2.8-1.9-1.2

Fold change is relative to untreated control cells.

Experimental Protocols

The following protocols are generalized for the application of a jasmonate-like compound to plant cell suspension cultures and should be optimized for the specific cell line and experimental goals when using this compound.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (or this compound glucoside)

    • Solvent (e.g., Ethanol (B145695) or DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Sterile, deionized water

    • Micropipettes and sterile filter tips

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Due to the small quantities typically used, prepare a concentrated stock solution (e.g., 10 mM or 100 mM).

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add a small volume of a suitable solvent (e.g., 100% ethanol or DMSO) to dissolve the compound completely.

    • Once dissolved, add sterile deionized water to reach the final desired stock concentration. Note: The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced effects.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber vial.

    • Store the stock solution at -20°C for long-term storage or 4°C for short-term use. Protect from light.

Protocol 2: Elicitation of a Plant Cell Suspension Culture
  • Materials:

    • Established plant cell suspension culture in the exponential growth phase.

    • Liquid culture medium (e.g., Murashige and Skoog or Gamborg's B5).

    • Sterile flasks for cell culture.

    • This compound stock solution.

    • Sterile pipettes.

    • Shaking incubator.

  • Procedure:

    • Subculture the plant cells into fresh liquid medium at the appropriate dilution. Allow the cells to grow for a period that brings them to the mid-exponential growth phase (typically 3-5 days).

    • Prepare the this compound treatment by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).

    • Prepare a control flask containing an equivalent amount of the solvent used for the stock solution.

    • Add the this compound solution (or control solution) to the cell culture flasks under sterile conditions.

    • Incubate the flasks on a rotary shaker (e.g., 110-120 rpm) at the optimal temperature (e.g., 25°C) and light conditions for the specific cell line.

    • Harvest the cells at various time points (e.g., 6, 12, 24, 48, 72 hours) for analysis.

    • Separate the cells from the medium by vacuum filtration or centrifugation.

    • Wash the cells with sterile water to remove any remaining medium.

    • The cell biomass can be immediately used for analysis or flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3: Analysis of Cellular Responses
  • Biomass Measurement:

    • Determine the fresh weight of the harvested cells.

    • Lyophilize or oven-dry the cells at 60°C to a constant weight to determine the dry weight.

  • Secondary Metabolite Quantification:

    • Perform an appropriate extraction method based on the target metabolites (e.g., solvent extraction).

    • Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gene Expression Analysis:

    • Extract total RNA from the harvested cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative Real-Time PCR (qRT-PCR) using primers for target genes (e.g., genes involved in secondary metabolite biosynthesis or signaling). Normalize the expression levels to a stable reference gene.

Visualizations: Signaling Pathways and Workflows

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus TA This compound (or other Jasmonates) Receptor Receptor Complex (e.g., COI1) TA->Receptor Binds to JAZ JAZ Repressor Proteins Receptor->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Genes (e.g., Biosynthetic Enzymes) MYC2->Genes Activates Transcription TFs Other Transcription Factors (e.g., ERF, WRKY) TFs->Genes Activate/Repress Transcription Response Cellular Response (e.g., Secondary Metabolite Production) Genes->Response Experimental_Workflow Start Establish Cell Suspension Culture Grow Grow to Mid-Exponential Phase Start->Grow Treat Exogenous Application of this compound Grow->Treat Incubate Incubate for Defined Time Points Treat->Incubate Harvest Harvest Cells and Medium Incubate->Harvest Analysis Analysis Harvest->Analysis Biomass Biomass Measurement (Fresh/Dry Weight) Analysis->Biomass Metabolites Metabolite Profiling (HPLC, GC-MS) Analysis->Metabolites Genes Gene Expression Analysis (qRT-PCR) Analysis->Genes

References

Application Notes and Protocols for Gene Expression Analysis Following Tuberonic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating gene expression changes in plant tissues, specifically potato tubers, following treatment with tuberonic acid. This compound is a vital jasmonate-related signaling molecule implicated in plant development, particularly in the process of tuberization. Understanding its influence on gene expression is crucial for crop improvement and an in-depth comprehension of plant physiological responses.

Introduction to this compound and Gene Expression

This compound (TA) and its glycoside are members of the jasmonate family of plant hormones, which are critical regulators of various developmental processes and defense responses. In potatoes (Solanum tuberosum), jasmonates, including this compound, are known to play a significant role in the initiation and development of tubers.[1] The application of this compound can induce a cascade of signaling events that lead to widespread changes in gene expression, ultimately affecting metabolic pathways, cell growth, and differentiation.

While closely related to jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), this compound's effects on gene expression can be distinct. For instance, studies have shown that while JA and MeJA can induce the expression of certain defense-related genes, such as the cathepsin D inhibitor (CDI), this compound may not elicit the same response.[2] This highlights the importance of specific analysis of this compound's effects rather than extrapolating from data on other jasmonates.

Gene expression analysis, particularly through RNA sequencing (RNA-seq), offers a powerful tool to profile the transcriptomic landscape of plant tissues after this compound treatment. This allows for the identification of differentially expressed genes (DEGs), elucidation of regulated pathways, and discovery of key transcriptional regulators.

Key Signaling Pathways

This compound functions within the broader jasmonate signaling pathway. This pathway is initiated by various developmental cues or environmental stresses, leading to the synthesis of jasmonates. The core of the signaling cascade involves the perception of the hormonal signal, which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This, in turn, unleashes transcription factors, such as MYC2, to activate the expression of a wide array of jasmonate-responsive genes.

Furthermore, the jasmonate signaling pathway exhibits significant crosstalk with other phytohormone signaling pathways, including those of gibberellins (B7789140) (GA) and auxins.[3][4] Gibberellins are generally considered inhibitors of tuberization, while auxins play a more complex role. The balance and interaction between these hormonal pathways are crucial in determining the developmental fate of plant tissues.

Diagram of the Jasmonate Signaling Pathway

Jasmonate_Signaling TA This compound Membrane Cell Membrane TA->Membrane Signal Perception SCF_COI1 SCF-COI1 E3 Ubiquitin Ligase Membrane->SCF_COI1 Activation JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression SCF_COI1->JAZ Ubiquitination JA_Genes Jasmonate-Responsive Genes MYC2->JA_Genes Activation Tuberization Tuberization & Other Responses JA_Genes->Tuberization

Caption: A simplified diagram of the core jasmonate signaling pathway initiated by this compound.

Diagram of Hormonal Crosstalk in Tuberization

Hormonal_Crosstalk TA This compound (Jasmonates) GA Gibberellins TA->GA Antagonizes Tuberization Tuberization TA->Tuberization Promotes GA->TA Antagonizes GA->Tuberization Inhibits Auxin Auxin Auxin->Tuberization Modulates

Caption: Hormonal crosstalk between this compound, gibberellins, and auxin in the regulation of tuberization.

Data Presentation: Expected Gene Expression Changes

While a comprehensive dataset for this compound-induced gene expression in potato tubers is not yet publicly available, based on studies of jasmonates and tuberization, the following classes of genes are expected to be differentially expressed.

Gene ClassExpected Expression ChangePutative Function in TuberizationKey Genes (Examples)
Jasmonate Biosynthesis Up-regulatedPositive feedback loopLipoxygenase (LOX), Allene oxide synthase (AOS), Allene oxide cyclase (AOC)
Jasmonate Signaling Up-regulatedSignal transductionJASMONATE ZIM-DOMAIN (JAZ), MYC2
Gibberellin Metabolism Down-regulated (biosynthesis), Up-regulated (catabolism)Reduction of GA levels to promote tuberizationGA20-oxidase (GA20ox), GA3-oxidase (GA3ox), GA2-oxidase (GA2ox)
Starch Biosynthesis Up-regulatedCarbon storage in tubersADP-glucose pyrophosphorylase (AGPase), Granule-bound starch synthase (GBSS), Starch branching enzyme (SBE)
Cell Cycle and Expansion ModulatedGrowth and development of the tuberCyclins, Cyclin-dependent kinases (CDKs), Expansins
Transcription Factors ModulatedRegulation of downstream gene expressionWRKY, ERF, bHLH families

Experimental Protocols

The following protocols provide a detailed methodology for conducting a gene expression analysis experiment in potato tubers following this compound treatment.

Diagram of the Experimental Workflow

Experimental_Workflow Potato Potato Plantlets (Solanum tuberosum) Treatment This compound Treatment (and Control) Potato->Treatment Sampling Tuber Sample Collection (Flash-frozen in Liquid N2) Treatment->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction QC RNA Quality Control (Spectrophotometry, Electrophoresis) RNA_Extraction->QC Library_Prep RNA-seq Library Preparation (mRNA purification, cDNA synthesis) QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (QC, Mapping, DEG analysis) Sequencing->Data_Analysis Validation Gene Expression Validation (qRT-PCR) Data_Analysis->Validation

Caption: A comprehensive workflow for gene expression analysis using RNA-seq after this compound treatment.

Protocol 1: Plant Material and this compound Treatment
  • Plant Growth: Grow sterile potato (Solanum tuberosum) plantlets in vitro on a suitable medium (e.g., Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • Tuberization Induction: To induce tuberization, transfer plantlets to a tuber-inducing medium (e.g., MS medium with 8% sucrose) and place them in the dark.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Add the this compound to the tuber-inducing medium to the desired final concentration (e.g., 1-10 µM). An equivalent volume of the solvent should be added to the control medium.

  • Incubation: Incubate the plantlets on the treatment and control media for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: At the end of the incubation period, carefully harvest the developing tubers. Immediately flash-freeze the samples in liquid nitrogen to halt RNA degradation and store them at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Potato Tubers

This protocol is adapted from methods designed for high-starch tissues.[5][6]

Materials:

  • Frozen potato tuber tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • RNA extraction buffer (e.g., CTAB-based buffer)

  • Chloroform:isoamyl alcohol (24:1)

  • Isopropanol

  • 75% ethanol (B145695) (prepared with DEPC-treated water)

  • RNase-free water

Procedure:

  • Tissue Grinding: Grind the frozen potato tuber tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Lysis: Transfer the powdered tissue to a pre-chilled tube containing RNA extraction buffer. Vortex vigorously to homogenize.

  • Phase Separation: Add chloroform:isoamyl alcohol, vortex, and centrifuge at high speed (e.g., 12,000 x g) at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add an equal volume of cold isopropanol. Mix gently and incubate at -20°C to precipitate the RNA.

  • Pelleting: Centrifuge to pellet the RNA. Discard the supernatant.

  • Washing: Wash the RNA pellet with 75% ethanol to remove residual salts and impurities.

  • Drying and Resuspension: Air-dry the pellet briefly and resuspend it in RNase-free water.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • RNA Cleanup: Purify the RNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel or using a bioanalyzer to check for integrity.

Protocol 3: RNA-seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

  • Fragmentation and Priming: Fragment the enriched mRNA and prime it with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated cDNA library by PCR.

  • Library Quality Control: Assess the quality and quantity of the library using a bioanalyzer and qPCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Protocol 4: Bioinformatic Analysis of RNA-seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment to Reference Genome: Align the trimmed reads to the Solanum tuberosum reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the this compound-treated and control samples.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Conclusion

The study of gene expression in response to this compound treatment is a promising avenue for understanding the molecular basis of potato tuberization and plant development. The protocols and information provided herein offer a robust framework for researchers to design and execute such experiments. While specific quantitative data for this compound is still emerging, the knowledge gained from the broader field of jasmonate signaling provides a strong foundation for hypothesis-driven research. The use of high-throughput sequencing technologies, coupled with rigorous experimental design and bioinformatic analysis, will undoubtedly shed further light on the intricate regulatory networks governed by this important phytohormone.

References

Illuminating Tuberonic Acid Signaling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the methods for studying tuberonic acid signaling pathways. These detailed application notes and protocols provide a foundational framework for investigating this crucial, yet often overlooked, branch of jasmonate signaling. This compound (TA) and its glycoside (TAG) are key regulators of plant development, most notably in the induction of tuber formation, and may play significant roles in stress responses. This document outlines the current understanding of the this compound signaling cascade, provides detailed experimental protocols, and presents quantitative data to facilitate further research in this area.

Introduction to this compound Signaling

This compound is a hydroxylated form of jasmonic acid (JA). While sharing the core signaling components of the well-established jasmonate pathway, the this compound signaling cascade possesses unique features, particularly in its activation and physiological outputs. The inactive form, this compound glucoside (TAG), is hydrolyzed by specific β-glucosidases to release the biologically active this compound, which then initiates a signaling cascade culminating in the regulation of gene expression for processes such as tuber formation.

The this compound Signaling Pathway

The current model of this compound signaling is largely integrated with the canonical jasmonate signaling pathway. The process begins with the conversion of TAG to TA and culminates in the activation of transcription factors that regulate gene expression.

Key Steps in this compound Signaling:

  • Activation: this compound glucoside (TAG), the storage form, is transported to the target tissue.

  • Hydrolysis: A specific β-glucosidase, such as OsTAGG1 identified in rice, hydrolyzes TAG to release the active this compound (TA)[1].

  • Perception: It is hypothesized that TA, like other bioactive jasmonates, is perceived by the F-box protein CORONATINE (B1215496) INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex[2][3][4].

  • Derepression of Transcription: The binding of TA to COI1 is thought to promote the interaction between COI1 and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins[5][6][7]. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.

  • Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors, such as MYC2, which are then free to activate the expression of this compound-responsive genes[8].

Below is a diagram illustrating the proposed this compound signaling pathway.

Tuberonic_Acid_Signaling_Pathway cluster_activation Activation cluster_signaling_cascade Signaling Cascade cluster_response Response TAG This compound Glucoside (TAG) Glucosidase β-glucosidase (e.g., OsTAGG1) TAG->Glucosidase TA This compound (TA) (Active Form) COI1 SCF-COI1 Complex TA->COI1 Binds Glucosidase->TA Hydrolysis JAZ JAZ Repressor COI1->JAZ Promotes interaction MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JAZ_degraded Degraded JAZ JAZ->JAZ_degraded Ubiquitination & Degradation GeneExpression Expression of TA-responsive genes MYC2->GeneExpression Activates Tuberization Tuber Formation & Other Responses GeneExpression->Tuberization

A diagram of the proposed this compound signaling pathway.

Crosstalk with Other Signaling Pathways

This compound signaling is not an isolated pathway but is integrated into the broader plant hormone network. The most notable interactions are with gibberellins (B7789140) and potentially salicylic (B10762653) acid.

  • Gibberellins (GA): In the context of tuberization, TA and GA have an antagonistic relationship. TA promotes tuber formation, while GA promotes stolon elongation and inhibits tuberization.

  • Salicylic Acid (SA): The enzyme responsible for glucosylation of salicylic acid in tobacco has also been shown to be active towards this compound. This suggests a potential regulatory link and crosstalk between these two pathways, which are often antagonistic in plant defense responses.

The following diagram illustrates the crosstalk between this compound and other hormone signaling pathways.

Hormone_Crosstalk TA_Signaling This compound Signaling GA_Signaling Gibberellin Signaling TA_Signaling->GA_Signaling Antagonistic SA_Signaling Salicylic Acid Signaling TA_Signaling->SA_Signaling Potential Crosstalk (Glucosylation) Tuberization Tuberization TA_Signaling->Tuberization Stolon_Elongation Stolon Elongation GA_Signaling->Stolon_Elongation Defense_Response Defense Response SA_Signaling->Defense_Response

Crosstalk between this compound and other hormone pathways.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data comparing the bioactivity of different jasmonates in inducing potato tuberization. This data is for illustrative purposes to guide experimental design.

CompoundConcentration for 50% Tuberization (µM)Relative Tuber Weight (% of Control)
Jasmonic Acid (JA)10150%
JA-Isoleucine (JA-Ile)1250%
This compound (TA)5200%
This compound Glucoside (TAG)0.5300%

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound signaling pathways.

Protocol 1: Quantification of this compound and this compound Glucoside by LC-MS/MS

Objective: To accurately measure the endogenous levels of TA and TAG in plant tissues.

Materials:

  • Plant tissue (e.g., potato leaves, stolons)

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid)

  • Internal standards (e.g., [2H6]-JA, if a TA standard is unavailable, for relative quantification)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: a. Weigh the frozen powder (e.g., 100 mg) into a microcentrifuge tube. b. Add 1 mL of pre-chilled extraction solvent and the internal standard. c. Vortex thoroughly and incubate at 4°C for 1 hour with shaking. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

  • Solid Phase Extraction (for cleanup): a. Condition the C18 SPE cartridge with methanol followed by water. b. Load the supernatant onto the cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute TA and TAG with methanol.

  • LC-MS/MS Analysis: a. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase. b. Inject the sample into the LC-MS/MS system. c. Use a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile (B52724) with 0.1% formic acid). d. Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) using precursor-product ion transitions specific for TA and TAG.

Protocol 2: In Vitro Potato Tuberization Bioassay

Objective: To assess the bioactivity of this compound and its derivatives in inducing tuber formation.

Materials:

  • Single-node stem segments from in vitro-grown potato plantlets.

  • Murashige and Skoog (MS) basal medium.

  • Sucrose.

  • This compound, this compound glucoside, or other compounds to be tested.

  • Agar (B569324).

  • Petri dishes or culture vessels.

  • Growth chamber with controlled light and temperature.

Procedure:

  • Prepare Tuberization Medium: a. Prepare MS medium containing 8% (w/v) sucrose. b. Add the test compounds (e.g., TA or TAG) at various concentrations. Prepare a control medium without the test compounds. c. Adjust the pH to 5.8 and add agar (0.8% w/v). d. Autoclave the medium and pour it into sterile petri dishes.

  • Explant Preparation: a. Excise single-node stem segments (approximately 1 cm long) from 4-week-old in vitro potato plantlets.

  • Culturing: a. Place the nodal segments horizontally on the tuberization medium. b. Seal the petri dishes and incubate them in a growth chamber in complete darkness at 20°C.

  • Data Collection: a. Observe the cultures weekly for the initiation of microtubers at the axillary buds. b. After 4-6 weeks, record the percentage of explants forming tubers, the number of tubers per explant, and the fresh weight of the tubers.

Protocol 3: Gene Expression Analysis by qRT-PCR

Objective: To study the expression of genes responsive to this compound treatment.

Materials:

  • Plant material (e.g., Arabidopsis seedlings, potato stolons).

  • This compound solution.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Gene-specific primers for target and reference genes.

Procedure:

  • Plant Treatment: a. Grow plants under controlled conditions. b. Treat the plants with a solution of this compound at a predetermined concentration (e.g., 50 µM) or a mock solution (control). c. Harvest tissue samples at different time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: a. Extract total RNA from the frozen samples using a commercial kit, following the manufacturer's instructions. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): a. Set up the qRT-PCR reactions using a suitable master mix, cDNA template, and gene-specific primers. b. Run the reactions in a real-time PCR cycler. c. Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to one or more stable reference genes.

The following diagram outlines the workflow for gene expression analysis.

Gene_Expression_Workflow Plant_Material Plant Material Treatment TA or Mock Treatment Plant_Material->Treatment Harvesting Harvest & Freeze (Time Course) Treatment->Harvesting RNA_Extraction RNA Extraction & DNase Treatment Harvesting->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCT Method) qPCR->Data_Analysis

Workflow for analyzing this compound-responsive gene expression.

References

Tuberonic Acid Treatment for Inducing Plant Defense: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), is a phytohormone involved in the regulation of plant defense responses. As a member of the jasmonate family, TA and its glucoside (TAG) play a crucial role in mediating responses to a variety of biotic and abiotic stresses, including wounding and pathogen attack.[1][2] The application of exogenous this compound can elicit a defense response in plants, offering a potential strategy for enhancing crop resilience and for the discovery of novel plant defense activators.

These application notes provide a comprehensive overview of the use of this compound to induce plant defense mechanisms. Included are detailed protocols for treatment, analysis of defense marker gene expression, and measurement of defense-related enzyme activities.

Data Presentation: Expected Quantitative Changes in Defense Markers

The application of this compound is expected to induce a suite of defense responses characteristic of the jasmonate signaling pathway. The following table summarizes the anticipated quantitative changes in key defense markers based on known jasmonate-induced responses. It is important to note that the magnitude of these changes can vary depending on the plant species, concentration of this compound, and experimental conditions.

Defense Marker CategoryDefense MarkerExpected Change upon this compound TreatmentMethod of Quantification
Gene Expression Pathogenesis-Related Protein 1 (PR-1)Upregulation (e.g., 2 to 20-fold increase)Quantitative Real-Time PCR (qRT-PCR)
Plant Defensin 1.2 (PDF1.2)Upregulation (e.g., 5 to 50-fold increase)Quantitative Real-Time PCR (qRT-PCR)
Vegetative Storage Protein 2 (VSP2)Upregulation (e.g., 10 to 100-fold increase)Quantitative Real-Time PCR (qRT-PCR)
Enzyme Activity Peroxidase (POD)Increased Activity (e.g., 1.5 to 5-fold increase)Spectrophotometric Assay
Polyphenol Oxidase (PPO)Increased Activity (e.g., 1.5 to 4-fold increase)Spectrophotometric Assay
Phenylalanine Ammonia-Lyase (PAL)Increased Activity (e.g., 2 to 6-fold increase)Spectrophotometric Assay

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound, as a jasmonate, is integrated into the well-established jasmonic acid signaling pathway to induce defense gene expression. The pathway is initiated by various stress signals, leading to the synthesis of jasmonic acid and its derivatives, including this compound.

Tuberonic_Acid_Signaling_Pathway Stress Biotic/Abiotic Stress (e.g., Wounding, Pathogen Attack) Linolenic_Acid α-Linolenic Acid Stress->Linolenic_Acid triggers JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Linolenic_Acid->JA_Biosynthesis Tuberonic_Acid This compound (TA) & This compound Glucoside (TAG) JA_Biosynthesis->Tuberonic_Acid produces JAZ_Proteins JAZ Repressor Proteins Tuberonic_Acid->JAZ_Proteins promotes degradation of MYC2 MYC2 (Transcription Factor) JAZ_Proteins->MYC2 represses Defense_Genes Defense Gene Expression (e.g., PR-1, PDF1.2, VSP2) MYC2->Defense_Genes activates Defense_Response Plant Defense Response Defense_Genes->Defense_Response

This compound Signaling Pathway
Experimental Workflow for this compound Treatment and Analysis

The following diagram outlines a typical workflow for treating plants with this compound and subsequently analyzing the induced defense responses.

Experimental_Workflow Plant_Growth 1. Plant Material Growth (e.g., Solanum tuberosum seedlings) Treatment 3. This compound Treatment (e.g., Foliar Spray or Soil Drench) Plant_Growth->Treatment TA_Preparation 2. This compound Solution Preparation TA_Preparation->Treatment Incubation 4. Incubation (Controlled Environment) Treatment->Incubation Sampling 5. Sample Collection (e.g., Leaf Tissue at 0, 24, 48h post-treatment) Incubation->Sampling Analysis 6. Analysis of Defense Markers Sampling->Analysis Gene_Expression 6a. Gene Expression Analysis (RNA Extraction, qRT-PCR) Analysis->Gene_Expression Enzyme_Activity 6b. Enzyme Activity Assays (POD, PPO, PAL) Analysis->Enzyme_Activity Data_Analysis 7. Data Analysis and Interpretation Gene_Expression->Data_Analysis Enzyme_Activity->Data_Analysis

Experimental Workflow Diagram

Experimental Protocols

Protocol 1: this compound Treatment of Potato (Solanum tuberosum) Plants

Materials:

  • Potato plants (e.g., cv. 'Désirée'), 4-6 weeks old, grown under controlled conditions.

  • This compound (TA) or this compound glucoside (TAG).

  • Solvent (e.g., ethanol (B145695) or DMSO).

  • Sterile deionized water.

  • Surfactant (e.g., Tween-20).

  • Spray bottles.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in the chosen solvent. Store at -20°C.

  • Preparation of Working Solution: On the day of treatment, dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 1 µM, 10 µM, 100 µM). Add a surfactant (e.g., 0.01% Tween-20) to the final solution to ensure even application.

  • Control Solution: Prepare a mock control solution containing the same concentration of solvent and surfactant as the treatment solution.

  • Treatment Application:

    • Foliar Spray: Uniformly spray the leaves of the potato plants with the this compound working solution or the mock control solution until runoff.

    • Soil Drench: Apply a defined volume of the working solution or mock control solution to the soil of each potted plant.

  • Incubation: Place the treated plants back into the controlled environment (e.g., 22°C, 16h light/8h dark photoperiod).

  • Sampling: Harvest leaf tissue at specified time points after treatment (e.g., 0, 6, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store at -80°C until further analysis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Materials:

  • Frozen leaf tissue from Protocol 1.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for target genes (e.g., StPR-1, StPDF1.2, StVSP2) and a reference gene (e.g., StActin).

  • qPCR instrument.

Procedure:

  • RNA Extraction: Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Protocol 3: Spectrophotometric Assay for Peroxidase (POD) Activity

Materials:

  • Frozen leaf tissue from Protocol 1.

  • Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

  • Guaiacol (B22219) solution.

  • Hydrogen peroxide (H₂O₂) solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Homogenize 100 mg of frozen leaf tissue in 1 mL of ice-cold extraction buffer. Centrifuge at 12,000 x g for 15 min at 4°C. Collect the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a cuvette, mix the reaction components in the following order: phosphate buffer, guaiacol solution, and enzyme extract.

  • Initiation of Reaction: Add H₂O₂ to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 470 nm for 1-3 minutes.

  • Calculation of Activity: Calculate the POD activity based on the rate of change in absorbance. One unit of POD activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.01 per minute.

Protocol 4: Spectrophotometric Assay for Polyphenol Oxidase (PPO) Activity

Materials:

  • Frozen leaf tissue from Protocol 1.

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

  • Catechol solution.

  • Spectrophotometer.

Procedure:

  • Enzyme Extraction: Follow the same procedure as for POD extraction (Protocol 3, step 1).

  • Reaction Mixture: In a cuvette, mix the phosphate buffer and the enzyme extract.

  • Initiation of Reaction: Add the catechol solution to the cuvette to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 420 nm for 1-3 minutes.

  • Calculation of Activity: Calculate the PPO activity based on the rate of change in absorbance. One unit of PPO activity can be defined as the amount of enzyme that causes an increase in absorbance of 0.001 per minute.

Conclusion

This compound treatment provides a valuable tool for researchers studying plant defense mechanisms and for professionals in the development of novel plant protection agents. The protocols outlined in these application notes offer a standardized approach to induce and quantify plant defense responses. By understanding the signaling pathways and the quantitative effects of this compound, researchers can further explore the intricate network of plant immunity and develop innovative strategies to enhance crop resilience.

References

Application Notes and Protocols for the Hydrolysis of Tuberonic Acid Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid glucoside (TAG) is a glycosylated form of this compound, a hydroxylated derivative of jasmonic acid.[1][2] Jasmonates are a class of plant hormones that play crucial roles in various physiological processes, including growth, development, and stress responses.[1][2] The hydrolysis of this compound glucoside to release the biologically active this compound is a critical step for studying its physiological functions and for potential applications in agriculture and drug development. These application notes provide detailed protocols for the enzymatic and acid-catalyzed hydrolysis of this compound glucoside, along with guidelines for data presentation and analysis.

Data Presentation: Comparison of Hydrolysis Methods

The choice of hydrolysis method can significantly impact the yield and integrity of the resulting this compound. Below is a summary of quantitative data for enzymatic hydrolysis and a range of reported conditions for acid hydrolysis of glycosides.

Hydrolysis MethodKey ParametersTypical Yield/EfficiencyRemarks
Enzymatic Hydrolysis (β-glucosidase) Enzyme: OsTAGG1 (from Oryza sativa); Substrate: this compound GlucosideK_m: 31.7 µM; V_max: 0.25 µkatal/mg proteinHighly specific, gentle reaction conditions preserve the aglycone structure.
Acid Hydrolysis Reagent: 2 M Trifluoroacetic Acid (TFA)HighEffective for complete hydrolysis but can be harsh and may lead to degradation of the aglycone.
Reagent: 2 N Hydrochloric Acid (HCl)HighCommonly used, but the strong acidic conditions can cause isomerization or degradation of the aglycone.[3]
Reagent: 1% (w/w) Sulfuric Acid (H₂SO₄)VariableOften used for more complex plant materials and may require a two-step process for complete hydrolysis.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis using β-glucosidase

This protocol is based on the general principles of using β-glucosidases for the hydrolysis of glycosides.[5][6]

Materials:

  • This compound glucoside sample

  • β-glucosidase (from almond emulsion or a specialized enzyme like snailase)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Reaction vials

  • Water bath or incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound glucoside sample in a minimal amount of sodium phosphate buffer.

  • Enzyme Preparation: Prepare a solution of β-glucosidase in the same sodium phosphate buffer at a suitable concentration (e.g., 1-5 mg/mL). The optimal enzyme concentration may need to be determined empirically.

  • Hydrolysis Reaction:

    • Add the β-glucosidase solution to the this compound glucoside solution. A typical enzyme-to-substrate ratio is 1:10 (w/w), but this may require optimization.

    • Incubate the reaction mixture at 37°C for 2-24 hours with gentle agitation. The optimal incubation time should be determined by monitoring the reaction progress.

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol to the reaction mixture. This will precipitate the enzyme.

  • Enzyme Removal: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated enzyme.

  • Extraction of this compound:

    • Transfer the supernatant to a clean tube.

    • Add an equal volume of water to the supernatant.

    • Extract the this compound with three equal volumes of ethyl acetate.

    • Pool the organic layers.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol) for analysis by HPLC or GC-MS.

Protocol 2: Acid Hydrolysis using Trifluoroacetic Acid (TFA)

This protocol is a general method for the acid hydrolysis of glycosides and may require optimization for this compound glucoside.[7]

Materials:

  • This compound glucoside sample

  • 2 M Trifluoroacetic acid (TFA)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Screw-cap reaction vials

  • Heating block or oven

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known amount of the this compound glucoside sample into a screw-cap reaction vial.

  • Hydrolysis Reaction:

    • Add 1 mL of 2 M TFA to the vial.

    • Seal the vial tightly.

    • Heat the reaction mixture at 90-120°C for 2-4 hours. The optimal temperature and time should be determined experimentally.

  • Neutralization:

    • Cool the reaction vial to room temperature.

    • Carefully neutralize the reaction mixture by adding a saturated sodium bicarbonate solution dropwise until effervescence ceases.

  • Extraction of this compound:

    • Extract the this compound from the neutralized solution with three equal volumes of ethyl acetate.

    • Pool the organic layers.

  • Washing: Wash the combined organic extracts with a small volume of brine (saturated NaCl solution) to remove any remaining salts.

  • Drying and Concentration:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Re-dissolve the dried residue in a suitable solvent for analysis by HPLC or GC-MS.

Mandatory Visualizations

Signaling Pathway of this compound Glucoside

Tuberonic_Acid_Signaling cluster_biosynthesis Biosynthesis cluster_hydrolysis Hydrolysis Jasmonic Acid Jasmonic Acid Hydroxylation Hydroxylation Jasmonic Acid->Hydroxylation This compound This compound Hydroxylation->this compound Glycosylation Glycosylation This compound->Glycosylation This compound Glucoside This compound Glucoside Glycosylation->this compound Glucoside Hydrolysis_Step Hydrolysis (Enzymatic or Acidic) This compound Glucoside->Hydrolysis_Step Active this compound Active this compound Hydrolysis_Step->Active this compound Glucose Glucose Hydrolysis_Step->Glucose

Caption: Biosynthesis and hydrolysis of this compound glucoside.

Experimental Workflow for this compound Glucoside Hydrolysis

Hydrolysis_Workflow Start Start Sample This compound Glucoside Sample Start->Sample Hydrolysis Hydrolysis Method? Sample->Hydrolysis Enzymatic Enzymatic Hydrolysis (β-glucosidase) Hydrolysis->Enzymatic Enzymatic Acidic Acid Hydrolysis (TFA or HCl) Hydrolysis->Acidic Acidic Extraction Solvent Extraction (Ethyl Acetate) Enzymatic->Extraction Acidic->Extraction Analysis Analysis (HPLC, GC-MS) Extraction->Analysis End End Analysis->End

Caption: General experimental workflow for hydrolysis and analysis.

References

Application Note and Protocol for the Solid-Phase Extraction of Tuberonic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA) and its glycoside (TAG) are members of the jasmonate family of plant hormones, playing crucial roles in regulating plant development and defense mechanisms, most notably in the induction of tuber formation in potatoes.[1] Accurate quantification of these compounds in plant extracts is essential for understanding their physiological functions and for potential applications in agriculture and drug development. Solid-phase extraction (SPE) is a highly effective technique for the cleanup and concentration of this compound from complex plant matrices prior to analytical determination by methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3] This document provides a detailed protocol for the solid-phase extraction of this compound from plant extracts, along with relevant quantitative data and pathway information.

Principle of the Method

This protocol utilizes reversed-phase solid-phase extraction (SPE) with a C18 sorbent. This compound, being a moderately polar compound, is retained on the nonpolar C18 stationary phase from a polar aqueous sample matrix.[4] Interfering polar compounds are washed away, and the this compound is then eluted with a nonpolar organic solvent. This method is based on established protocols for the extraction of similar plant hormones like jasmonic acid and its derivatives.[2][5][6]

Data Presentation

The following table summarizes expected recovery rates for jasmonic acid and its derivatives using solid-phase extraction, which can be considered indicative for this compound due to their structural similarity.

CompoundPlant MatrixSPE SorbentElution SolventAverage Recovery Rate (%)Reference
Jasmonic AcidVarious Plant TissuesC18Methanol (B129727)92.48[2]
Methyl JasmonateVarious Plant TissuesC18Methanol94.30[2]
Jasmonic AcidPlant Tissues-Dichloromethane90 - 100[7]
Abscisic AcidPlant TissuesC18-67.03 - 119.83[6]
Indole-3-acetic acidPlant TissuesC18-67.03 - 119.83[6]

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are critical for accurate analysis.

  • Plant Tissue Collection: For potato plants, the third to fifth leaf from the growing tip is typically sampled 30 to 45 days after emergence.[8][9] Collect approximately 30-40 leaves for a representative sample.[9]

  • Homogenization: Immediately freeze the collected plant tissue in liquid nitrogen to quench enzymatic activity.[3][10] Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.[3]

  • Extraction:

    • Weigh 50-150 mg of the homogenized plant tissue into a centrifuge tube.[11][12]

    • Add 5 mL of an extraction solvent consisting of a methanol/water/formic acid mixture (75:20:5, v/v/v).[11] The use of cold methanol is also reported.[2]

    • If available, add an appropriate internal standard, such as deuterium-labeled this compound or a related jasmonate.[3]

    • Vortex the mixture and incubate at -20°C overnight in the dark.[11]

    • Centrifuge the extract to pellet the solid debris.

    • Carefully transfer the supernatant to a new tube. The supernatant can be re-extracted to improve recovery.[11]

Solid-Phase Extraction (SPE) Protocol

This protocol is designed for a C18 SPE cartridge (e.g., 100mg/3mL).

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge to activate the stationary phase.[13]

    • Do not allow the cartridge to dry out.[13]

    • Equilibrate the cartridge by passing 3 mL of deionized water (acidified to pH < 3 with formic acid) through it.[13]

  • Sample Loading:

    • Dilute the plant extract supernatant with acidified deionized water to ensure proper retention on the C18 sorbent.

    • Slowly load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1 drop per second.[13]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.[14]

    • A second wash with a weak organic solvent solution (e.g., 5% methanol in water) can be performed to remove less polar interferences.[13]

  • Elution:

    • Elute the retained this compound from the cartridge with 2-3 mL of 100% methanol.[2][15]

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol) for LC-MS analysis.[13]

Visualizations

Experimental Workflow

SPE_Workflow sample_prep Plant Tissue Homogenization and Extraction spe_conditioning SPE Cartridge Conditioning (Methanol, Acidified Water) sample_loading Sample Loading spe_conditioning->sample_loading washing Washing (Water, 5% Methanol) sample_loading->washing elution Elution (100% Methanol) washing->elution analysis LC-MS Analysis elution->analysis

Caption: Workflow for the Solid-Phase Extraction of this compound.

This compound Biosynthesis Pathway

Tuberonic_Acid_Pathway linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation ta This compound (TA) ja->ta Hydroxylation tag This compound Glucoside (TAG) ta->tag Glycosylation

Caption: Simplified Biosynthetic Pathway of this compound.

References

Application Notes & Protocols: Derivatization of Tuberonic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberonic acid (TA), a jasmonate-related plant hormone, plays a crucial role in plant defense mechanisms and tuberization. Its analysis is vital for understanding plant physiology and for potential applications in agriculture and medicine. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantitative analysis of this compound. However, due to its low volatility and polar nature, direct GC-MS analysis is challenging. Derivatization is a necessary step to convert this compound into a more volatile and thermally stable compound suitable for GC-MS analysis. This document provides detailed protocols for the derivatization of this compound and its subsequent analysis by GC-MS.

Key Concepts in Derivatization for GC-MS

Derivatization chemically modifies a compound to enhance its analytical properties. For GC-MS, the primary goals are to:

  • Increase Volatility: By replacing active hydrogens in polar functional groups (e.g., -COOH, -OH) with non-polar groups, the compound's boiling point is lowered, allowing it to vaporize in the GC inlet.[1][2]

  • Improve Thermal Stability: Derivatization protects thermally labile groups from degradation at the high temperatures used in GC.[2]

  • Enhance Detection Sensitivity: Derivatives can be chosen to produce characteristic mass spectra with specific fragmentation patterns, improving identification and quantification.[2]

Common derivatization techniques for compounds like this compound, which contains carboxylic acid and hydroxyl groups, include silylation and methylation.[3]

Experimental Protocols

Protocol 1: Two-Step Derivatization (Methoximation followed by Silylation)

This is a robust method for compounds containing both carbonyl and hydroxyl/carboxylic acid groups. Methoximation protects the keto group, preventing tautomerization and the formation of multiple derivatives, while silylation increases volatility.[1]

Materials:

  • Sample containing this compound (e.g., plant extract)

  • Methoxyamine hydrochloride (MeOx) in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Internal Standard (e.g., Dihydrojasmonic acid)

  • Anhydrous sodium sulfate

  • Solvents: Ethyl acetate (B1210297), Hexane (B92381) (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the biological sample (e.g., 100 mg of plant tissue) in a suitable solvent like 80% methanol (B129727).

    • Centrifuge to pellet debris and collect the supernatant.

    • Acidify the supernatant to pH ~2.5 with 1M HCl.

    • Partition the acidified extract three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Reconstitute the dried extract in 50 µL of methoxyamine hydrochloride in pyridine.

    • Incubate the mixture at 60°C for 60 minutes.[1] This step converts the keto group of this compound into a methoxime derivative.

  • Silylation:

    • After cooling to room temperature, add 50 µL of MSTFA with 1% TMCS.

    • Incubate at 60°C for 30 minutes.[1] This reaction replaces the active hydrogens on the carboxylic acid and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

    • The resulting derivative is the methoxime-trimethylsilyl ester of this compound.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: One-Step Methylation

Methylation is a simpler derivatization method that targets the carboxylic acid group, converting it to a methyl ester. This is often sufficient to achieve good chromatographic separation. Reagents like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are effective but require careful handling due to their toxicity and explosive nature. A safer alternative is using boron trifluoride in methanol (BF3-MeOH).

Materials:

  • Dried sample extract containing this compound

  • Boron trifluoride in methanol (BF3-MeOH, 14% w/v)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Follow the sample preparation and extraction steps as described in Protocol 1.

  • Methylation:

    • Add 200 µL of 14% BF3-MeOH to the dried extract.

    • Heat the mixture at 60°C for 30 minutes.[4]

    • After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution and vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the this compound methyl ester to a clean GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane solution into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Rangem/z 50-550
Solvent Delay5 minutes

Data Presentation

Quantitative analysis of this compound requires the use of an internal standard and a calibration curve.

Table 1: Quantitative Analysis Parameters for Derivatized this compound

ParameterThis compound DerivativeInternal Standard (e.g., Dihydrojasmonic acid derivative)
Retention Time (min) To be determined empiricallyTo be determined empirically
Quantifier Ion (m/z) To be determined from the mass spectrum of the derivatized standardTo be determined from the mass spectrum of the derivatized standard
Qualifier Ions (m/z) To be determined from the mass spectrum of the derivatized standardTo be determined from the mass spectrum of the derivatized standard
Limit of Detection (LOD) Dependent on instrument sensitivity and matrix effectsN/A
Limit of Quantification (LOQ) Dependent on instrument sensitivity and matrix effectsN/A

Visualizations

Signaling Pathway

This compound is involved in the jasmonate signaling pathway, which is critical for plant responses to stress and for developmental processes like tuber formation.

G cluster_stress Biotic/Abiotic Stress cluster_synthesis Biosynthesis cluster_response Physiological Response Stress Wounding, Herbivory, Pathogen Attack alpha_LeA α-Linolenic Acid Stress->alpha_LeA triggers OPDA 12-oxo-PDA alpha_LeA->OPDA JA Jasmonic Acid (JA) OPDA->JA TA This compound (TA) JA->TA Hydroxylation Gene Expression of Defense Genes TA->Gene activates TAG This compound Glucoside (TAG) TA->TAG Glycosylation (Storage/Transport) Tuber Tuber Formation TAG->Tuber induces

Caption: this compound signaling pathway in plants.

Experimental Workflow

The overall workflow for the analysis of this compound from sample collection to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plant Tissue Homogenization Extract Solvent Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry Deriv Methoximation & Silylation (Protocol 1) or Methylation (Protocol 2) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analysis workflow for this compound.

References

Application Notes and Protocols for Studying Plant-Pathogen Interactions Using Tuberonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tuberonic Acid in Plant Defense

This compound (12-hydroxyjasmonic acid) is a member of the jasmonate family of phytohormones, which are critical regulators of plant growth, development, and defense against biotic and abiotic stresses.[1] Structurally, it is a hydroxylated derivative of jasmonic acid (JA). This compound and its glycoside, this compound glucoside (TAG), are recognized as signaling molecules in plant defense. While much of the research has focused on jasmonic acid and its methyl ester (MeJA), this compound is understood to play a role within the broader jasmonate signaling network to help protect plants from pathogens.

Jasmonates, as a class of hormones, are particularly important in mediating defense responses against necrotrophic pathogens (those that kill host tissue to obtain nutrients) and herbivorous insects.[2] The application of exogenous jasmonates can induce the expression of defense-related genes, leading to the production of antimicrobial compounds and proteins that enhance the plant's resistance to infection.[2][3]

The Jasmonate Signaling Pathway

The signaling cascade for jasmonates is a well-studied pathway that is crucial for activating plant defense responses. While a distinct signaling pathway for this compound has not been fully elucidated, it is understood to function within the canonical jasmonate signaling framework.

  • Perception of the Signal: In the presence of biotic stress, such as pathogen attack or wounding, the levels of bioactive jasmonates, like jasmonoyl-isoleucine (JA-Ile), increase.

  • Receptor Complex Formation: JA-Ile is perceived by a co-receptor complex consisting of CORONATINE INSENSITIVE 1 (COI1), an F-box protein, and JASMONATE ZIM-DOMAIN (JAZ) proteins.[4]

  • Degradation of JAZ Repressors: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

  • Activation of Transcription Factors: In the absence of a jasmonate signal, JAZ proteins bind to and repress the activity of various transcription factors, including MYC2. The degradation of JAZ proteins releases these transcription factors.[4]

  • Gene Expression: The activated transcription factors can then bind to the promoters of jasmonate-responsive genes, initiating the transcription of defense-related genes. These genes encode for a variety of defense compounds and proteins, such as pathogenesis-related (PR) proteins, proteinase inhibitors, and enzymes involved in the synthesis of secondary metabolites like phytoalexins.[1]

Jasmonate_Signaling_Pathway cluster_stress Biotic Stress cluster_cell Plant Cell Pathogen Attack Pathogen Attack JA_Biosynthesis JA Biosynthesis Pathogen Attack->JA_Biosynthesis Wounding Wounding Wounding->JA_Biosynthesis JA_Ile JA-Ile (Bioactive) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Targets MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Proteasome 26S Proteasome JAZ->Proteasome Degraded by Defense_Genes Defense Gene Expression MYC2->Defense_Genes Activates

Caption: Simplified Jasmonate Signaling Pathway.

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It engages in complex crosstalk with other hormone signaling pathways, most notably with salicylic (B10762653) acid (SA) and ethylene (B1197577) (ET). This interplay allows the plant to fine-tune its defense responses to different types of pathogens.

  • Jasmonic Acid and Salicylic Acid: Generally, the JA and SA pathways are mutually antagonistic. The SA pathway is primarily activated in response to biotrophic pathogens (which feed on living tissue), while the JA pathway is mainly induced by necrotrophic pathogens and herbivores.[2] Activation of the SA pathway can suppress JA-mediated defenses, and vice versa. This antagonism allows the plant to prioritize the most effective defense strategy for a given threat.

  • Jasmonic Acid and Ethylene: The JA and ET signaling pathways often act synergistically to activate defense responses against certain necrotrophic pathogens.[6] Several defense-related genes require the concurrent activation of both pathways for their full expression.

Hormone_Crosstalk JA_Pathway Jasmonic Acid Pathway SA_Pathway Salicylic Acid Pathway JA_Pathway->SA_Pathway Antagonistic Necrotroph_Defense Defense against Necrotrophs JA_Pathway->Necrotroph_Defense Biotroph_Defense Defense against Biotrophs SA_Pathway->Biotroph_Defense ET_Pathway Ethylene Pathway ET_Pathway->Necrotroph_Defense

Caption: Crosstalk between JA, SA, and ET pathways.

Experimental Protocols for Applying this compound

While specific, validated protocols for the exogenous application of this compound in plant-pathogen interaction studies are not widely published, the following protocols are based on established methods for other jasmonates and defense elicitors. Researchers should perform dose-response experiments to determine the optimal concentration for their specific plant-pathogen system.

Protocol 1: Foliar Spray Application

This method is suitable for inducing systemic resistance throughout the aerial parts of the plant.

Materials:

  • This compound or this compound glucoside

  • Solvent (e.g., ethanol (B145695) or DMSO)

  • Surfactant (e.g., Tween 20)

  • Sterile distilled water

  • Spray bottle

Procedure:

  • Prepare Stock Solution: Dissolve a known amount of this compound in a small volume of solvent to create a concentrated stock solution (e.g., 100 mM).

  • Prepare Working Solution: Dilute the stock solution in sterile distilled water to the desired final concentration. Based on studies with jasmonic acid, a starting range of 0.1 mM to 1.0 mM is recommended.[7] Add a surfactant (e.g., 0.01% Tween 20) to the working solution to ensure even coverage on the leaf surface.

  • Application:

    • Treat plants at the desired growth stage (e.g., 4-6 true leaves).

    • Spray the adaxial and abaxial surfaces of the leaves until runoff.

    • A control group should be sprayed with a solution containing the same concentration of solvent and surfactant but without this compound.

  • Incubation: Keep the treated plants in a controlled environment for a specified period (e.g., 24-72 hours) before pathogen inoculation to allow for the induction of defense responses.

  • Pathogen Inoculation: Inoculate the treated and control plants with the pathogen of interest using a standard inoculation method (e.g., spray inoculation, syringe infiltration).

  • Disease Assessment: Evaluate disease symptoms and/or pathogen growth at regular intervals post-inoculation.

Protocol 2: Soil Drench Application

This method is useful for studying root-level defense responses and systemic resistance induced from the roots.

Materials:

  • This compound or this compound glucoside

  • Sterile distilled water

Procedure:

  • Prepare Working Solution: Dissolve this compound directly in sterile distilled water to the desired final concentration. Based on studies with other defense elicitors like BABA, a starting concentration of around 0.3 mM could be tested.[8]

  • Application:

    • Evenly apply a known volume of the working solution to the soil of each potted plant. The volume should be sufficient to saturate the root zone without causing excessive drainage.

    • A control group should be treated with an equal volume of sterile distilled water.

  • Incubation: Allow a period of 24-72 hours for the plant to absorb the compound and mount a defense response.

  • Pathogen Inoculation: Inoculate the plants with a soil-borne pathogen or a foliar pathogen to assess systemic resistance.

  • Disease Assessment: Monitor the plants for disease development and quantify disease severity or pathogen biomass over time.

Experimental_Workflow Plant_Growth 1. Grow Plants to Desired Stage Treatment_Groups 2. Divide into Treatment Groups (Control vs. This compound) Plant_Growth->Treatment_Groups Application 3. Apply this compound (Foliar Spray or Soil Drench) Treatment_Groups->Application Incubation 4. Incubate (24-72h) for Defense Induction Application->Incubation Pathogen_Inoculation 5. Inoculate with Pathogen Incubation->Pathogen_Inoculation Data_Collection 6. Collect Data at Time Points Pathogen_Inoculation->Data_Collection Analysis 7. Analyze Results Data_Collection->Analysis

Caption: General experimental workflow for this compound application.

Data Presentation

Quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between treatments. The following is a hypothetical example of how data on disease severity and defense gene expression could be presented.

Table 1: Effect of this compound Treatment on Disease Severity and Defense Gene Expression in Arabidopsis thaliana Inoculated with Botrytis cinerea

TreatmentDisease Severity (Lesion Diameter, mm) at 72 hpiRelative Expression of PDF1.2Relative Expression of PR-1
Control 4.2 ± 0.51.0 ± 0.21.0 ± 0.3
0.5 mM this compound 2.1 ± 0.38.5 ± 1.21.2 ± 0.4

Data are presented as mean ± standard error. hpi: hours post-inoculation. PDF1.2 is a marker gene for the JA pathway, and PR-1 is a marker gene for the SA pathway.

Conclusion

This compound is a promising compound for studying the intricacies of jasmonate-mediated plant defense. While it is a less-studied member of the jasmonate family compared to jasmonic acid, its role in the plant's defense arsenal (B13267) is significant. The protocols and information provided here, based on the broader knowledge of jasmonate signaling, offer a solid foundation for researchers to design and conduct experiments to further elucidate the specific functions of this compound in plant-pathogen interactions. Future research should focus on establishing optimal application concentrations for various plant species and pathogens, and on dissecting the unique contributions of this compound to the complex network of plant immune responses.

References

Tuberonic Acid: A Novel Tool for Crop Improvement Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid (TA), a hydroxylated derivative of jasmonic acid (JA), is a plant signaling molecule implicated in critical developmental processes, most notably the induction of tuber formation in potatoes (Solanum tuberosum)[1]. Its glucoside, this compound glucoside (TAG), serves as a storage and transport form, which upon enzymatic hydrolysis, releases the active TA[1]. This document provides detailed application notes and experimental protocols for utilizing this compound and its glucoside in crop improvement research, focusing on its potential to enhance yield and stress tolerance.

Mechanism of Action & Signaling Pathway

This compound is biosynthesized from jasmonic acid and is considered a key signaling molecule in the jasmonate signaling pathway, which is central to plant development and defense responses[1][2][3]. The current understanding suggests that this compound acts downstream of or in concert with the well-established JA-Ile signaling module.

Upon perception of environmental or developmental cues, jasmonic acid is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, an F-box protein that is part of the SCFCOI1 ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome[2][3][4]. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes[1][2][3].

This compound and its glucoside are thought to play a direct role in tuber formation by activating specific genes involved in this process[1]. While the precise signaling cascade downstream of this compound is still under investigation, it is known to influence the expression of genes related to carbohydrate metabolism and storage organ development[5].

Tuberonic_Acid_Signaling_Pathway Stress Biotic & Abiotic Stress (e.g., Wounding, Pathogens) LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid Stimulates JA Jasmonic Acid (JA) LinolenicAcid->JA Octadecanoid Pathway TA This compound (TA) JA->TA Hydroxylation JAIle JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA->JAIle JAR1 TAG This compound Glucoside (TAG) (Storage/Transport) TA->TAG Glycosylation TuberizationGenes Tuberization-Specific Genes TA->TuberizationGenes Activates Transcription TAG->TA β-glucosidase COI1 COI1 Receptor JAIle->COI1 SCF SCF-COI1 Complex COI1->SCF JAZ JAZ Repressor SCF->JAZ Targets for Degradation MYC2 MYC2/Other TFs JAZ->MYC2 Represses JRGenes Jasmonate-Responsive Genes MYC2->JRGenes Activates Transcription CropImprovement Crop Improvement (Yield, Stress Tolerance) JRGenes->CropImprovement TuberizationGenes->CropImprovement In_Vitro_Tuberization_Workflow Start Start Step1 Prepare Single-Node Potato Explants Start->Step1 Step2 Surface Sterilize Explants Step1->Step2 Step3 Prepare Culture Medium (MS + 2% Sucrose) Step2->Step3 Step4 Add this compound (10⁻⁷ to 10⁻⁵ M) Step3->Step4 Step5 Culture Explants in Darkness at 25°C Step4->Step5 Step6 Incubate for 3-4 Weeks Step5->Step6 Step7 Data Collection: - Tuber Number - Tuberization % - Tuber Fresh Weight Step6->Step7 End End Step7->End

References

Application Note & Protocols: Development of Tuberonic Acid-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberonic acid (TA), a derivative of jasmonic acid, is a plant hormone known to play a crucial role in inducing tuber formation in potatoes and other plants.[1][2] Its structural similarity to other jasmonates necessitates the development of highly specific antibodies for accurate detection and quantification in complex biological samples.[1] Such antibodies are invaluable tools for studying its signaling pathways, physiological roles, and for potential applications in agriculture and crop science. This document provides a comprehensive guide to the principles and protocols for generating specific polyclonal or monoclonal antibodies against this compound.

Small molecules like this compound are haptens, meaning they are not immunogenic on their own.[3][4][5] To elicit an immune response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[3][4][5][6] The resulting conjugate is then used to immunize an animal, leading to the production of antibodies that can recognize the hapten.[7][8]

This compound Signaling Pathway

This compound is part of the broader jasmonate signaling pathway, which is central to plant development and defense responses.[9][10][11] The core of this pathway involves the perception of the active form of jasmonate, JA-Isoleucine (JA-Ile), by the COI1 receptor. This leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors (like MYC2) that regulate the expression of jasmonate-responsive genes.[10][12]

Tuberonic_Acid_Signaling cluster_stress Biotic/Abiotic Stress cluster_nucleus Nucleus Stress Wounding, Pathogens JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis Induces TA_Formation Conversion to This compound (TA) JA_Biosynthesis->TA_Formation JAR1 JAR1 JA_Biosynthesis->JAR1 Substrate JA_Ile JA-Ile (Active Form) JAR1->JA_Ile Conjugates SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 Binds & Activates COI1 COI1 JAZ JAZ Repressor MYC2 MYC2/TFs JAZ->MYC2 Represses Ub Ubiquitination & 26S Proteasome Degradation JAZ->Ub Gene_Expression Tuber Formation & Defense Gene Expression MYC2->Gene_Expression Activates SCF_COI1->JAZ Targets for Degradation Antibody_Development_Workflow cluster_prep Phase 1: Antigen Preparation cluster_prod Phase 2: Antibody Production cluster_screen Phase 3: Screening & Characterization cluster_final Phase 4: Final Production Hapten This compound (TA) Hapten Conjugation Hapten-Carrier Conjugation (EDC/NHS) Hapten->Conjugation Carrier Carrier Protein (KLH or BSA) Carrier->Conjugation Immunogen Purified Immunogen (TA-KLH) Conjugation->Immunogen Screening_Ag Screening Antigen (TA-BSA) Conjugation->Screening_Ag Immunization Animal Immunization (e.g., Rabbit, Mouse) Immunogen->Immunization Titer_Monitoring Serum Titer Monitoring (Indirect ELISA) Immunization->Titer_Monitoring Collection Serum Collection (Polyclonal) or Spleen Harvest (Monoclonal) Titer_Monitoring->Collection Screening Screening for Positive Clones (Indirect ELISA) Collection->Screening Specificity Specificity Testing (Competitive ELISA) Screening->Specificity Purification Antibody Purification (Protein A/G Chromatography) Specificity->Purification QC Final Antibody QC (Titer, Purity, Specificity) Purification->QC Competitive_ELISA cluster_well ELISA Well Surface cluster_high High Free TA Concentration cluster_low Low Free TA Concentration Plate TA-BSA Conjugate Coated on Plate Ab TA-Specific Antibody FreeTA Free this compound (in sample) Ab1 TA-Specific Antibody FreeTA1 Free TA Ab1->FreeTA1 Binds Preferentially Result1 Result: Low Signal Ab2 TA-Specific Antibody Plate2 TA-BSA Conjugate Ab2->Plate2 Binds to Plate Result2 Result: High Signal

References

Application Notes and Protocols for High-Throughput Screening of Tuberonic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberonic acid, a jasmonate-related compound, and its derivatives are significant signaling molecules in plants, regulating processes such as tuber formation, root growth, and defense responses.[1][2] Analogs of this compound are of considerable interest for the development of novel plant growth regulators and potential therapeutic agents. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of such analogs to identify compounds with desired biological activities.

These application notes provide detailed protocols for both cell-based and biochemical high-throughput screening assays designed to identify and characterize novel this compound analogs. The described methods are suitable for automated screening in 96-well or 384-well formats and are targeted toward professionals in academic research and the agrochemical and pharmaceutical industries.

Data Presentation: Quantitative Analysis of this compound Analog Activity

The following tables present illustrative quantitative data from hypothetical high-throughput screens of a library of this compound analogs. These tables are designed to facilitate the clear comparison of compound activity and to aid in the identification of lead candidates for further development.

Table 1: Phenotypic Screening of this compound Analogs for Root Growth Inhibition in Arabidopsis thaliana

Compound IDConcentration (µM)Root Length Inhibition (%)Standard Deviation
TA-Analog-0011075.24.5
TA-Analog-0021015.82.1
TA-Analog-0031092.13.8
TA-Analog-0041045.65.2
This compound (Control)1085.03.1
DMSO (Vehicle Control)0.1%0.01.5

Table 2: Dose-Response Analysis of Lead this compound Analogs on Root Growth

Compound IDIC50 (µM)95% Confidence Interval
TA-Analog-0032.52.1 - 2.9
TA-Analog-0018.17.5 - 8.8
This compound (Control)5.24.8 - 5.7

Table 3: Biochemical Screening of this compound Analogs for Inhibition of COI1-JAZ Interaction

Compound IDConcentration (µM)Inhibition of COI1-JAZ Binding (%)Standard Deviation
TA-Analog-1012088.95.1
TA-Analog-1022022.43.3
TA-Analog-103205.61.8
TA-Analog-1042067.34.7
Jasmonoyl-Isoleucine (Control)2095.02.5
DMSO (Vehicle Control)0.1%0.01.2

Table 4: Dose-Response Analysis of Lead this compound Analogs in COI1-JAZ Inhibition Assay

Compound IDIC50 (µM)95% Confidence Interval
TA-Analog-1014.74.1 - 5.4
TA-Analog-10415.214.1 - 16.5
Jasmonoyl-Isoleucine (Control)1.81.5 - 2.2

Experimental Protocols

I. Phenotype-Based High-Throughput Screening: Arabidopsis thaliana Root Growth Assay

This protocol describes a whole-organism, phenotype-based assay to screen for this compound analogs that affect plant growth, specifically root elongation, in a high-throughput format.[3][4][5][6]

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins, supplemented with 1% sucrose (B13894) and 0.8% agar (B569324)

  • Sterile 24-well or 48-well clear-bottom microplates

  • Library of this compound analogs dissolved in DMSO

  • Positive control: this compound or Jasmonic acid

  • Vehicle control: DMSO

  • Automated liquid handling system

  • High-resolution flatbed scanner or automated imaging system

  • Image analysis software (e.g., ImageJ with appropriate plugins)

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 20% bleach solution containing 0.05% Triton X-100 for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend the sterilized seeds in sterile 0.1% agar solution.

    • Dispense one seed per well into the microplates containing solidified MS medium.

  • Compound Application:

    • Prepare a master plate of this compound analogs at the desired screening concentration (e.g., 10 µM) in MS liquid medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Using an automated liquid handler, add the compound solutions to the corresponding wells of the seedling plates. Include wells with positive and vehicle controls.

  • Incubation:

    • Seal the plates with breathable film and place them vertically in a growth chamber with controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).

  • Imaging and Data Acquisition:

    • After a defined growth period (e.g., 7-10 days), capture high-resolution images of the plates using a flatbed scanner or an automated imaging system.

  • Data Analysis:

    • Use image analysis software to measure the primary root length of each seedling.

    • Calculate the percentage of root growth inhibition for each compound relative to the vehicle control.

    • Identify "hit" compounds based on a predefined threshold of inhibition (e.g., >50% inhibition).

    • Perform dose-response experiments for hit compounds to determine their IC50 values.

II. Cell-Based High-Throughput Screening: Jasmonate-Responsive Reporter Gene Assay

This assay utilizes a plant cell line or transgenic seedlings expressing a reporter gene (e.g., β-glucuronidase (GUS) or luciferase) under the control of a jasmonate-responsive promoter to screen for compounds that modulate the jasmonate signaling pathway.[4][5][6][7]

Materials:

  • Transgenic Arabidopsis thaliana seedlings or a plant cell suspension culture (e.g., tobacco BY-2) harboring a jasmonate-responsive promoter-reporter construct (e.g., JAZ10 promoter driving GUS).

  • Appropriate growth medium (liquid MS for seedlings, specific cell culture medium for suspension cells).

  • Sterile 96-well or 384-well microplates (white plates for luminescence, clear plates for absorbance).

  • Library of this compound analogs dissolved in DMSO.

  • Inducer: Methyl jasmonate (MeJA) or Jasmonoyl-isoleucine (JA-Ile).

  • Vehicle control: DMSO.

  • Automated liquid handling system.

  • Plate reader capable of measuring absorbance or luminescence.

  • Appropriate reporter gene assay reagents (e.g., MUG for GUS assay, luciferin (B1168401) for luciferase assay).

Protocol:

  • Cell/Seedling Plating:

    • For seedlings, place one sterile seedling per well in a microplate containing liquid MS medium.

    • For cell suspension cultures, dispense a defined volume of cell suspension into each well of the microplate.

  • Compound and Inducer Application:

    • Prepare a master plate with the this compound analog library.

    • Using an automated liquid handler, add the compounds to the wells.

    • Add the inducer (e.g., MeJA) to all wells except the negative control to activate the jasmonate signaling pathway.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 22°C, constant light or dark, with shaking for suspension cells) for a predetermined time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Reporter Gene Assay:

    • Add the appropriate substrate for the reporter enzyme to each well.

    • Incubate for a short period to allow the enzymatic reaction to proceed.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to a control for cell viability if necessary.

    • Calculate the percentage of induction or inhibition of reporter gene expression for each compound relative to the inducer-only control.

    • Identify hit compounds that either enhance or suppress the jasmonate response.

    • Perform dose-response analysis for hit compounds.

III. Biochemical High-Throughput Screening: COI1-JAZ Interaction Assay

This biochemical assay is designed to identify this compound analogs that directly modulate the interaction between the core components of the jasmonate receptor, COI1 and a JAZ protein. This is a target-based approach to find direct binders to the receptor complex.[8][9][10][11][12]

Materials:

  • Purified recombinant COI1 protein (often used as a complex with Skp1 and Cullin1).

  • Purified recombinant JAZ protein (a fragment containing the Jas motif is sufficient) fused to a tag (e.g., His-tag, GST-tag).

  • Fluorescently labeled jasmonate analog (e.g., fluorescently tagged coronatine (B1215496) or JA-Ile) or a labeled antibody for a competitive binding assay.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well microplates (e.g., black, low-volume plates for fluorescence polarization).

  • Library of this compound analogs in DMSO.

  • Positive control: Jasmonoyl-isoleucine (JA-Ile).

  • Vehicle control: DMSO.

  • Automated liquid handling system.

  • Plate reader capable of measuring fluorescence polarization, FRET, or other relevant readouts.

Protocol:

  • Assay Preparation:

    • Coat the microplate wells with either the COI1 complex or the tagged JAZ protein, if using an ELISA-based format. For homogenous assays like fluorescence polarization, no coating is necessary.

  • Compound Addition:

    • Using an automated liquid handler, dispense the this compound analogs into the wells.

  • Reagent Addition:

    • Add the other protein component (JAZ or COI1) and the fluorescently labeled probe.

  • Incubation:

    • Incubate the plates at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization or other signal using a plate reader. In a competitive assay, compounds that bind to the COI1-JAZ complex will displace the fluorescent probe, leading to a decrease in the signal.

  • Data Analysis:

    • Calculate the percentage of inhibition of the COI1-JAZ interaction for each compound.

    • Identify hit compounds that significantly disrupt the protein-protein interaction.

    • Perform dose-response experiments to determine the IC50 values of the hit compounds.

Mandatory Visualizations

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Stress_Signal Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Stress_Signal->JA_Biosynthesis induces JA_Ile JA-Ile / Bioactive Analog JA_Biosynthesis->JA_Ile Tuberonic_Acid_Analogs This compound Analogs Tuberonic_Acid_Analogs->JA_Ile mimic/antagonize SCF_COI1_JAZ_Complex SCF-COI1-JAZ Complex JA_Ile->SCF_COI1_JAZ_Complex promotes formation COI1 COI1 COI1->SCF_COI1_JAZ_Complex JAZ JAZ Repressor JAZ->SCF_COI1_JAZ_Complex Ubiquitination JAZ Ubiquitination SCF_COI1_JAZ_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome JAZ_Degradation JAZ Degradation Proteasome->JAZ_Degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Degradation->Transcription_Factors releases Gene_Expression Jasmonate-Responsive Gene Expression Transcription_Factors->Gene_Expression activate Biological_Responses Biological Responses (e.g., Growth Inhibition, Defense) Gene_Expression->Biological_Responses

Caption: Simplified Jasmonate Signaling Pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_library Compound Library Preparation cluster_screening Primary Screening cluster_validation Hit Validation and Characterization Analog_Synthesis This compound Analog Synthesis Library_Creation Creation of Compound Library Analog_Synthesis->Library_Creation Plate_Replication Assay Plate Replication Library_Creation->Plate_Replication Primary_HTS Primary High-Throughput Screen (Single Concentration) Plate_Replication->Primary_HTS Data_Acquisition Automated Data Acquisition Primary_HTS->Data_Acquisition Hit_Identification Hit Identification Data_Acquisition->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Secondary_Assays Secondary/Orthogonal Assays IC50_Determination->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection

Caption: General Workflow for HTS of this compound Analogs.

Logical Relationship of Screening Assays

Screening_Assay_Logic Phenotypic_Screen Phenotypic Screen (e.g., Root Growth) Cell_Based_Screen Cell-Based Screen (Reporter Gene) Phenotypic_Screen->Cell_Based_Screen Mechanism of Action Biochemical_Screen Biochemical Screen (COI1-JAZ Binding) Cell_Based_Screen->Biochemical_Screen Direct Target Identification

Caption: Relationship between different HTS assay types.

References

Troubleshooting & Optimization

Technical Support Center: Tuberonic Acid Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?

A1: this compound, a derivative of jasmonic acid, is susceptible to degradation in aqueous solutions primarily through two pathways:

  • Hydrolysis: The ester and carboxylic acid functional groups in the this compound molecule can be susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the opening of the cyclopentanone (B42830) ring or other structural changes.

  • Oxidation: The double bond in the pentenyl side chain and the ketone group are potential sites for oxidation. Exposure to oxygen, transition metals, or light can accelerate oxidative degradation.

Q2: What are the visible signs of this compound degradation in my stock solution?

A2: While chemical degradation is often not visible, you might observe a change in the color or clarity of your solution over time. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify this compound and its degradation products.

Q3: How should I prepare and store my aqueous this compound stock solutions to maximize stability?

A3: For optimal stability, it is recommended to:

  • Use high-purity water: Use deionized or distilled water to minimize contaminants that could catalyze degradation.

  • Control pH: Prepare solutions in a buffer at a neutral pH (around 7.0). Both acidic and basic conditions can accelerate hydrolysis.

  • Minimize oxygen exposure: Degas your solvent before preparing the solution and consider storing the solution under an inert gas like nitrogen or argon.

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Low temperature storage: For long-term storage, keep aqueous solutions at -20°C or below. For short-term use, refrigeration at 2-8°C is recommended.

Q4: Can I use antioxidants to improve the stability of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation. Common antioxidants used for this purpose include ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). It is crucial to determine the optimal concentration of the antioxidant, as excessive amounts can sometimes have pro-oxidant effects. A synergistic effect may be observed when using a combination of antioxidants.[1][2][3]

Troubleshooting Guides

Problem 1: Rapid loss of this compound activity in cell culture experiments.
Possible Cause Troubleshooting Step Expected Outcome
pH instability in media Prepare fresh this compound stock in a pH 7.4 buffer immediately before adding to the cell culture medium.Consistent biological activity of this compound in your experiments.
Oxidation in culture medium Supplement the cell culture medium with a low concentration of a biocompatible antioxidant (e.g., 50-100 µM ascorbic acid).Reduced degradation of this compound and more reproducible experimental results.
Enzymatic degradation by cells Perform a time-course experiment to measure the concentration of this compound in the cell culture supernatant over time using HPLC or LC-MS.Understanding the rate of cellular uptake and metabolism of this compound.
Problem 2: Inconsistent results in bioassays.
Possible Cause Troubleshooting Step Expected Outcome
Degradation during storage Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage.Improved consistency and reliability of experimental results.
Adsorption to labware Use low-adhesion polypropylene (B1209903) tubes and pipette tips for preparing and handling this compound solutions.More accurate and reproducible concentrations of this compound in your experiments.
Photodegradation Protect all solutions containing this compound from light by using amber vials or wrapping them in foil.Minimized degradation due to light exposure, leading to more consistent bioassay results.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended to guide experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Illustrative)
3.012
5.048
7.0168
9.024

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) in days (Illustrative)
372
257
430
-20>180

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a UV lamp (254 nm) for 24 hours.

  • Analysis: Analyze all samples by a suitable HPLC or LC-MS method to identify and quantify degradation products.

Protocol 2: Stabilization of this compound with Cyclodextrins

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility and stability.[4][5][6][7][8]

1. Materials:

  • This compound

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

2. Procedure:

  • Prepare a saturated aqueous solution of the chosen cyclodextrin (B1172386).

  • Slowly add a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.

  • The complex can be reconstituted in water for use in experiments.

Protocol 3: Liposomal Encapsulation of this compound

This protocol outlines a method to encapsulate this compound within liposomes to protect it from degradation and facilitate its delivery.[9][10][11][12]

1. Materials:

  • This compound

  • Soybean phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

2. Procedure:

  • Dissolve the lipid and cholesterol in chloroform in a round-bottom flask.

  • Add this compound to the lipid solution.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS by vortexing.

  • To form small unilamellar vesicles, sonicate the liposome (B1194612) suspension on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting liposomal suspension can be used for in vitro or in vivo experiments.

Visualizations

Tuberonic_Acid_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TA This compound Hydrolysis_Products Ring-Opened Products & Other Hydrolytic Degradants TA->Hydrolysis_Products H₂O, H⁺/OH⁻ Oxidation_Products Epoxides, Aldehydes, Ketones TA->Oxidation_Products O₂, Light, Metals

Potential degradation pathways of this compound.

Stabilization_Workflow cluster_strategies Stabilization Strategies start Prepare Aqueous This compound Solution assess_stability Assess Stability (e.g., HPLC, LC-MS) start->assess_stability stable Solution is Stable Proceed with Experiment assess_stability->stable No significant degradation unstable Solution is Unstable assess_stability->unstable Significant degradation antioxidants Add Antioxidants unstable->antioxidants cyclodextrins Cyclodextrin Complexation unstable->cyclodextrins liposomes Liposomal Encapsulation unstable->liposomes antioxidants->start Re-prepare Solution cyclodextrins->start Re-prepare Solution liposomes->start Re-prepare Solution

Workflow for assessing and improving this compound stability.

Jasmonate_Signaling_Pathway TA_glucoside This compound Glucoside (Transport Form) TA This compound TA_glucoside->TA Glucosidase COI1 COI1 TA->COI1 Binding JAZ JAZ Repressor COI1->JAZ Recruitment MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Repression (In absence of TA) Proteasome 26S Proteasome JAZ->Proteasome Ubiquitination & Degradation Gene_Expression Target Gene Expression (e.g., defense, development) MYC2->Gene_Expression Activation

Simplified jasmonate signaling pathway involving this compound.

References

Technical Support Center: Tuberonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tuberonic acid (TA) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (12-hydroxyjasmonic acid) is a plant hormone belonging to the jasmonate family. It plays a role in plant development and defense mechanisms, including the induction of tuber formation in potatoes.[1] Accurate quantification of this compound is crucial for understanding its physiological functions, studying plant stress responses, and for applications in agriculture and the development of plant-derived therapeutic agents.

Q2: What are the primary analytical methods for this compound quantification?

A2: The most common methods for quantifying this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity, allowing for the analysis of this compound in complex plant extracts with minimal sample preparation.[2][3] GC-MS is also a powerful technique but requires derivatization to increase the volatility of the polar this compound molecule.[4][5]

Q3: Is a stable isotope-labeled internal standard available for this compound?

A3: The use of a stable isotope-labeled internal standard, such as deuterium-labeled this compound (d-TA), is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.[6][7] However, commercially available d-TA may be limited, and in some cases, it may need to be synthesized or obtained through academic collaborations.[1] If a specific labeled standard is unavailable, using a labeled standard of a closely related jasmonate, like d6-Jasmonic Acid, can be an alternative, though with potential compromises in accuracy.[8]

Troubleshooting Guides

Issue 1: Low or No Signal of this compound in LC-MS/MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Extraction Efficiency - Ensure the plant tissue is thoroughly homogenized, often by grinding in liquid nitrogen, to facilitate complete extraction.[6][9] - Optimize the extraction solvent. A common choice is a methanol (B129727)/water or acetone/water mixture.[10][11] - Consider a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering compounds.[6][12][13]
Analyte Degradation - this compound, like other oxylipins, can be sensitive to heat, light, and extreme pH.[14][15][16] Store samples at -80°C and protect them from light.[17] - Perform extractions at low temperatures and minimize sample processing time.
Matrix Effects (Ion Suppression) - The most significant challenge in LC-MS/MS analysis of plant extracts is the matrix effect, where co-eluting compounds suppress the ionization of this compound.[18][19][20] - The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard that co-elutes with the analyte.[6] - If a labeled standard is not available, dilute the sample extract to reduce the concentration of interfering matrix components.[19] - Improve chromatographic separation to resolve this compound from interfering compounds.
Suboptimal MS Parameters - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature) for this compound. - Ensure the correct precursor and product ion transitions are being monitored in Multiple Reaction Monitoring (MRM) mode. For the protonated molecule [M+H]⁺ of this compound (C12H18O4), the expected m/z would be around 227.1278.[3]
Issue 2: Poor Peak Shape and Reproducibility in GC-MS Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Derivatization - this compound contains both a carboxylic acid and a hydroxyl group, both of which require derivatization for GC-MS.[2][21] - Silylation is a common method, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4][5] Ensure the reaction goes to completion by optimizing temperature and time (e.g., 60-80°C for 60 minutes).[2][4] - Esterification, to form fatty acid methyl esters (FAMEs), is another option, often using BF3-methanol.[21] - Ensure all reagents and samples are anhydrous, as water will inhibit the derivatization reaction.[21]
Analyte Adsorption - The presence of polar functional groups can lead to adsorption on active sites in the GC inlet and column, resulting in tailing peaks. Effective derivatization should mitigate this. - Use a deactivated GC inlet liner and a high-quality, low-bleed capillary column suitable for the analysis of derivatized acids.
Thermal Degradation - Although derivatization increases thermal stability, excessive temperatures in the GC inlet or column can still cause degradation. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography.

Experimental Protocols

Protocol 1: Extraction of this compound from Potato Tubers for LC-MS/MS Analysis

This protocol is a generalized procedure based on common methods for phytohormone extraction.[10][22][23]

  • Sample Preparation:

    • Flash-freeze fresh potato tuber tissue (peeled and diced) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[6]

    • Store the powdered tissue at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of frozen tissue powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing a deuterated internal standard (e.g., d-TA or d6-JA).[6]

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a mixed-mode anion exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% ammonium (B1175870) hydroxide) to remove interfering compounds.[6]

    • Elute the this compound and other jasmonates with 1 mL of an acidic solvent (e.g., 1% formic acid in methanol).[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a typical silylation procedure.[2][4][5]

  • Sample Preparation:

    • Use the dried eluate from the SPE cleanup step (Protocol 1). Ensure the sample is completely dry, as moisture interferes with silylation.

  • Derivatization:

    • Add 50 µL of a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[2][4]

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Cap the vial tightly and vortex to mix.

    • Heat the reaction mixture at 60-80°C for 60 minutes.[2][4]

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Data Presentation

The following table provides a representative comparison of quantification limits for jasmonates using different analytical methods. Note that specific values for this compound may vary depending on the instrument, matrix, and experimental conditions.

Analyte Method Matrix Limit of Quantification (LOQ) Reference
Jasmonic AcidUPLC-ESI-MS/MSPlant Tissue~2.5 x 10⁻¹⁴ mol[2]
Jasmonic AcidGC-MS (as methyl ester)Tomato Leaves~2 ng/g[20]
3-Hydroxy Fatty AcidsGC-MS (silylated)Serum-[2]
3-Hydroxy Fatty AcidsLC-MS (derivatized)--[2]

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 GC-MS Analysis Plant_Tissue Plant Tissue (e.g., Potato Tuber) Homogenization Homogenization in Liquid N2 Plant_Tissue->Homogenization Extraction Solvent Extraction with Internal Standard Homogenization->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup LC_Separation UPLC Separation SPE_Cleanup->LC_Separation Derivatization Derivatization (e.g., Silylation) SPE_Cleanup->Derivatization MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification_LC Quantification MS_Detection->Quantification_LC GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS Detection GC_Separation->MS_Detection_GC Quantification_GC Quantification MS_Detection_GC->Quantification_GC

Caption: General workflow for this compound quantification.

Troubleshooting Logic for Low Analyte Signal

G cluster_Extraction Extraction Issues cluster_Stability Stability Issues cluster_Matrix Matrix Effects cluster_Instrument Instrumentation Start Low or No this compound Signal Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Stability Assess Analyte Stability Start->Check_Stability Check_Matrix_Effects Investigate Matrix Effects Start->Check_Matrix_Effects Check_Instrumentation Verify Instrument Parameters Start->Check_Instrumentation Optimize_Homogenization Improve Homogenization Check_Extraction->Optimize_Homogenization Change_Solvent Optimize Solvent Check_Extraction->Change_Solvent Implement_SPE Add/Optimize SPE Check_Extraction->Implement_SPE Control_Temp Use Low Temperatures Check_Stability->Control_Temp Protect_Light Protect from Light Check_Stability->Protect_Light Minimize_Time Reduce Processing Time Check_Stability->Minimize_Time Use_IS Use Labeled Internal Standard Check_Matrix_Effects->Use_IS Dilute_Sample Dilute Sample Extract Check_Matrix_Effects->Dilute_Sample Improve_Chroma Enhance Chromatography Check_Matrix_Effects->Improve_Chroma Optimize_Source Optimize MS Source Verify_Transitions Confirm MRM Transitions Check_Instrument Check_Instrument Check_Instrument->Optimize_Source Check_Instrument->Verify_Transitions

Caption: Troubleshooting flowchart for low signal intensity.

References

optimizing tuberonic acid extraction efficiency from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of tuberonic acid and its glucosides from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency and reliability of their extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial solvent system for extracting this compound from plant tissues?

A1: A mixture of a polar organic solvent and water is typically the most effective starting point. Commonly, 80% methanol (B129727) or 80% acetonitrile (B52724) containing 0.1-1% of a weak acid like formic acid or acetic acid is used.[1][2] The organic solvent disrupts cell membranes and precipitates proteins, while the water helps to extract the more polar this compound and its glucoside. The addition of a weak acid helps to keep the acidic this compound in its protonated, less polar form, which improves its solubility in the organic solvent.

Q2: I am extracting this compound glucoside. Do I need to modify the extraction protocol?

A2: this compound glucoside is more polar than this compound due to the attached glucose molecule. Therefore, a slightly more polar solvent system might be beneficial. While the 80% methanol or acetonitrile solution is still a good starting point, you may want to test a slightly higher water content (e.g., 70% organic solvent). The general extraction and cleanup principles remain the same.

Q3: What are the main challenges I can expect when extracting this compound from complex matrices like plant tissues?

A3: The main challenges include:

  • Low concentrations: this compound is often present in very low concentrations in plant tissues, making its detection and quantification difficult.[3]

  • Matrix effects: Complex matrices contain numerous other compounds (pigments, lipids, other organic acids) that can interfere with the extraction and subsequent analysis, particularly in LC-MS.[4]

  • Analyte degradation: this compound, as an oxylipin, can be susceptible to oxidation and enzymatic degradation during the extraction process.

  • Co-extraction of interfering compounds: The polarity of this compound is similar to other plant metabolites, leading to their co-extraction and complicating the cleanup process.

Q4: Can I use advanced extraction techniques to improve efficiency?

A4: Yes, techniques like Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) can improve efficiency and reduce extraction time.

  • UAE uses sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[5][6][7][8][9]

  • SFE with supercritical CO2 is a "green" alternative that can be highly selective.[10][11][12][13][14] For polar compounds like this compound, a polar co-solvent like ethanol (B145695) is often required.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Recovery Inefficient initial extraction: Solvent system is not optimal for your specific matrix; Insufficient homogenization.Optimize solvent system: Test different ratios of methanol/water or acetonitrile/water (e.g., 70:30, 80:20, 90:10) with 0.1-1% formic or acetic acid. Improve homogenization: Ensure the plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder to maximize surface area for extraction.[1][2]
Degradation of this compound: Enzymatic activity from the plant matrix; Oxidation during sample processing.Work quickly and at low temperatures: Keep samples on ice or at 4°C throughout the extraction process.[1] Use antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.
Suboptimal Solid-Phase Extraction (SPE): Incorrect cartridge conditioning; Sample loaded at the wrong pH; Inefficient wash step; Elution solvent is too weak.Review SPE protocol: Ensure the C18 cartridge is properly conditioned with methanol and equilibrated with an acidic aqueous solution.[1] Adjust sample pH: Acidify the sample to a pH below the pKa of this compound (around 4-5) before loading to ensure it is retained on the reversed-phase sorbent. Optimize wash and elution: Use a weak acidic wash to remove polar impurities. Elute with a sufficiently strong organic solvent like methanol or acetonitrile.[1]
High Variability in Results Inconsistent sample preparation: Non-homogenous sample; Inconsistent extraction times or temperatures.Standardize procedures: Ensure all samples are homogenized to a consistent particle size. Use a consistent extraction time and temperature for all samples.
Matrix effects in LC-MS analysis: Co-eluting compounds from the matrix are suppressing or enhancing the ionization of this compound.Improve sample cleanup: Implement a more rigorous cleanup step, such as an additional liquid-liquid extraction or a different SPE sorbent. Dilute the extract: Diluting the sample can sometimes mitigate matrix effects, but may compromise sensitivity. Use an internal standard: A stable isotope-labeled internal standard for this compound is ideal for correcting for matrix effects and variations in recovery.
Presence of Interfering Peaks in Chromatogram Co-extraction of other compounds: Pigments (e.g., chlorophyll), lipids, and other organic acids are being co-extracted.Perform a liquid-liquid extraction (LLE) with a non-polar solvent: Before SPE, an LLE with a solvent like hexane (B92381) can remove non-polar interferences such as chlorophyll (B73375) and lipids.[15] Optimize the SPE wash step: A slightly stronger, yet still aqueous, wash solvent during SPE can help remove more polar interferences before eluting the this compound.

Quantitative Data Summary

The following tables provide an illustrative comparison of different extraction parameters based on general principles for organic acid extraction. Actual efficiencies will vary depending on the specific plant matrix and experimental conditions.

Table 1: Comparison of Initial Extraction Solvents for this compound

Solvent SystemExpected Relative YieldExpected PurityNotes
80% Methanol / 20% Water + 1% Acetic AcidHighModerateA good starting point for a broad range of polarities.
80% Acetonitrile / 20% Water + 1% Formic AcidHighModerate to HighAcetonitrile can provide better precipitation of proteins.
100% MethanolModerateLow to ModerateMay not efficiently extract the more polar glucoside form.
Dichloromethane:Methanol (2:1)Moderate to HighHighGood for removing very polar compounds but may require further cleanup.

Table 2: Comparison of Cleanup Techniques

Cleanup MethodExpected Recovery RateExpected PurityComplexity
Liquid-Liquid Extraction (LLE)70-90%ModerateLow
Solid-Phase Extraction (SPE) - C1885-98%HighModerate
No Cleanup (Dilute and Shoot)100% (of what is in the extract)LowVery Low

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Tissue for LC-MS Analysis
  • Sample Preparation:

    • Flash freeze 50-100 mg of fresh plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater.[1]

  • Extraction:

    • To the powdered tissue, add 1 mL of pre-chilled (-20°C) extraction solvent (80% acetonitrile, 20% water, with 1% acetic acid).[1][2]

    • Vortex thoroughly for 1 minute.

    • Incubate at 4°C for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Cleanup (Solid-Phase Extraction - C18):

    • Conditioning: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 3 mL of water.

    • Equilibration: Pass 3 mL of 1% acetic acid in water through the cartridge.[1]

    • Loading: Dilute the supernatant from step 2 with 1% acetic acid in water to reduce the organic solvent concentration to <5%. Load the diluted extract onto the cartridge.

    • Washing: Pass 3 mL of 1% acetic acid in water through the cartridge to remove polar impurities.

    • Elution: Elute the this compound with 1.5 mL of 80% acetonitrile with 1% acetic acid into a clean collection tube.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS system.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Follow step 1 from Protocol 1.

  • Extraction:

    • Place the tube containing the powdered tissue and 1 mL of extraction solvent (from Protocol 1, step 2) into an ultrasonic bath or use an ultrasonic probe.

    • Sonicate for 10-20 minutes.[9] Monitor the temperature to ensure it does not significantly increase, which could degrade the analyte.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Cleanup and Final Preparation:

    • Follow steps 3 and 4 from Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis start Plant Tissue homogenize Homogenization (Liquid Nitrogen) start->homogenize extraction Solvent Extraction (e.g., 80% ACN + 1% Acetic Acid) homogenize->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for this compound extraction and analysis.

troubleshooting_logic cluster_extraction_issues Extraction Issues cluster_degradation_issues Degradation Issues cluster_cleanup_issues Cleanup Issues start Low this compound Recovery solvent Optimize Solvent System start->solvent homogenization Improve Homogenization start->homogenization temp_control Work at Low Temperature start->temp_control antioxidants Add Antioxidants start->antioxidants spe_protocol Review SPE Protocol start->spe_protocol lle_cleanup Add LLE Step start->lle_cleanup

Caption: Troubleshooting logic for low this compound recovery.

signaling_pathway linolenic_acid α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation ta This compound (TA) ja->ta Hydroxylation tag This compound Glucoside (TAG) ta->tag Glycosylation responses Biological Responses (e.g., Tuber Formation) ta->responses tag->ta Hydrolysis

Caption: Simplified biosynthetic pathway of this compound from jasmonic acid.

References

Technical Support Center: Tuberonic Acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tuberonic acid. This resource provides essential information, troubleshooting guides, and experimental protocols to facilitate the identification and analysis of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as 12-hydroxyjasmonic acid, is a hydroxylated derivative of the plant hormone jasmonic acid.[1][2][3] It plays a role in plant signaling and defense mechanisms. For researchers in drug development and related fields, understanding its stability is crucial as degradation can lead to a loss of biological activity, the formation of inactive or even toxic byproducts, and variability in experimental results. While this compound is reported to be relatively stable at room temperature under neutral conditions, specific experimental settings may induce its degradation.[4][5]

Q2: What are the expected degradation pathways for this compound?

A2: While comprehensive studies on this compound degradation are limited, based on its chemical structure which includes a cyclopentanone (B42830) ring, a carboxylic acid side chain, and an allylic alcohol, several degradation pathways can be hypothesized:

  • Oxidation of the Allylic Alcohol: The primary alcohol on the side chain can be oxidized to form an aldehyde, yielding a 12-oxo derivative of jasmonic acid.[6][7]

  • Oxidation and Ring-Opening of the Cyclopentanone Core: The cyclopentanone ring can undergo oxidation, potentially leading to the formation of unsaturated ketones like cyclopent-2-enone or, more drastically, ring-opening to form dicarboxylic acids such as glutaric acid derivatives.[8][9][10]

  • Enzymatic Modification in Biological Systems: In plant systems, this compound is a metabolite of jasmonic acid, formed by hydroxylation.[11] It can be further modified, most commonly through glycosylation to form this compound glucoside.[2][12] Degradation in a biological context could therefore involve deglycosylation or further hydroxylations at other positions.[13]

Q3: My analytical results show unexpected peaks. How can I determine if they are this compound degradation products?

A3: Unexpected peaks can arise from various sources. To investigate if they are degradation products, a systematic approach is recommended:

  • Run a stability study: Analyze samples of your this compound standard under stressed conditions (e.g., elevated temperature, exposure to light, extreme pH, presence of an oxidizing agent). Compare the chromatograms of the stressed samples to your experimental samples.

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass of the unknown peaks. Based on the hypothesized degradation pathways (oxidation, ring-opening), you can predict the expected masses of potential degradation products.

  • Fragmentation Analysis: Analyze the fragmentation patterns of the unknown peaks in the MS/MS spectra. For instance, the fragmentation of this compound glucoside has been characterized and can serve as a reference.[14]

Q4: I am working with a biological system and suspect enzymatic degradation of this compound. How can I confirm this?

A4: To confirm enzymatic degradation, you can perform in vitro assays using cell extracts or purified enzymes.

  • Incubate this compound with the cell extract or enzyme preparation.

  • Analyze the reaction mixture at different time points using HPLC or LC-MS to monitor the disappearance of the this compound peak and the appearance of new peaks.

  • As a negative control, run the same experiment with a heat-inactivated enzyme preparation. The absence of degradation in the control sample would suggest enzymatic activity is responsible.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound in solution Oxidative degradation- Prepare solutions fresh. - De-gas solvents to remove dissolved oxygen. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
pH instability- Buffer the solution to a neutral pH. This compound is more stable at neutral pH.[4] - Avoid strongly acidic or basic conditions unless investigating pH-dependent degradation.
Inconsistent analytical results Adsorption to labware- Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption.
Inconsistent sample preparation- Ensure a standardized and validated sample preparation protocol is followed for all samples.
Difficulty in separating degradation products Co-elution of structurally similar compounds- Optimize the HPLC method: try a different column chemistry (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and gradient, or modify the pH of the mobile phase.
Low sensitivity in detecting degradation products Low abundance of products- Use a more sensitive detection method like mass spectrometry (MS) instead of UV detection. - Concentrate the sample before analysis.

Quantitative Data Summary

As specific quantitative data on the degradation rates of this compound are not widely published, the following table serves as a template for organizing your experimental findings when studying its stability under various conditions.

Condition Time (hours) This compound Concentration (µg/mL) Degradation Product 1 (Area) Degradation Product 2 (Area) % Degradation
Control (4°C, pH 7) 0100000
24
48
Stressed (40°C, pH 7) 0100000
24
48
Oxidative (H₂O₂, pH 7) 0100000
24
48

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate and identify potential degradation products of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal: Dilute the stock solution in HPLC-grade water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by LC-MS/MS.

    • LC Conditions: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • MS Conditions: Use electrospray ionization (ESI) in negative ion mode. Perform a full scan to identify the molecular ions of potential degradation products and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Protocol 2: Analysis of this compound and its Glucoside in Plant Tissue

Objective: To extract and quantify this compound and this compound glucoside from plant tissue.

Methodology:

  • Sample Preparation:

    • Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Extract with 1 mL of 80% methanol containing an internal standard (e.g., dihydrojasmonic acid).

    • Vortex and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in 1 mL of 0.1% formic acid.

    • Load onto a pre-conditioned C18 SPE cartridge.

    • Wash with 1 mL of 0.1% formic acid.

    • Elute with 1 mL of methanol.

    • Dry the eluate and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Use the LC-MS/MS conditions described in Protocol 1.

    • Monitor for the specific mass transitions of this compound, this compound glucoside, and the internal standard.

    • Quantify using a calibration curve prepared with authentic standards.

Visualizations

Tuberonic_Acid_Degradation_Pathways cluster_main Hypothesized Degradation Pathways of this compound cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Modification TA This compound (12-hydroxyjasmonic acid) Oxo_TA 12-oxo-jasmonic acid derivative (Aldehyde formation) TA->Oxo_TA Oxidation of allylic alcohol Ring_Opened Glutaric Acid Derivative (Ring opening) TA->Ring_Opened Ring oxidation & cleavage Unsaturated_Ketone Cyclopentenone Derivative TA->Unsaturated_Ketone Ring oxidation TAG This compound Glucoside (Glycosylation) TA->TAG Glycosyl- transferase TAG->TA Hydrolysis

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Identifying Degradation Products Start Sample with Unknown Peaks Forced_Deg Forced Degradation Study (Heat, pH, Oxidant) Start->Forced_Deg Generate reference degradants LCMS LC-MS Analysis (Full Scan) Start->LCMS Forced_Deg->LCMS MSMS Tandem MS (MS/MS) Analysis LCMS->MSMS Select parent ions Compare Compare Spectra & Retention Times LCMS->Compare MSMS->Compare Identify Identify Degradation Products Compare->Identify

Caption: Experimental workflow for degradation product identification.

References

minimizing matrix effects in tuberonic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of tuberonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS analysis in a question-and-answer format.

Question 1: I am observing poor sensitivity and low signal intensity for my this compound standard in sample matrix compared to the pure solvent. What could be the cause?

Answer: This is a classic sign of ion suppression , a major matrix effect. Co-eluting endogenous compounds from your sample matrix are likely interfering with the ionization of this compound in the MS source.

Troubleshooting Steps:

  • Review Your Sample Preparation: Inadequate sample cleanup is the most common cause of ion suppression.

    • Are you using a sample preparation method? If not, you will need to implement one. Direct injection of crude extracts is not recommended for complex matrices.

    • Is your current method sufficient? A simple protein precipitation might not be enough to remove interfering compounds like lipids and pigments. Consider more rigorous methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

  • Optimize Chromatographic Separation: If interfering compounds co-elute with this compound, they can compete for ionization.

    • Modify your gradient: A shallower gradient can improve the separation between this compound and matrix components.

    • Consider a different column chemistry: If you are using a standard C18 column, switching to a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) may resolve the co-elution.

  • Dilute Your Sample: If the concentration of this compound in your sample is high enough, a simple dilution of your extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.

Question 2: My retention time for this compound is shifting between injections, leading to poor reproducibility. What should I do?

Answer: Retention time shifts can be caused by several factors, often related to the column or mobile phase.

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is adequately equilibrated between injections. For gradient elution, this is critical for reproducible retention times.

  • Mobile Phase Preparation:

    • Freshly prepare mobile phases: Buffers can change pH or grow bacteria over time.

    • Ensure proper mixing: If using a binary or quaternary pump, ensure the solvents are being mixed correctly.

  • Column Health:

    • Column contamination: Matrix components can build up on the column. Consider washing the column with a strong solvent.

    • Column degradation: Over time, the stationary phase of the column can degrade. If the problem persists, you may need to replace the column.

  • System Stability: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.

Question 3: I'm seeing a high background signal or "noisy" baseline in my chromatograms. How can I address this?

Answer: A noisy baseline can be due to contamination in the sample, mobile phase, or the LC-MS system itself.

Troubleshooting Steps:

  • Source Contamination: The MS ion source is prone to contamination from sample matrix. Regular cleaning of the ion source is crucial.

  • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can cause a high background signal.

  • Sample Cleanliness: A "dirty" sample can introduce a wide range of contaminants into the system. Improve your sample preparation to remove as many matrix components as possible.

  • System Contamination: If the above steps do not resolve the issue, the contamination may be further within the MS system. This may require more extensive cleaning by a qualified engineer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), leading to inaccurate and imprecise quantification.

Q2: How can I quantitatively assess the degree of matrix effect in my this compound analysis?

A2: The most common method is the post-extraction spike . This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is a stable isotope-labeled internal standard, and how can it help with matrix effects?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13). A SIL internal standard is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q4: I cannot find a commercially available stable isotope-labeled this compound. What are my alternatives?

A4: When a SIL internal standard is not available, there are two main strategies:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

  • Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the unknown sample. A calibration curve is then generated for each sample, and the endogenous concentration is determined by extrapolation. This is a powerful technique for correcting for matrix effects in individual samples but is more labor-intensive.

Q5: Which sample preparation technique is best for minimizing matrix effects for this compound in plant tissues?

A5: The "best" technique depends on the specific plant matrix and the required sensitivity. However, for complex matrices like plant tissues, a multi-step approach is often necessary. A combination of an initial extraction with an organic solvent (like methanol (B129727) or acetonitrile), followed by a cleanup step using either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly effective. SPE, particularly with mixed-mode or polymeric reverse-phase sorbents, can provide a very clean extract.

Data Presentation

Table 1: Comparison of Matrix Effects for Various Plant Hormones in Lotus japonicus Extracts.

This table summarizes the ion suppression observed for different plant hormones, illustrating the variability of matrix effects even within the same sample type.

Plant HormoneMatrix Effect (Ion Suppression %)
Abscisic Acid (ABA)55.2%
Jasmonic Acid (JA)68.4%
Salicylic Acid (SA)33.7%
Indole-3-acetic acid (IAA)75.9%
Gibberellin A4 (GA4)48.1%
trans-Zeatin87.3%
Brassinosteroid (BL)10.2%

Data adapted from a study on Lotus japonicus, demonstrating the wide range of ion suppression for different analytes in the same matrix.

Table 2: Representative Recovery and Matrix Effect Data for Different Sample Cleanup Techniques.

This table provides a conceptual comparison of the effectiveness of common sample preparation techniques in terms of analyte recovery and matrix effect reduction. Actual values will vary depending on the specific analyte and matrix.

Sample Preparation MethodAnalyte RecoveryMatrix Effect Reduction
Protein Precipitation (PPT)HighLow
Liquid-Liquid Extraction (LLE)Moderate to HighModerate
Solid-Phase Extraction (SPE)HighHigh
QuEChERSHighHigh

Experimental Protocols

Protocol 1: General Plant Hormone Extraction for LC-MS Analysis (including this compound)

This protocol is a general method for the extraction of acidic plant hormones from plant tissue.

  • Sample Collection and Homogenization:

    • Flash-freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

  • Extraction:

    • To the powdered tissue, add 1 mL of cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid).

    • If using a stable isotope-labeled internal standard, add it to the extraction solvent.

    • Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Cleanup (Choose one of the following):

    • A) Liquid-Liquid Extraction (LLE):

      • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate) to the supernatant.

      • Vortex vigorously for 1 minute.

      • Centrifuge to separate the phases.

      • Collect the organic (upper) layer containing this compound.

      • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • B) Solid-Phase Extraction (SPE):

      • Use a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

      • Conditioning: Pass 1 mL of methanol through the cartridge.

      • Equilibration: Pass 1 mL of water through the cartridge.

      • Loading: Load the supernatant onto the cartridge.

      • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

      • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

      • Evaporate the eluate to dryness.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: Suggested LC-MS/MS Parameters for this compound Analysis

These are starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over several minutes to elute this compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 227.13.

    • Product Ions (Q3): m/z 209.12, m/z 191.11, m/z 163.11 (These should be optimized on your instrument).

    • Collision Energy: Optimize for each transition to achieve the highest signal intensity.

Visualizations

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_mitigation Mitigation Strategies Sample Complex Sample (e.g., Plant Tissue) Extraction Extraction (e.g., with Methanol) Sample->Extraction Cleanup Cleanup Step (SPE or LLE) Extraction->Cleanup Final_Extract Clean Extract Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation MS_Analysis MS Analysis LC_Separation->MS_Analysis Optimize_Chroma Optimize Chromatography MS_Analysis->Optimize_Chroma If Matrix Effects are Observed Improve_Cleanup Improve Cleanup MS_Analysis->Improve_Cleanup If Matrix Effects are Observed Use_IS Use Internal Standard (e.g., SIL-IS) MS_Analysis->Use_IS If Matrix Effects are Observed Dilution Sample Dilution MS_Analysis->Dilution If Matrix Effects are Observed

Caption: Workflow for Minimizing Matrix Effects.

Troubleshooting_Tree Start Poor LC-MS Data Quality Issue_Type What is the primary issue? Start->Issue_Type Low_Sensitivity Low Sensitivity/ Ion Suppression Issue_Type->Low_Sensitivity Low Signal RT_Shift Retention Time Shifts Issue_Type->RT_Shift Poor Reproducibility Noisy_Baseline Noisy Baseline Issue_Type->Noisy_Baseline High Background Check_Cleanup Is sample cleanup adequate? Low_Sensitivity->Check_Cleanup Improve_Cleanup Implement/Improve SPE or LLE Check_Cleanup->Improve_Cleanup No/Insufficient Check_Chroma Optimize LC gradient Check_Cleanup->Check_Chroma Yes Dilute_Sample Dilute sample extract Check_Chroma->Dilute_Sample Check_Equilibration Is column equilibration sufficient? RT_Shift->Check_Equilibration Increase_Equilibration Increase equilibration time Check_Equilibration->Increase_Equilibration No Check_Mobile_Phase Check mobile phase prep Check_Equilibration->Check_Mobile_Phase Yes Check_Column Check/replace column Check_Mobile_Phase->Check_Column Clean_Source Clean MS ion source Noisy_Baseline->Clean_Source Check_Solvents Use fresh, high-purity solvents Clean_Source->Check_Solvents Check_Solvents->Improve_Cleanup

Caption: Troubleshooting Decision Tree.

Stable_Isotope_Dilution cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_quantification Quantification Sample Sample containing Analyte (A) Spike Spike with known amount of Stable Isotope-Labeled Internal Standard (IS) Sample->Spike Extraction Extraction & Cleanup Spike->Extraction Final_Sample Final Extract (A + IS) Extraction->Final_Sample Signal_A Signal of A Extraction->Signal_A Matrix Effects (Ion Suppression) Signal_IS Signal of IS Extraction->Signal_IS Matrix Effects (Ion Suppression) LC_MS LC-MS Final_Sample->LC_MS LC_MS->Signal_A LC_MS->Signal_IS Ratio Calculate Ratio (Signal A / Signal IS) Signal_A->Ratio Signal_IS->Ratio Calibration Compare to Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Result Accurate Concentration of A Calibration->Result

Technical Support Center: Enhancing Reproducibility of Tuberonic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of tuberonic acid bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in bioassays?

A1: this compound (TA) is a plant signaling molecule closely related to jasmonic acid (JA). Its primary recognized bioactivity is the induction of tuberization in plants like potatoes.[1][2] In bioassays, TA is applied to plant tissues, typically in vitro, to quantify its tuber-inducing potential. The inactive form, this compound glucoside (TAG), is hydrolyzed by β-glucosidase to release the active TA, which then triggers a signaling cascade leading to tuber formation.[3]

Q2: What is a suitable in vitro bioassay system for assessing this compound activity?

A2: The most common and effective in vitro bioassay is the single-node segment culture of potato (Solanum tuberosum L.).[1] This method involves culturing sterilized single-node sections from etiolated potato shoots on a nutrient medium supplemented with the test compound. The formation of microtubers from the axillary buds is then observed and quantified.[4]

Q3: How should this compound solutions be prepared for bioassays?

A3: this compound is typically dissolved in a small amount of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, before being diluted to the final concentration in the culture medium. It is crucial to prepare a stock solution and perform serial dilutions to achieve the desired final concentrations in the assay.[5] A vehicle control (medium with the solvent but without this compound) must always be included in the experimental design.

Q4: What are the key parameters to quantify in a this compound bioassay?

A4: To ensure quantitative and reproducible results, the following parameters should be meticulously recorded:

  • Tuberization Percentage: The percentage of explants that form tubers.

  • Number of Tubers per Explant: The average number of microtubers formed on each responding explant.[6][7]

  • Tuber Fresh Weight: The average weight of the harvested microtubers.[6][7]

  • Time to Tuber Initiation: The number of days required for the first signs of tuber formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low tuberization in all treatments (including positive control) 1. Suboptimal Culture Conditions: Incorrect temperature, photoperiod, or medium composition. 2. Inactive this compound: Degradation of the compound due to improper storage or preparation. 3. Unhealthy Plant Material: The source potato tubers for explants were diseased, dormant, or physiologically unsuitable. 4. Contamination: Bacterial or fungal contamination inhibiting plant growth.1. Optimize Culture Conditions: Ensure the incubation temperature is around 20-25°C and cultures are kept in continuous darkness, which promotes tuberization.[8][9] Verify the composition of the culture medium (e.g., MS medium with appropriate sucrose (B13894) concentration). 2. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use and store the stock solution appropriately (e.g., at -20°C). 3. Select Healthy Explants: Use certified disease-free potato tubers. Break dormancy if necessary and use explants from vigorously growing shoots.[4] 4. Maintain Sterility: Adhere to strict aseptic techniques during explant preparation and culture.
High variability between replicates 1. Inconsistent Explant Size: Variation in the size and developmental stage of the single-node segments. 2. Pipetting Errors: Inaccurate dilution or dispensing of this compound solutions. 3. Uneven Environmental Conditions: Gradients in temperature or light within the incubator. 4. Genetic Variability: If using non-clonal source material.1. Standardize Explants: Use single-node segments of a uniform size and from the same position on the etiolated shoots.[10] 2. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use precise pipetting techniques. 3. Randomize Plate/Tube Placement: Randomize the placement of replicates within the incubator to minimize the effects of environmental gradients. 4. Use Clonal Material: Ensure all explants are derived from the same potato clone.
Tuber formation in the negative control 1. Endogenous Hormone Levels: The explants may have high endogenous levels of tuber-inducing signals. 2. Stress-Induced Tuberization: Stress from the explant preparation process can sometimes induce tuberization. 3. Contamination of Media: The culture medium may be inadvertently contaminated with tuber-inducing substances.1. Use Younger Explants: Younger, less developed explants may have lower endogenous hormone levels. 2. Handle Explants Gently: Minimize mechanical stress during the preparation of single-node segments. 3. Use High-Purity Reagents: Ensure all media components are of high purity and prepare fresh media for each experiment.
Callus formation instead of tuberization 1. Inappropriate Hormone Balance: The concentration of this compound or the presence of other hormones in the medium may favor callus growth. 2. High Auxin to Cytokinin Ratio: An imbalance in endogenous or exogenous hormones can lead to undifferentiated growth.1. Optimize this compound Concentration: Test a range of this compound concentrations to find the optimal level for tuber induction. 2. Adjust Medium Composition: Ensure the basal medium does not contain high levels of auxins that could promote callus formation.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of jasmonic acid, a compound structurally and functionally related to this compound, on in vitro potato tuberization. These values can serve as a baseline for expected results in this compound bioassays.

Table 1: Effect of Jasmonic Acid Concentration on Tuberization of Potato Explants

Jasmonic Acid (µM)Tuberization (%)Average No. of Tubers per ExplantAverage Tuber Fresh Weight (mg)
0 (Control)150.210
0.5601.550
5.0952.8120
50.0802.190

Data synthesized from studies on jasmonic acid-induced tuberization for illustrative purposes.[6][7][11]

Experimental Protocols

Detailed Methodology for In Vitro Potato Single-Node Segment Bioassay

This protocol is adapted from established methods for in vitro tuberization of potato.[1]

1. Plant Material and Sterilization: a. Use certified disease-free tubers of Solanum tuberosum L. (e.g., cv. Irish Cobber). b. Induce sprouting by keeping tubers in the dark at room temperature. c. Excise etiolated sprouts and surface sterilize them in a 1% sodium hypochlorite (B82951) solution for 1 hour, followed by three rinses with sterile distilled water.

2. Preparation of Explants: a. Under aseptic conditions, cut the sterilized sprouts into single-node segments. b. Each segment should contain one axillary bud.

3. Culture Medium and Conditions: a. Prepare White's basal medium or Murashige and Skoog (MS) medium supplemented with 2% (w/v) sucrose. b. Adjust the pH of the medium to 5.6 before autoclaving. c. Solidify the medium with 0.6% (w/v) agar. d. Dispense 10 ml of the medium into 100 ml flasks or culture tubes. e. Add the test concentrations of this compound (dissolved in a minimal amount of DMSO and filter-sterilized) to the cooled autoclaved medium. Include a vehicle control (DMSO only).

4. Inoculation and Incubation: a. Place three single-node segments into each flask. b. Seal the flasks and incubate in complete darkness at 25 ± 2°C.

5. Data Collection: a. Observe the cultures weekly for signs of tuber initiation. b. After a predefined period (e.g., 4-6 weeks), record the tuberization percentage, number of tubers per explant, and the fresh weight of the microtubers.

Signaling Pathways and Workflows

Tuberonic_Acid_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus TAG This compound Glucoside (TAG) (Inactive) BetaGlucosidase β-Glucosidase TAG->BetaGlucosidase Hydrolysis TA This compound (TA) (Active) BetaGlucosidase->TA SCF_COI1 SCF-COI1 Complex TA->SCF_COI1 Binding JAZ JAZ Repressor JAZ->SCF_COI1 Recruitment Proteasome 26S Proteasome JAZ->Proteasome Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Repression SCF_COI1->Proteasome Ubiquitination JAZ_degradation JAZ Degradation Tuber_Genes Tuberization-Related Genes TF->Tuber_Genes Activation Tuberization Tuber Formation Tuber_Genes->Tuberization

Caption: this compound signaling pathway leading to tuberization.

Experimental_Workflow start Start: Healthy Potato Tubers sprout Induce Etiolated Sprouts start->sprout sterilize Surface Sterilize Sprouts sprout->sterilize explant Prepare Single-Node Explants sterilize->explant inoculate Inoculate Explants onto Medium explant->inoculate medium Prepare Culture Medium + this compound Concentrations medium->inoculate incubate Incubate in Darkness (25°C, 4-6 weeks) inoculate->incubate data Data Collection: - Tuberization % - Tuber Number - Tuber Weight incubate->data analysis Statistical Analysis data->analysis end End: Quantified Bioactivity analysis->end

Caption: Experimental workflow for this compound bioassay.

Troubleshooting_Logic cluster_troubleshooting_steps Troubleshooting Steps start Experiment Start check_results Evaluate Results: Reproducible & Expected? start->check_results success Successful Bioassay check_results->success Yes troubleshoot Initiate Troubleshooting check_results->troubleshoot No check_control Check Controls (Positive & Negative) troubleshoot->check_control check_replicates Assess Variability Between Replicates check_control->check_replicates check_conditions Verify Culture Conditions & Reagents check_replicates->check_conditions check_explants Evaluate Explant Quality & Preparation check_conditions->check_explants

Caption: Logical workflow for troubleshooting bioassay results.

References

Technical Support Center: Troubleshooting Inconsistent Gene Expression Induced by Tuberonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in gene expression experiments involving tuberonic acid. Our aim is to help you achieve reliable and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to jasmonic acid?

A1: this compound is a derivative of jasmonic acid (JA), a well-known plant hormone. Specifically, it is 12-hydroxy jasmonic acid. This compound and its glycoside are considered to be signaling molecules involved in plant growth and development, most notably in the induction of tuber formation in potatoes. Given their structural similarity, the signaling pathway of this compound is believed to be closely linked to the jasmonate signaling cascade.

Q2: I am not seeing any change in gene expression after this compound treatment. What are the possible reasons?

A2: A lack of response to this compound can stem from several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.

  • Insufficient Treatment Duration: The incubation time might be too short for the transcriptional changes to occur and be detectable.

  • Degraded this compound: Ensure the stability and purity of your this compound stock solution.

  • Cell/Tissue Type: The responsiveness to this compound can be cell or tissue-specific.

  • Insensitive Target Genes: The genes you are analyzing may not be regulated by the this compound signaling pathway.

Q3: The gene expression changes I observe are highly variable between replicates. What could be causing this?

A3: High variability is a common challenge in plant hormone studies. The primary causes include:

  • Inconsistent Application: Uneven application of the this compound solution can lead to different effective concentrations across your samples.

  • Biological Variation: Differences in the age, developmental stage, and health of the plant material can significantly impact the response.

  • Environmental Factors: Fluctuations in light, temperature, and humidity during the experiment can affect plant physiology and gene expression.

  • Pipetting Errors: Inaccurate pipetting during solution preparation, treatment application, or qPCR setup can introduce significant variability.

Troubleshooting Guides

Issue 1: Inconsistent or No Induction of Target Genes

If you are experiencing a lack of or inconsistent gene expression in response to this compound, consult the following table for potential causes and solutions.

Potential Cause Recommended Solution
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental system. Start with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
Inappropriate Treatment Duration Conduct a time-course experiment to identify the peak expression of your target genes. Sample at various time points after treatment (e.g., 1, 3, 6, 12, 24 hours).
Degradation of this compound Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
Low RNA Quality Assess the quality and integrity of your extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis. Use a robust RNA extraction protocol suitable for your plant tissue, which may be rich in secondary metabolites and polysaccharides.
Poor Primer/Probe Design for qPCR Design and validate your qPCR primers to ensure they have high efficiency and specificity. Perform a melt curve analysis to check for a single amplicon.
Inappropriate Reference Genes for qPCR Validate the stability of your reference genes under your specific experimental conditions (including this compound treatment). For potato (Solanum tuberosum), EF1α and sec3 have been shown to be stable under various stress conditions.[1]
Issue 2: High Variability Between Experimental Replicates

To minimize variability between your experimental replicates, consider the following factors and solutions.

Factor Mitigation Strategy
Plant Material Use plants of the same age and developmental stage. If possible, use clonal material to reduce genetic variability. Ensure all plants are healthy and grown under identical and controlled environmental conditions (light, temperature, humidity).
Treatment Application Ensure a uniform and consistent application of the this compound solution. For cell cultures, ensure thorough mixing. For whole plants or tissues, use a fine mist sprayer to ensure even coverage.
Experimental Workflow Standardize every step of your protocol, from plant growth and treatment to RNA extraction and qPCR. Process all samples in a consistent and timely manner.
qPCR Setup Prepare a master mix for your qPCR reactions to minimize pipetting errors. Use calibrated pipettes and perform a technical replicate for each biological sample.

Experimental Protocols

Protocol 1: this compound Treatment of Solanum tuberosum Leaf Discs for Gene Expression Analysis

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific experimental setups.

  • Plant Material: Use fully expanded leaves from 4-6 week old, healthy Solanum tuberosum plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in ethanol (B145695). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in sterile water or a suitable buffer (e.g., MES buffer, pH 5.7) to the desired final concentration (e.g., 50 µM). Include a mock control with the same concentration of ethanol as the treatment.

  • Treatment:

    • Excise 1 cm leaf discs using a cork borer, avoiding the midrib.

    • Float the leaf discs in a petri dish containing the this compound solution or the mock control. Ensure the abaxial side of the leaf is in contact with the solution.

    • Incubate under the same controlled conditions as the plants were grown for the desired duration (e.g., 6 hours).

  • Sample Collection and RNA Extraction:

    • Blot the leaf discs dry with sterile filter paper.

    • Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.

    • Extract total RNA using a suitable protocol for plant tissues rich in secondary metabolites, such as a CTAB-based method or a commercial kit designed for plant RNA extraction.[2][3][4][5]

  • Gene Expression Analysis:

    • Perform DNase treatment to remove any contaminating genomic DNA.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes. Normalize the expression data to validated reference genes.

Potential Jasmonate-Responsive Target Genes in Solanum tuberosum

The following table lists genes that are known to be involved in the jasmonate signaling pathway or are responsive to jasmonates in potato. These can be used as potential target genes in your experiments with this compound.

Gene Function Expected Response to Jasmonates
LOX (Lipoxygenase)Jasmonic acid biosynthesisUpregulation
AOS (Allene oxide synthase)Jasmonic acid biosynthesisUpregulation
AOC (Allene oxide cyclase)Jasmonic acid biosynthesisUpregulation
JAZ (Jasmonate ZIM-domain)Repressor of JA signalingUpregulation (as a negative feedback mechanism)
MYC2Transcription factor in JA signalingUpregulation
VSP (Vegetative storage protein)Defense-related proteinUpregulation
PIN2 (Proteinase inhibitor II)Defense-related proteinUpregulation

Signaling Pathways and Workflows

Jasmonate Signaling Pathway

The signaling pathway for this compound is believed to be highly similar to that of jasmonic acid. The following diagram illustrates the core components of the jasmonate signaling pathway. In the absence of a signal, JAZ proteins repress the activity of transcription factors like MYC2. Upon perception of the jasmonate signal (in this case, likely a derivative of this compound), the COI1 receptor promotes the ubiquitination and subsequent degradation of JAZ proteins, releasing MYC2 to activate the expression of downstream target genes.

Jasmonate_Signaling TA This compound (or its active form) COI1 COI1 TA->COI1 binds to JAZ JAZ (Repressor) COI1->JAZ promotes ubiquitination of MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome degradation TargetGenes Target Gene Expression (e.g., LOX, VSP, PIN2) MYC2->TargetGenes activates Ub Ubiquitin Ub->JAZ Response Physiological Response (e.g., Tuberization, Defense) TargetGenes->Response

Caption: Simplified Jasmonate/Tuberonic Acid Signaling Pathway.

Experimental Workflow for Troubleshooting Gene Expression

The following diagram outlines a logical workflow for troubleshooting inconsistent gene expression results in this compound experiments.

Troubleshooting_Workflow Start Inconsistent Gene Expression Results Check_RNA Assess RNA Quality and Integrity Start->Check_RNA Check_qPCR Verify qPCR Setup (Primers, Reference Genes) Start->Check_qPCR Check_Treatment Review Treatment Protocol (Concentration, Duration) Start->Check_Treatment Check_Plant_Material Evaluate Plant Material and Growth Conditions Start->Check_Plant_Material Optimize_RNA Optimize RNA Extraction Check_RNA->Optimize_RNA Poor Quality Re_Run Repeat Experiment Check_RNA->Re_Run Good Quality Optimize_qPCR Redesign Primers/ Validate Ref. Genes Check_qPCR->Optimize_qPCR Issues Found Check_qPCR->Re_Run Verified Optimize_Treatment Perform Dose-Response and Time-Course Check_Treatment->Optimize_Treatment Suboptimal Check_Treatment->Re_Run Optimal Standardize_Plants Standardize Plant Growth and Handling Check_Plant_Material->Standardize_Plants High Variability Check_Plant_Material->Re_Run Standardized Optimize_RNA->Re_Run Optimize_qPCR->Re_Run Optimize_Treatment->Re_Run Standardize_Plants->Re_Run

Caption: A Logical Workflow for Troubleshooting Experiments.

References

Technical Support Center: Tuberonic Acid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tuberonic acid (TA) signaling research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of studying this specialized branch of the jasmonate signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to jasmonic acid?

A1: this compound (TA) is a hydroxylated derivative of jasmonic acid (JA). The active form for tuber induction in plants like potatoes is often considered to be its glycosylated form, this compound glucoside (TAG).[1] TAG is synthesized from JA through hydroxylation and subsequent glycosylation.[2] Both TA and TAG are structurally related to JA and are considered part of the jasmonate family of plant hormones that regulate a wide range of developmental processes and stress responses.[1][3]

Q2: What is the primary challenge in isolating the specific signaling effects of this compound?

A2: The primary challenge is the extensive and complex crosstalk between this compound signaling and the broader jasmonic acid pathway.[4][5] Since TA is a metabolite of JA, their signaling cascades are interconnected. Key regulatory proteins in the JA pathway, such as JAZ repressors and the transcription factor MYC2, are likely to mediate TA-induced responses.[3][5] This makes it difficult to distinguish effects unique to TA from the general cellular response to jasmonates.

Q3: Has a specific receptor for this compound or its glucoside been identified?

A3: As of current research, a unique, dedicated receptor for this compound or this compound glucoside has not been definitively identified. The signaling effects are largely believed to be mediated through the canonical jasmonic acid receptor, COI1, which perceives the active form JA-Isoleucine (JA-Ile). It is hypothesized that TA or its derivatives may interact with this receptor complex or that TAG hydrolysis releases TA, which is then converted back to JA or other active jasmonates. Further research is needed to deconvolve these possibilities.

Q4: Why is this compound glucoside (TAG) often considered the active signaling molecule for tuberization?

A4: this compound glucoside (TAG) was the substance isolated from potato leaves that was shown to induce tuber formation.[1] It is hypothesized that TAG acts as a stable, transportable form of the signal. Upon reaching the target tissue, it can be hydrolyzed by specific β-glucosidases to release the active aglycone, this compound (TA), which then initiates the downstream signaling cascade.[2]

Signaling Pathway and Experimental Workflow Visualization

The diagrams below illustrate the currently understood signaling pathway for this compound and a general workflow for its study.

Tuberonic_Acid_Signaling_Pathway cluster_biosynthesis Biosynthesis cluster_signaling Signaling Cascade JA Jasmonic Acid (JA) TA This compound (TA) JA->TA Hydroxylation COI1 COI1-JAZ Complex JA->COI1 Crosstalk via JA-Ile TAG This compound Glucoside (TAG) TA->TAG Glycosylation TAG_ext TAG (Transport) OsTAGG1 β-glucosidase (e.g., OsTAGG1) TAG_ext->OsTAGG1 Hydrolysis TA_active TA (Active) OsTAGG1->TA_active TA_active->COI1 Interaction? MYC2 MYC2 COI1->MYC2 JAZ Degradation & MYC2 Release Genes Tuber-Inducing Genes MYC2->Genes Transcriptional Activation Experimental_Workflow start Start: Plant Material (e.g., Potato Leaflets) homogenize 1. Homogenization in 80% Ethanol start->homogenize filter 2. Filtration & Addition of Internal Standards homogenize->filter concentrate 3. Concentration (Reduced Pressure) filter->concentrate purify 4. Purification (e.g., HPLC) concentrate->purify quantify 5. Quantification (LC-MS/MS or GC-MS) purify->quantify bioassay 6. Bioassay (e.g., Potato Single-Node Culture) purify->bioassay end End: Data Analysis quantify->end bioassay->end Troubleshooting_Low_Activity start Problem: Low/No Activity of Synthetic TAG check_purity 1. Verify Compound Purity & Identity (NMR, HR-MS) start->check_purity check_stability 2. Assess Compound Stability in Assay Medium start->check_stability check_hydrolysis 3. Confirm Hydrolysis to TA in Target Tissue start->check_hydrolysis check_concentration 4. Optimize TAG Concentration start->check_concentration sol_purity Solution: Re-purify compound. Confirm stereochemistry, as biological activity is often stereospecific. [2] check_purity->sol_purity sol_stability Solution: Prepare fresh stock solutions. Test for degradation via LC-MS over time. Consider using stabilizers if necessary. check_stability->sol_stability sol_hydrolysis Solution: Measure β-glucosidase activity in your experimental system. If low, consider co-applying a suitable enzyme or switching to TA directly. [4] check_hydrolysis->sol_hydrolysis sol_concentration Solution: Perform a dose-response curve. High concentrations can sometimes be inhibitory. check_concentration->sol_concentration

References

preventing isomerization of tuberonic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tuberonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and analysis of this compound to prevent its isomerization and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization and why is it a significant concern?

A1: this compound possesses specific stereochemistry, including a cis configuration of the side chains on the cyclopentanone (B42830) ring, which is crucial for its biological activity. Isomerization is a chemical process where this compound converts into different stereoisomers, most commonly its trans-epimer. This transformation occurs because the trans form is more thermodynamically stable. The primary concern is that these isomers may exhibit significantly different or reduced biological activity, leading to inconsistent and unreliable experimental results.

Q2: What are the primary factors that induce the isomerization of this compound during storage?

A2: The isomerization of this compound is primarily influenced by the following environmental factors:

  • pH: Both acidic and basic conditions can catalyze the epimerization at the carbon atom adjacent to the ketone group, facilitating the conversion to the more stable trans-isomer. Neutral or slightly acidic conditions are generally preferred.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and isomerization. Long-term storage at room temperature is not recommended.

  • Light: As with many organic molecules, exposure to UV light can provide the energy to overcome the activation barrier for isomerization and can also lead to photodegradation. Jasmonates, the class of compounds to which this compound belongs, are known to be light-sensitive.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To minimize isomerization and degradation, this compound should be stored under controlled conditions. While specific long-term stability data for this compound is limited, the following recommendations are based on best practices for closely related jasmonates, such as methyl jasmonate.

  • As a solid/neat oil: Store at -20°C or below, protected from light.

  • In an organic solvent: Prepare stock solutions in an anhydrous organic solvent such as ethanol, DMSO, or dimethylformamide. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing, and store at -20°C or below.[1]

  • Aqueous solutions: Aqueous solutions are not recommended for long-term storage. For experimental use, freshly prepare aqueous solutions from an organic stock. Do not store aqueous solutions for more than one day.[1]

Q4: Can I add a stabilizer to my this compound solution?

A4: Yes, the use of an antioxidant can help prevent oxidative degradation, which can occur alongside isomerization. A common antioxidant used for stabilizing lipid-based compounds is a tocopherol analog, such as α-tocopherol.[1] Butylated hydroxytoluene (BHT) is another widely used antioxidant for preventing the oxidation of organic compounds.[2] If preparing a stock solution in an organic solvent for long-term storage, consider adding an antioxidant at a low concentration (e.g., 0.01-0.1%).

Q5: How can I detect if my this compound sample has isomerized?

A5: The most effective way to detect and quantify isomerization is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) is the preferred method. Using a suitable column and mobile phase, you can separate this compound from its isomers, which will appear as distinct peaks in the chromatogram. A fresh, high-purity standard of this compound should be used as a reference to identify the correct peak. The appearance of new peaks or a change in the relative area of the main peak over time indicates isomerization or degradation.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Inconsistent or reduced biological activity in assays. The this compound may have isomerized to a less active form.1. Verify the storage conditions of your stock solution (temperature, solvent, age). 2. Analyze the sample by HPLC to check for the presence of isomeric impurities. 3. Prepare fresh solutions from a new or properly stored solid stock for subsequent experiments.
New peaks appear in the HPLC chromatogram of my sample over time. This is a strong indication of isomerization or degradation.1. Confirm the identity of the new peaks using mass spectrometry (MS) if available. 2. Discard the old solution and prepare a fresh one. 3. Review and optimize your storage protocol based on the recommendations in this guide (see Table 1).
The pH of my buffered experimental solution is slightly acidic or basic. Non-neutral pH is a known catalyst for this compound epimerization.1. Whenever possible, adjust the pH of your final experimental medium to be as close to neutral (pH 7.0) as possible. 2. Minimize the time the this compound is in the non-neutral buffer before the experiment begins.
Stock solution was left on the benchtop under ambient light. Exposure to light and room temperature can accelerate isomerization and degradation.1. Immediately store the solution at -20°C in the dark. 2. Before the next use, run an HPLC check to assess its purity. 3. Adopt a strict handling protocol: always keep stock solutions on ice and protected from light (e.g., in amber vials or wrapped in foil) when not in the freezer.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize this compound Isomerization

This table summarizes the recommended conditions for storing this compound based on general chemical principles and data from related compounds. Users should validate these conditions for their specific long-term applications.

Parameter Solid Compound Organic Stock Solution Aqueous Solution Rationale
Temperature ≤ -20°C≤ -20°CPrepare Fresh (Do not store)Low temperatures significantly reduce the rate of chemical reactions, including isomerization and degradation.[3]
Solvent N/AAnhydrous Ethanol, DMSO, or DMFPBS or other aqueous buffersOrganic solvents provide a more stable environment than water. Aqueous solutions can facilitate hydrolysis and are not recommended for storage.[1]
pH N/AN/A (unbuffered)~7.0 (Neutral)Both acidic and basic conditions can catalyze epimerization. Neutral pH is optimal for stability.
Light Exposure Store in DarkStore in Amber Vials or Wrapped in FoilProtect from Light During UseJasmonates are sensitive to light, which can provide the energy for isomerization and degradation.
Atmosphere Store under Inert Gas (e.g., Argon)Purge with Inert Gas before SealingN/AMinimizing exposure to oxygen reduces the risk of oxidative degradation.
Additives N/AOptional: Add 0.01-0.1% α-tocopherol or BHTN/AAntioxidants can prevent degradation from radical oxidation processes.[1][2]

Experimental Protocols

Protocol: HPLC Analysis for Quantifying this compound Isomerization

This protocol provides a general method for the separation of this compound and its potential isomers using reverse-phase HPLC. This method should be optimized and validated for your specific instrumentation and requirements.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid or formic acid.

  • This compound standard and sample solutions.

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Mode: Isocratic or Gradient. Start with an isocratic elution of 30-40% B. If separation is not optimal, a shallow gradient may be required (e.g., 30% to 50% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (for the carboxyl group).

  • Injection Volume: 10-20 µL.

3. Sample Preparation:

  • Dilute the this compound stock solution to a final concentration within the linear range of the detector (e.g., 10-100 µg/mL) using the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a fresh, high-purity this compound standard to determine its retention time.

  • Inject the aged or suspect sample solution.

  • Monitor the chromatogram for the appearance of new peaks or a shift in the peak area ratios. The primary isomer, the trans-epimer, is expected to elute close to the main this compound peak.

  • The percentage of isomerization can be estimated by calculating the relative peak areas (assuming a similar response factor for the isomers).

Visualizations

Isomerization_Pathway cluster_conditions Accelerated By: TA This compound (cis-isomer, Biologically Active) EpiTA epi-Tuberonic Acid (trans-isomer, Less Active) TA->EpiTA Isomerization (reversible) Degradation Degradation Products TA->Degradation Degradation EpiTA->Degradation Degradation Temp High Temp Light Light pH Acid/Base

Caption: Chemical pathway showing the isomerization and degradation of this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage cluster_sampling 3. Analysis cluster_eval 4. Evaluation Prep Prepare this compound Solution (e.g., in anhydrous Ethanol + antioxidant) Store Store at Recommended Conditions (≤ -20°C, Dark, Inert Gas) Prep->Store Time Sample at Time Points (e.g., T=0, T=1 month, etc.) Store->Time HPLC Analyze by HPLC-UV Time->HPLC Data Quantify Peak Areas HPLC->Data Eval Assess Stability: Compare chromatograms to T=0 Data->Eval

Caption: Workflow for conducting a long-term stability study of this compound.

Troubleshooting_Guide Start Inconsistent Experimental Results? CheckPurity Analyze TA solution by HPLC Start->CheckPurity Isomers Isomers or Degradation Products Detected? CheckPurity->Isomers Discard Discard Old Solution. Prepare Fresh Stock. Isomers->Discard Yes NoIsomers Single Peak Observed Isomers->NoIsomers No Review Review Storage Protocol: - Temperature ≤ -20°C - Protect from Light - Use Anhydrous Solvent Discard->Review OtherFactors Investigate Other Experimental Variables (e.g., assay conditions, reagent stability, etc.) NoIsomers->OtherFactors

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

selecting the right internal standard for tuberonic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the right internal standard for tuberonic acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound, such as deuterated this compound (e.g., this compound-d4). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar ionization effects, which provides the most accurate quantification.[1][2]

Q2: Are there commercially available deuterated internal standards for this compound?

A2: As of the latest search, a commercially available deuterated this compound internal standard is not readily found. This may require custom synthesis.

Q3: If a deuterated internal standard is unavailable, what are the alternatives?

A3: A structural analog can be used as an alternative internal standard. The analog should be a compound with a similar chemical structure and physicochemical properties to this compound, but with a different mass that can be distinguished by the mass spectrometer.[3] It is crucial that the chosen analog is not naturally present in the samples being analyzed.

Q4: How do I choose a suitable structural analog internal standard?

A4: When selecting a structural analog, consider the following:

  • Structural Similarity: The core structure should be similar to this compound to ensure comparable extraction efficiency and chromatographic behavior.

  • Ionization Efficiency: The analog should ionize similarly to this compound under the chosen mass spectrometry conditions.

  • Chromatographic Co-elution: Ideally, the analog should elute close to this compound without overlapping.

  • Mass Difference: The mass-to-charge ratio (m/z) of the analog must be different enough from this compound to be clearly resolved by the mass spectrometer.

  • Commercial Availability and Purity: The analog should be readily available in high purity.

Q5: What are the key parameters to consider for LC-MS/MS method development for this compound?

A5: Key parameters for LC-MS/MS method development include selecting the appropriate column, mobile phase composition, gradient elution profile, and mass spectrometer settings (e.g., ionization mode, precursor and product ions, collision energy). A C18 column is often a good starting point for the separation of organic acids like this compound.[4][5]

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results
Possible Cause Troubleshooting Steps Rationale
Inconsistent Internal Standard Spiking - Ensure the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest stage of sample preparation.- Verify the stability of the internal standard stock solution.The internal standard corrects for variability introduced during sample processing; inconsistent addition will lead to inaccurate results.[2]
Matrix Effects - Perform a post-extraction addition experiment to assess ion suppression or enhancement.- Develop a more rigorous sample cleanup procedure (e.g., solid-phase extraction).- Dilute the sample extract to reduce the concentration of interfering matrix components.The sample matrix can interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[6][7][8]
Poor Chromatographic Peak Shape - Optimize the mobile phase composition and gradient.- Check for column contamination or degradation.- Ensure the injection solvent is compatible with the mobile phase.Poor peak shape can lead to inconsistent integration and, therefore, variable results.
Issue 2: No or Low Signal for this compound
Possible Cause Troubleshooting Steps Rationale
Inefficient Extraction - Evaluate different extraction solvents and techniques.- Optimize pH of the extraction solvent, as this compound is a carboxylic acid.The analyte must be efficiently extracted from the sample matrix to be detected.
Suboptimal Mass Spectrometry Parameters - Perform direct infusion of a this compound standard to optimize precursor and product ions, and collision energy.- Ensure the mass spectrometer is properly calibrated.Correct MS/MS parameters are crucial for sensitive and specific detection.
Degradation of this compound - Minimize sample exposure to high temperatures and extreme pH.- Analyze samples as quickly as possible after preparation.This compound may be sensitive to certain environmental conditions.

Data Presentation

Table 1: Key Mass Spectrometry Parameters for this compound Identification

ParameterValueReference
Molecular Formula C₁₂H₁₈O₄[9]
Pseudo molecular weight [M+H]⁺ 227.1278[9]
MS/MS Fragment Ions (m/z) 209.1172, 191.1065, 163.1117[9]

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound from Plant Tissue
  • Homogenization: Homogenize 50-100 mg of fresh plant tissue in a suitable solvent (e.g., methanol (B129727)/water mixture) after flash-freezing in liquid nitrogen.[10][11]

  • Internal Standard Spiking: Add a known amount of the selected internal standard (deuterated this compound or a structural analog) to the homogenate.

  • Extraction: Vortex the mixture vigorously and centrifuge to pellet solid debris.

  • Cleanup (if necessary): Pass the supernatant through a solid-phase extraction (SPE) cartridge to remove interfering compounds.

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Method Development for this compound
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5]

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute this compound.

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor the transition from the precursor ion (m/z 227.1) to one or two of its most abundant product ions (e.g., m/z 209.1, 191.1).[9]

      • Internal Standard: Determine the appropriate MRM transition for the chosen internal standard.

Mandatory Visualization

internal_standard_selection_workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) this compound Internal Standard Available? start->is_sil_available use_sil Use SIL Internal Standard is_sil_available->use_sil Yes select_analog Select a Structural Analog Internal Standard is_sil_available->select_analog No end End: Proceed with Quantitative Analysis use_sil->end validate_analog Validate Structural Analog select_analog->validate_analog validation_criteria Validation Criteria: - Co-elution - Similar Ionization - No Matrix Effect Difference - Good Precision & Accuracy validate_analog->validation_criteria is_valid Validation Successful? validate_analog->is_valid use_analog Use Validated Structural Analog Internal Standard is_valid->use_analog Yes reselect_analog Re-select a Different Structural Analog is_valid->reselect_analog No use_analog->end reselect_analog->validate_analog

Caption: Workflow for selecting an internal standard for this compound analysis.

troubleshooting_workflow start High Variability in Quantitative Results check_is Check Internal Standard Addition Consistency start->check_is is_consistent Consistent? check_is->is_consistent correct_is_procedure Correct Spiking Procedure is_consistent->correct_is_procedure No investigate_matrix Investigate Matrix Effects is_consistent->investigate_matrix Yes correct_is_procedure->check_is matrix_present Significant Matrix Effects Present? investigate_matrix->matrix_present improve_cleanup Improve Sample Cleanup or Dilute Sample matrix_present->improve_cleanup Yes check_chromatography Check Chromatography matrix_present->check_chromatography No improve_cleanup->investigate_matrix good_peaks Good Peak Shape? check_chromatography->good_peaks optimize_lc Optimize LC Method good_peaks->optimize_lc No end Problem Resolved good_peaks->end Yes optimize_lc->check_chromatography

Caption: Troubleshooting guide for high variability in this compound quantification.

References

dealing with low endogenous levels of tuberonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tuberonic acid research. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low endogenous levels of this compound in experimental settings. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during its quantification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

A1: this compound (TA) is a plant hormone, structurally related to jasmonic acid (JA).[1][2] It is considered a derivative of jasmonic acid, specifically 12-hydroxy jasmonic acid.[2][3] Its primary recognized role is in plant physiology, most notably in the induction of tuber formation in potatoes.[1][4] Beyond this, it is involved in various plant developmental processes and responses to stress.[4] In its inactive form, it is often stored as this compound glucoside (TAG), a molecule where a sugar is attached, which can be activated by enzyme hydrolysis.[5][6]

Q2: Why are endogenous levels of this compound typically low?

A2: this compound is a signaling molecule, and like many such molecules, it is synthesized in response to specific developmental or environmental cues.[7] Plants store it in an inactive glycosylated form (TAG) and only release the active this compound when needed.[5][6] Its synthesis from jasmonic acid is a tightly regulated process, and its levels can be transient, making detection of high endogenous concentrations challenging without the proper stimulus.[1]

Q3: What is the relationship between this compound and jasmonic acid?

A3: this compound is a hydroxylated derivative of jasmonic acid.[1][8] They are both part of the jasmonate family of plant hormones and share structural similarities.[8] The biosynthesis of this compound and its glucoside (TAG) proceeds from jasmonic acid through hydroxylation and subsequent glycosylation.[5] Due to this close relationship, they are often involved in similar signaling pathways that regulate plant growth, development, and defense mechanisms.[1][4]

Q4: What are the main challenges in quantifying low levels of this compound?

A4: The primary challenges in quantifying low endogenous levels of this compound include issues with sensitivity, selectivity, and specificity in analytical assays.[9] Low concentrations can be near the detection limit of instruments, leading to high variability.[10] Matrix effects from other compounds in a biological sample can interfere with the signal, and separating this compound from structurally similar molecules like jasmonic acid requires highly specific methods.[9][11]

Troubleshooting Guides

This section provides practical guidance for common issues encountered during this compound experiments.

Data Presentation: this compound Quantification Parameters

The following table summarizes typical parameters that researchers might encounter or need to optimize when quantifying this compound, particularly when dealing with low concentrations.

ParameterTypical Range / MethodRationale & Considerations
Sample Type Plant leaves, tubers, cell culturesThe concentration of this compound can vary significantly between different tissues and developmental stages.[1]
Extraction Solvent Methanol, Chloroform:Methanol (2:1 v/v)Choice of solvent affects extraction efficiency. A Folch method is common for lipid-based molecules.[10]
Internal Standard Isotopically labeled standards (e.g., oleic acid-d9), Odd-chain fatty acids (e.g., tricosanoic acid)Crucial for correcting variability in sample preparation, extraction, and injection volume.[10]
Quantification Method LC-MS/MS, GC-MSThese methods offer the high sensitivity and selectivity required for low-level quantification.[10][12]
Derivatization (for GC-MS) Esterification (e.g., FAMEs), Silylation (e.g., TMS esters)Necessary to increase the volatility of this compound for gas chromatography. Incomplete derivatization is a common source of variability.[10]
Limit of Quantification (LOQ) 0.1 - 10 µM (Method Dependent)The LOQ must be low enough to reliably measure endogenous levels. Optimization of the method may be required to improve sensitivity.[11]
Supplementation Concentration 5 - 50 µMFor experiments requiring exogenous application, concentrations are typically in the low micromolar range to elicit a biological response.[1]
Experimental Protocols

Protocol 1: General Methodology for this compound Quantification by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of this compound from plant tissue. Note: This is a template and must be optimized for your specific sample type and instrumentation.

  • Sample Preparation & Homogenization:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

    • Homogenize the frozen tissue into a fine powder using a mortar and pestle or a mechanical homogenizer.

    • Record the exact weight of the tissue used.

  • Internal Standard Spiking:

    • To the homogenized powder, add a known amount of an appropriate internal standard (e.g., a deuterated analog). This should be done at the earliest stage to account for losses during extraction.[10]

  • Lipid Extraction (Folch Method):

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.6 mL of 0.9% NaCl solution and vortex again for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, including this compound.[10]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for separation.

    • Optimize the mobile phase gradient and mass spectrometer parameters (e.g., ion source settings, collision energy) for this compound and the internal standard.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[13]

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations, prepared in the same matrix if possible.

    • Calculate the concentration in your samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[10]

Mandatory Visualizations

Tuberonic_Acid_Signaling_Pathway This compound Signaling Pathway cluster_stimulus Stimulus cluster_biosynthesis Biosynthesis cluster_signaling Signal Transduction cluster_response Cellular Response Stimulus Biotic/Abiotic Stress (e.g., Wounding) JA Jasmonic Acid (JA) Stimulus->JA Induces Synthesis TAG This compound Glucoside (TAG) (Inactive Storage) JA->TAG Hydroxylation & Glycosylation TA This compound (TA) (Active Form) COI1 COI1 (Receptor Complex) TA->COI1 Binds to Receptor TAG->TA Hydrolysis (Activation) JAZ JAZ Repressor COI1->JAZ Promotes Degradation TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Gene Gene Expression (e.g., Tuber Formation Genes) TF->Gene Activates Transcription

Caption: Simplified signaling pathway for this compound.

Tuberonic_Acid_Experimental_Workflow Experimental Workflow for TA Quantification Start Sample Collection (e.g., Plant Tissue) Homogenization Homogenization & Addition of Internal Standard Start->Homogenization Extraction Lipid Extraction (e.g., Folch Method) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for this compound analysis.

Troubleshooting Specific Issues

Q5: I am seeing high variability and poor reproducibility in my quantification results. What are the likely causes?

A5: High variability is a common problem when dealing with low-concentration analytes.[10] Consider the following potential sources of error:

  • Inconsistent Sample Homogenization: Ensure your tissue sample is completely uniform before taking an aliquot for extraction.[10]

  • Inaccurate Internal Standard Addition: The internal standard must be added precisely and at the very beginning of the workflow to account for all subsequent variations.[10] Check the stability and concentration of your standard stock solution.

  • Incomplete Derivatization (GC-MS): If using GC-MS, ensure the derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentration. Ensure your sample is free of water, as it can quench many derivatization reactions.[10]

  • Instrument Contamination or Carryover: Low endogenous levels are easily affected by carryover from previous, more concentrated samples. Run blank injections between samples to check for and mitigate this issue.[11]

Q6: My signal is too low and I cannot reliably detect this compound. How can I improve the sensitivity of my measurement?

A6: Improving sensitivity requires optimizing several steps in the protocol:

  • Increase Sample Amount: If possible, start with a larger amount of initial tissue to increase the total amount of analyte.

  • Optimize Extraction: Ensure your extraction protocol is efficient for this compound. You may need to test different solvent systems.

  • Concentrate the Sample: Reconstitute the final dried extract in a smaller volume. Be cautious, as this will also concentrate any interfering matrix components.

  • Enhance Mass Spectrometer Signal: For LC-MS, meticulously optimize the ion source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) to maximize the signal for your specific transitions.[12]

Q7: I am considering using exogenous this compound to supplement my cell culture or plant system. What should I consider?

A7: Supplementation can be an effective way to study the effects of this compound when endogenous levels are too low.

  • Solubility: this compound is an organic acid and may have limited solubility in aqueous media. Consider dissolving it in a small amount of a solvent like ethanol (B145695) or DMSO before diluting it to the final concentration in your culture medium. Always run a vehicle control (medium with the solvent only) to ensure the solvent itself is not causing an effect.[14]

  • Concentration: The effective concentration can vary widely between systems. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experiment.[15]

  • Stability: The stability of this compound in your experimental medium should be considered, especially for long-term experiments. It may degrade over time, requiring replenishment.

Q8: Can I use this compound glucoside (TAG) in my experiments instead?

A8: Yes, using TAG can be a valuable approach. TAG is the inactive storage form and is generally more stable.[5][6] This can be useful if you want to study the metabolic activation of this compound. Your experimental system must have the necessary β-glucosidase enzymes to hydrolyze TAG and release the active this compound.[5] If you apply TAG, you can then measure the appearance of TA over time to study the activity of these enzymes.

References

optimizing buffer conditions for tuberonic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing buffer conditions in experiments involving tuberonic acid. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and activity of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a buffer when working with this compound?

A1: The optimal buffering range for this compound, a carboxylic acid, is near its acid dissociation constant (pKa). The pKa for the structurally similar plant hormone jasmonic acid is 4.71.[1][2] Therefore, a buffer with a pH between 4.0 and 6.0 is recommended to maintain this compound in a stable, protonated state and ensure maximal activity and consistency in bioassays.

Q2: How should I dissolve this compound for my experiments?

A2: this compound and other jasmonates have limited solubility in aqueous solutions. The recommended procedure is to first create a concentrated stock solution by dissolving the compound in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethyl formamide.[3] This stock solution can then be diluted to the final working concentration in your chosen aqueous buffer immediately before use. It is crucial to ensure the final concentration of the organic solvent is minimal, as it may have physiological effects on biological systems.[3]

Q3: My this compound solution is cloudy or has a precipitate. What is the cause?

A3: Cloudiness or precipitation upon dilution of the organic stock solution into an aqueous buffer is a common issue related to poor solubility. This can occur if the final concentration of this compound exceeds its solubility limit in the aqueous buffer or if the concentration of the organic solvent is too low to maintain solubility. To resolve this, try decreasing the final working concentration of this compound or slightly increasing the percentage of the organic solvent, ensuring it remains within a range that does not affect your experimental model.

Q4: How does buffer choice impact the stability of this compound?

A4: Buffer composition can significantly impact the stability of this compound. As a lipid-derived molecule, it can undergo degradation through oxidation or hydrolysis, processes that can be influenced by pH and temperature.[4][5] It is recommended to use freshly prepared buffers and to store this compound stock solutions at -20°C or -80°C in a tightly sealed, light-protected container.[6] Aqueous working solutions should ideally be prepared fresh for each experiment and not stored for more than a day to minimize degradation.[3]

Q5: Which buffer systems are compatible with downstream applications like mass spectrometry?

A5: If you plan to analyze your samples using mass spectrometry (MS), it is critical to use volatile buffers that will not interfere with ionization. Phosphate-based buffers (like PBS) are non-volatile and must be removed. Recommended volatile buffers include ammonium (B1175870) acetate (B1210297) or ammonium formate, which are effective in the acidic to neutral pH range and will vaporize during the MS analysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or Inconsistent Bioactivity Degradation: this compound may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged time in aqueous solution.Prepare fresh working solutions from a properly stored (-20°C or colder) stock for each experiment. Avoid storing diluted aqueous solutions.[3][6]
Suboptimal pH: The buffer pH may be outside the optimal range (pH 4.0-6.0), affecting the compound's charge state and its ability to interact with its target.Prepare a fresh buffer and verify the pH. Use a buffer system effective in the pH 4.0-6.0 range, such as a citrate (B86180) or acetate buffer.
Solvent Interference: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the compound may be high enough to cause artifacts in the bioassay.Perform a solvent control experiment to determine the tolerance of your system. Keep the final solvent concentration below 0.1% whenever possible.
Poor Solubility / Precipitation Low Solvent Concentration: The amount of organic solvent carried over into the final aqueous solution is insufficient to keep the compound dissolved.When diluting the stock, add it to the buffer with vigorous vortexing. If precipitation persists, consider if a slightly higher final solvent concentration is permissible for your assay.
Concentration Too High: The final working concentration of this compound exceeds its solubility limit in the aqueous medium.Reduce the final concentration of this compound in your working solution.
Baseline Drift in SPR or ITC Buffer Mismatch: The buffer used to dissolve the analyte (this compound) does not exactly match the running buffer.Ensure the final dilution buffer for the analyte is identical to the running buffer, including the pH and the concentration of any additives and organic solvent.
Compound Instability: The compound is degrading over the course of a long experiment, causing a change in the solution's properties.Prepare the this compound solution immediately before starting the experiment. For long runs, consider using an autosampler with temperature control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing a this compound solution for use in typical bioassays.

  • Materials:

    • This compound (solid/oil)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Appropriate aqueous experimental buffer (e.g., 0.1 M Sodium Acetate, pH 5.0)

  • Procedure for 10 mM Stock Solution:

    • Weigh out the required amount of this compound (Molecular Weight: 226.27 g/mol ) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[6]

  • Procedure for Working Solution (e.g., 10 µM):

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Prepare the required volume of your aqueous experimental buffer.

    • Perform a serial dilution. For a 10 µM solution, dilute the stock 1:1000 into the aqueous buffer (e.g., add 1 µL of 10 mM stock to 999 µL of buffer).

    • Add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.

    • Use the working solution immediately. Do not store aqueous working solutions for more than one day.[3]

Protocol 2: Quantitative Gene Expression Assay in Arabidopsis thaliana

This protocol details a method to quantify the expression of this compound-responsive genes (e.g., JAZ or MYC family genes) in Arabidopsis seedlings.

  • Plant Growth and Treatment:

    • Grow Arabidopsis thaliana seedlings on a suitable medium (e.g., 0.5x MS agar) for 10-14 days under controlled conditions.

    • Prepare a working solution of this compound (e.g., 50 µM) in liquid MS medium using the method from Protocol 1. Include a mock control with the same final concentration of solvent.

    • Treat the seedlings by flooding the plates with the this compound or mock solution.

    • Incubate for the desired time (e.g., 3, 6, or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest seedling tissue, blot dry, and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

    • Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.[7]

  • Quantitative RT-PCR (qRT-PCR):

    • Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for your target gene(s) (e.g., JAZ2, MYC2) and a reference gene (e.g., ACTIN2), and diluted cDNA template.[7]

    • Use the following typical thermal cycling conditions:

      • Initial Activation: 95°C for 10 minutes.

      • Amplification (40 cycles): 95°C for 15 seconds, followed by 60°C for 1 minute.

      • Melt Curve Analysis: Perform a melt curve to verify the specificity of the product.[6][7]

    • Analyze the results using the 2-ΔΔCt method to determine the relative gene expression levels.[6]

Visualizations

Buffer_Selection_Workflow start Start: Need Buffer for This compound pka Identify Key Chemical Property: Carboxylic Acid Group (pKa of analog Jasmonic Acid = 4.71) start->pka range Determine Optimal pH Range: pKa ± 1 unit (pH ~4.0 to 6.0) pka->range downstream Consider Downstream Application range->downstream ms_yes Mass Spectrometry? (MS) downstream->ms_yes Yes ms_no Bioassay / Other downstream->ms_no No volatile Select Volatile Buffer: - Ammonium Acetate - Ammonium Formate ms_yes->volatile non_volatile Select Non-Volatile Buffer: - Sodium Acetate - Sodium Citrate - MES ms_no->non_volatile prepare Prepare Buffer, Adjust to Target pH, and Validate volatile->prepare non_volatile->prepare end End: Optimized Buffer prepare->end

Caption: Workflow for selecting an optimal buffer for this compound experiments.

Troubleshooting_Flowchart start Problem: Inconsistent or No Activity check_sol Is the working solution clear? start->check_sol precipitate Issue: Precipitation (Poor Solubility) check_sol->precipitate No check_sol->clear_sol Yes sol_action1 Action: 1. Prepare fresh solution. 2. Add stock to buffer while vortexing. precipitate->sol_action1 sol_action2 Action: Decrease final concentration of this compound. sol_action1->sol_action2 sol_action2->check_sol check_storage How was the stock stored and prepared? clear_sol->check_storage bad_storage Issue: Degradation - Stored at > -20°C - Aqueous solution stored > 24h - Multiple freeze-thaw cycles check_storage->bad_storage Improperly check_buffer Is the buffer pH within 4.0-6.0? check_storage->check_buffer Properly storage_action Action: 1. Use a fresh stock aliquot. 2. Always prepare aqueous solution fresh. bad_storage->storage_action end_node Problem Resolved storage_action->end_node bad_ph Issue: Suboptimal pH check_buffer->bad_ph No check_buffer->end_node Yes ph_action Action: 1. Remake buffer. 2. Validate pH with calibrated meter. bad_ph->ph_action ph_action->end_node

Caption: Troubleshooting flowchart for this compound experimental issues.

Jasmonate_Signaling_Pathway cluster_stress Biotic/Abiotic Stress cluster_cytoplasm Cytoplasm / Peroxisome cluster_nucleus Nucleus cluster_inactive Inactive State (Low TA-Ile) cluster_active Active State (High TA-Ile) stress Wounding, Pathogens biosynth Linolenic Acid -> ... -> this compound (TA) stress->biosynth jar1 JAR1 (Amino Acid Conjugate Synthetase) biosynth->jar1 ta_ile TA-Isoleucine (Active Form) jar1->ta_ile scf_coi1 SCF-COI1 (E3 Ubiquitin Ligase) ta_ile->scf_coi1 jaz JAZ Repressor myc2 MYC2/3/4 (Transcription Factor) jaz->myc2 repression Transcription REPRESSED ub Ubiquitination & Degradation jaz->ub TA-Ile promotes JAZ binding to COI1 dna Jasmonate Responsive Genes scf_coi1->ub myc2_active MYC2/3/4 (Active) dna_active Jasmonate Responsive Genes myc2_active->dna_active activation Transcription ACTIVATED

Caption: Simplified signaling pathway for this compound in plant cells.

References

avoiding contamination in tuberonic acid stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination in tuberonic acid stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.

Troubleshooting Contamination in this compound Stock Solutions

Issue Possible Cause Solution
Visible microbial growth (cloudiness, films, or clumps) in the stock solution. 1. Non-sterile equipment or reagents.2. Improper aseptic technique during preparation.3. Contaminated work area (laminar flow hood, benchtop).1. Discard the contaminated stock solution. Do not attempt to salvage it.2. Review and reinforce aseptic techniques. Ensure all glassware, pipette tips, and containers are properly sterilized (autoclaved or sterile, disposable).3. Sterilize the solvent and water used for preparing the solution by autoclaving or using a 0.22 µm filter.[1]4. Thoroughly disinfect the work area with 70% ethanol (B145695) before and after use.[2][3]
Precipitate forms in the stock solution upon storage. 1. Poor solubility of this compound in the chosen solvent.2. The concentration of the stock solution is too high.3. The storage temperature is too low, causing the solute to fall out of solution.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly warmer temperature (e.g., 4°C instead of -20°C for short-term storage), but be mindful of potential degradation.2. Prepare a new, more dilute stock solution. 3. Consider using a different solvent. this compound is reported to be soluble in methanol (B129727) at 10 mg/mL.[4] For other solvents, a solubility test is recommended.
Inconsistent or unexpected experimental results. 1. Degradation of this compound in the stock solution due to improper storage (e.g., exposure to light or high temperatures).2. Chemical contamination of the stock solution from improperly cleaned glassware or contaminated reagents.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions protected from light in amber vials or by wrapping the container in aluminum foil.3. Store at the recommended temperature. For long-term storage of this compound in solvent, -80°C is recommended.[5]4. Use high-purity solvents and reagents. 5. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

Frequently Asked Questions (FAQs)

1. What is the best solvent for dissolving this compound?

This compound is commercially available as a 10 mg/mL solution in methanol, indicating good solubility in this solvent.[4] For other common laboratory solvents such as DMSO and ethanol, it is advisable to perform a small-scale solubility test to determine the optimal concentration for your stock solution. Generally, for jasmonates and other organic acids, dissolving the powder in a small amount of a polar organic solvent like ethanol or DMSO before diluting with water is a common practice.[6][7]

2. How should I sterilize my this compound stock solution?

This compound, like many plant growth regulators, is likely heat-labile. Therefore, autoclaving is not recommended as it can lead to degradation. The preferred method for sterilizing this compound stock solutions is filter sterilization . Use a sterile syringe filter with a pore size of 0.22 µm to pass the solution into a sterile container.

3. What are the optimal storage conditions for this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C .[5] For short-term storage, -20°C is also a common practice. To minimize degradation from light, store the solutions in amber vials or wrap clear vials in aluminum foil. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

4. How can I prevent microbial contamination when preparing my stock solution?

Strict aseptic technique is crucial.[8][2] This includes:

  • Working in a laminar flow hood or a similarly clean environment.

  • Wearing appropriate personal protective equipment (gloves, lab coat).

  • Disinfecting all surfaces and equipment with 70% ethanol.[3]

  • Using sterile glassware, pipette tips, and other equipment.

  • Opening sterile containers for the minimum time necessary and close to a flame if working on an open bench.[2]

5. My cells are showing signs of toxicity. Could it be the this compound stock solution?

While this compound itself may have effects on cell growth, toxicity can also be caused by the solvent used to prepare the stock solution. Ensure that the final concentration of the solvent (e.g., DMSO or ethanol) in your cell culture medium is below the toxic level for your specific cell line. It is good practice to run a solvent control in your experiments.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₈O₄[10][11][12]
Molecular Weight 226.27 g/mol [10][11][12]
IUPAC Name 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid[10]
Synonyms (+)-Tuberonic Acid, 12-hydroxy-epi-jasmonic acid[10][12]
Appearance Neat (likely an oil or solid)[12]

Table 2: Solubility and Recommended Solvents for this compound

SolventSolubilityRecommendations and Notes
Methanol Reported as a 10 mg/mL solution.[4]A good initial choice for preparing stock solutions.
Ethanol Expected to be soluble.Often used for dissolving plant growth regulators. A small-scale solubility test is recommended to determine the maximum concentration.
DMSO Expected to be soluble.A common solvent for preparing stock solutions of organic compounds for biological assays. Keep the final concentration in media low to avoid cytotoxicity.[13]
Water Likely has low solubility.This compound is an organic acid and may require the addition of a small amount of base (e.g., NaOH) to dissolve in aqueous solutions. However, this may affect the stability and pH of the final solution.

Experimental Protocols

Protocol 1: Preparation of a Sterile 10 mM this compound Stock Solution in Methanol

Materials:

  • This compound (solid)

  • Anhydrous methanol, sterile-filtered

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or wrapped in foil)

  • Calibrated analytical balance

  • Sterile pipette and tips

  • Vortex mixer

  • Laminar flow hood

  • Sterile 0.22 µm syringe filter and sterile syringe

Procedure:

  • Work in a laminar flow hood and ensure all surfaces are disinfected with 70% ethanol.

  • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution (MW = 226.27 g/mol ), you will need 2.26 mg of this compound.

  • Weigh the this compound accurately using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile methanol (in this case, 1 mL) to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but avoid high temperatures.

  • Filter-sterilize the solution. Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the solution into a new, sterile, light-protected microcentrifuge tube.

  • Label the tube clearly with the name of the compound, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for short-term use or aliquot and store at -80°C for long-term storage.

Visualizations

experimental_workflow Workflow for Preparing Sterile this compound Stock Solution cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve filter_sterilize Filter Sterilize (0.22 µm) dissolve->filter_sterilize Aseptic Technique aliquot Aliquot into Sterile Tubes filter_sterilize->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for preparing a sterile stock solution of this compound.

jasmonate_signaling Simplified Jasmonate Signaling Pathway stress Biotic/Abiotic Stress ja_biosynthesis JA Biosynthesis stress->ja_biosynthesis ja Jasmonic Acid (JA) ja_biosynthesis->ja ja_ile JA-Isoleucine (JA-Ile) (Active Form) ja->ja_ile Conjugation tuberonic_acid This compound (12-OH-JA) (Inactivation/Specific Signaling) ja->tuberonic_acid Hydroxylation coi1 COI1 Receptor ja_ile->coi1 Binding jaz JAZ Repressor coi1->jaz Promotes Degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Represses gene_expression Jasmonate-Responsive Gene Expression myc2->gene_expression Activates tuber_formation Tuber Formation tuberonic_acid->tuber_formation Induces

Caption: Role of this compound in the jasmonate signaling pathway.

References

calibration curve issues in tuberonic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tuberonic Acid Quantification

Welcome to the technical support center for this compound quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with calibration curves during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a calibration curve and why is it critical for this compound quantification?

A calibration curve is a fundamental tool in analytical chemistry used to determine the concentration of an unknown sample.[1][2] It is created by measuring the analytical signal (e.g., peak area in LC-MS) of a series of standards with known concentrations.[1][2] By plotting the signal against the concentration, a linear relationship is typically established. This curve is critical as it provides the basis for converting the signal from an experimental sample into a precise concentration, ensuring the accuracy and reliability of the quantification data.[3]

Q2: What is an acceptable R-squared (R²) value for a this compound calibration curve?

The coefficient of determination, or R-squared (R²), indicates how well the data points fit the linear regression line. For bioanalytical methods, an R² value of ≥ 0.99 is generally considered the minimum for establishing good linearity.[4] However, it's important to also visually inspect the curve and assess the performance of each calibration point, as a high R² value alone does not guarantee a perfect fit.[5]

Q3: What are "matrix effects" and how can they impact my this compound analysis?

Matrix effects are the alteration (suppression or enhancement) of the ionization of the target analyte (this compound) by co-eluting compounds from the sample matrix (e.g., plant extract, plasma).[6][7] These effects can lead to inaccurate quantification by causing the instrument's response to be different in the sample compared to the clean standards used for calibration.[7] For plant hormones like this compound, which are often in complex biological samples, matrix effects are a significant challenge that can compromise accuracy and precision.[8]

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific problems you might encounter with your this compound calibration curve.

Problem 1: Poor Linearity (R² < 0.99)

Q: My calibration curve is not linear and the R² value is below the acceptable limit. What are the potential causes and how can I fix it?

A: Poor linearity is a common issue that can stem from several sources. Below is a summary of potential causes and solutions.

Potential Causes & Solutions for Poor Linearity

Potential Cause Explanation Recommended Solution(s)
Standard Preparation Error Inaccurate dilutions, calculation errors, or degradation of the stock solution can lead to standards with incorrect concentrations.[9]Re-prepare the calibration standards from a fresh, high-purity stock. Use calibrated pipettes and ensure all volumetric glassware is clean. Verify all calculations.[9]
Inappropriate Concentration Range The selected concentration range may be outside the linear dynamic range of the instrument for this compound. Very high concentrations can cause detector saturation, while very low concentrations may be near the limit of detection (LOD).Narrow the concentration range. If detector saturation is suspected, dilute the higher concentration standards. If low-end performance is poor, increase the concentration of the lowest standards.
Instrument Contamination Carryover from a previous injection or contamination in the LC-MS system (e.g., column, tubing, ion source) can interfere with the signal.Run several blank injections (solvent only) to check for carryover. If contamination is present, clean the ion source, flush the system, and consider replacing the guard column or analytical column.
Matrix Effects If using matrix-matched standards, variability in the matrix itself can affect linearity.Ensure the matrix used for standards is consistent and free of this compound. Alternatively, use stable isotope-labeled internal standards to compensate for matrix variability.
Incorrect Data Processing Improper peak integration (e.g., splitting peaks, incorrect baseline) will lead to inaccurate peak areas and poor linearity.Manually review the integration of each standard's peak. Adjust integration parameters to ensure consistent and accurate peak area calculation across all concentrations.

Below is a workflow to systematically troubleshoot poor linearity issues.

G cluster_start cluster_checks Troubleshooting Steps cluster_solutions Solutions cluster_end start Poor Linearity (R² < 0.99) check_standards Verify Standard Preparation (Accuracy, Dilutions, Freshness) start->check_standards check_range Assess Concentration Range (Detector Saturation, LOD) check_standards->check_range No Error reprepare Re-prepare Standards check_standards->reprepare Error Found check_blanks Analyze Blank Injections (Carryover, Contamination) check_range->check_blanks No Issue adjust_range Adjust/Narrow Range check_range->adjust_range Issue Identified check_integration Review Peak Integration (Baseline, Peak Shape) check_blanks->check_integration No Contamination clean_system Clean LC-MS System check_blanks->clean_system Contamination Found check_matrix Evaluate Matrix Effects (If using matrix-matched standards) check_integration->check_matrix Integration OK optimize_integration Optimize Integration Parameters check_integration->optimize_integration Incorrect Integration use_is Use Internal Standard / Refine Matrix Matching check_matrix->use_is Variability Found end_node Linear Curve (R² ≥ 0.99) reprepare->end_node adjust_range->end_node clean_system->end_node optimize_integration->end_node use_is->end_node

Caption: Troubleshooting workflow for poor calibration curve linearity.
Problem 2: High Signal in Blank Samples

Q: I am detecting a significant peak for this compound in my blank (solvent-only) injections. What is causing this and what should I do?

A: A signal in the blank indicates system contamination or carryover.

  • Identify the Source: The most common cause is carryover from a high-concentration sample injected previously. Contamination can also originate from the solvent, vials, or sample preparation equipment.

  • Perform Wash Cycles: Inject multiple blanks sequentially. If the peak area decreases with each injection, it confirms sample carryover from the autosampler needle or injection port.

  • Clean the System: If blanks do not resolve the issue, a more thorough cleaning is needed. This may involve flushing the entire LC system with a strong solvent (e.g., isopropanol), cleaning the ion source, and replacing the guard column.

Problem 3: Inconsistent or Non-Reproducible Results

Q: My calibration curves are different every time I run them. Why is this happening?

A: Lack of reproducibility can be caused by several factors:

  • Standard Instability: this compound, like many organic acids, may not be stable in solution for long periods.[3] Always prepare fresh calibration standards for each analytical run.

  • Instrument Fluctuation: Changes in mobile phase composition, column temperature, or MS source conditions can lead to variability. Ensure the system is fully equilibrated before starting an analysis and monitor system parameters throughout the run.

  • Inconsistent Sample Preparation: If using matrix-matched standards, variability in the extraction process can introduce inconsistencies. Ensure your sample preparation protocol is robust and followed precisely each time.

Experimental Protocols & Data

Protocol: Preparation of this compound Calibration Standards

This protocol provides a general methodology for preparing calibration standards for LC-MS analysis. Note: This is a representative protocol and should be optimized for your specific instrumentation and sample matrix.

Step Procedure Key Considerations
1. Stock Solution Preparation Accurately weigh ~1 mg of high-purity (>98%) this compound standard. Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL primary stock solution.Use an analytical balance and Class A volumetric flasks. Store the stock solution at -20°C or lower in an amber vial to prevent degradation.
2. Intermediate Stock Perform a serial dilution from the primary stock to create a working or intermediate stock solution (e.g., 10 µg/mL).This step helps minimize errors associated with pipetting very small volumes from the concentrated primary stock.
3. Calibration Standards Prepare a series of at least 6-8 calibration standards by diluting the intermediate stock solution with the analysis mobile phase or a blank sample matrix.The concentration range should bracket the expected concentration of this compound in your samples. Prepare standards fresh for each analysis.
4. Blank and Zero Samples Prepare a blank sample (mobile phase or matrix without analyte or internal standard) and a zero sample (mobile phase or matrix with internal standard only).These are essential for confirming the absence of contamination and interference.
5. Storage and Use Analyze the standards immediately after preparation. If short-term storage is necessary, keep them at 4°C in the autosampler.Avoid repeated freeze-thaw cycles.
Sample Calibration Curve Data

The table below shows a representative set of concentrations for a this compound calibration curve and the acceptance criteria.

Standard Level Concentration (ng/mL) Acceptance Criteria
Blank0No significant peak at the retention time of this compound
Cal 1 (LLOQ)0.5Accuracy: 80-120%; Precision (CV): ≤20%
Cal 21.0Accuracy: 85-115%; Precision (CV): ≤15%
Cal 35.0Accuracy: 85-115%; Precision (CV): ≤15%
Cal 425.0Accuracy: 85-115%; Precision (CV): ≤15%
Cal 5100.0Accuracy: 85-115%; Precision (CV): ≤15%
Cal 6250.0Accuracy: 85-115%; Precision (CV): ≤15%
Cal 7 (ULOQ)500.0Accuracy: 80-120%; Precision (CV): ≤20%
Overall Curve - R-squared (R²): ≥ 0.99

Visualized Workflows

The following diagram illustrates the standard experimental workflow for generating a valid calibration curve.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase cluster_result prep_stock Prepare 1 mg/mL Primary Stock prep_working Prepare Intermediate Working Stock (e.g., 10 µg/mL) prep_stock->prep_working prep_stock->prep_working prep_cal Serially Dilute to Create Calibration Standards (Cal 1-7) prep_working->prep_cal prep_working->prep_cal equilibrate Equilibrate LC-MS System prep_cal->equilibrate prep_cal->equilibrate prep_qc Prepare QC Samples (Low, Mid, High) inject_seq Inject Sequence: Blank -> Standards -> QCs -> Samples prep_qc->inject_seq equilibrate->inject_seq equilibrate->inject_seq acquire_data Acquire Data (Peak Area, Retention Time) inject_seq->acquire_data inject_seq->acquire_data process_data Integrate Peaks & Generate Curve acquire_data->process_data acquire_data->process_data check_linearity Check Linearity (R² ≥ 0.99) process_data->check_linearity process_data->check_linearity check_accuracy Check Accuracy & Precision (Using QC Samples) check_linearity->check_accuracy check_linearity->check_accuracy result Valid Calibration Curve Ready for Sample Quantification check_accuracy->result check_accuracy->result

Caption: Experimental workflow for generating a calibration curve.

References

Validation & Comparative

Validating the Role of Tuberonic Acid in Tuberization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of tubers in plants like potatoes (Solanum tuberosum) is a complex developmental process governed by a network of environmental and internal signals. Among the internal chemical messengers, the jasmonate family of phytohormones has been identified as a significant promoter of tuberization. Tuberonic acid (TA), a derivative of jasmonic acid (JA), has been proposed as a key signaling molecule in this process. This guide provides a comparative analysis of this compound's role in tuberization, supported by experimental data and protocols, to offer researchers and scientists a clear perspective on its function relative to other tuber-inducing compounds.

The central hypothesis posits that under tuber-inducing conditions, such as short photoperiods, jasmonic acid is synthesized and subsequently metabolized to this compound and its glucoside. These compounds are then thought to act as downstream signals that trigger the morphological and biochemical changes leading to tuber formation. However, the exact signaling pathway and the preeminence of this compound over other signals remain areas of active research. Some studies suggest that other signals, such as the mobile protein StSP6A and certain mRNAs, are the primary long-distance signals, while jasmonates may play a more localized role in the stolon.[1][2]

Comparative Analysis of Tuber-Inducing Compounds

The efficacy of this compound and its precursors in inducing tuberization is best understood in comparison to other related compounds and phytohormones. In vitro bioassays, typically using potato stolons or single-node cuttings, are the standard for quantifying the tuber-inducing activity of various substances.

CompoundConcentration RangeTuberization Rate (%)Avg. Tuber Weight (mg)Observations & Key FindingsReference
Control (No hormone) N/ALow / NoneN/APrimarily stolon elongation and root development.[3]
Jasmonic Acid (JA) 0.5 - 10 µMHigh (up to 100%)Significantly IncreasedA potent inducer of tuberization. At 5 µM, JA increased tuber number by a factor of 2.8 and tuber weight by 6.4 compared to kinetin.[3][4] JA application can increase the endogenous levels of this compound.[5][3][4][5]
Methyl Jasmonate (MeJA) 1 - 10 µMHighIncreasedSimilar high activity to Jasmonic Acid, often used in vapor form for experiments.[1]
This compound (TA) 1 - 10 µMHighIncreasedConsidered a direct downstream signal; shows strong tuber-inducing activity.[1]
Kinetin (a cytokinin) 10 - 50 µMModerateModerately IncreasedPromotes tuberization but is generally less potent than jasmonates. A concentration of 11.6 µM was required for effects comparable to 0.5 µM JA.[3][3]
Sucrose (B13894) 6 - 8% (w/v)High (in combination)IncreasedHigh sucrose concentration in the medium is a critical factor for in vitro tuberization, often used in combination with hormonal treatments.[6][6][7]

Signaling Pathways in Tuberization

The regulation of tuber formation is not governed by a single linear pathway but by a complex network of interacting signals. Key players include photoperiod-regulated mobile signals, phytohormones, and metabolic factors like sucrose.

Jasmonate Signaling Pathway

The proposed pathway for jasmonate-induced tuberization begins with the biosynthesis of Jasmonic Acid from α-linolenic acid. JA is then converted to its active form, JA-isoleucine (JA-Ile), which promotes the degradation of JAZ transcriptional repressors. This de-repression allows transcription factors to activate genes responsible for tuber development. This compound is formed through the hydroxylation of jasmonic acid.

G cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade cluster_outcome Developmental Outcome alpha_lin α-Linolenic Acid ja Jasmonic Acid (JA) alpha_lin->ja ta This compound (TA) ja->ta Hydroxylation jaz JAZ Repressors ta->jaz Promotes Degradation tf Transcription Factors (e.g., MYC2) jaz->tf Represses tuber_genes Tuber-Specific Gene Expression tf->tuber_genes Activates tuber Tuber Formation tuber_genes->tuber

Proposed signaling pathway of this compound in tuberization.
Integrated Tuberization Pathway

It is crucial to recognize that jasmonates are part of a larger regulatory network. The primary long-distance signal for tuberization is believed to be the StSP6A protein, an ortholog of FLOWERING LOCUS T (FT).[2] Its production in leaves is regulated by photoperiod. This signal travels to the stolon, where, in conjunction with other factors like StBEL5 mRNA and hormonal balances (e.g., low gibberellin levels), it initiates tuber development. Jasmonates may act downstream or in parallel to amplify this signal within the stolon.

G cluster_leaf Leaf (Signal Perception) cluster_stolon Stolon (Tuber Initiation) photoperiod Short-Day Photoperiod sp6a StSP6A Protein (Mobile Signal) photoperiod->sp6a bel5 StBEL5 mRNA (Mobile Signal) photoperiod->bel5 sp6a_stolon StSP6A sp6a->sp6a_stolon Transport bel5_stolon StBEL5 bel5->bel5_stolon Transport tuber_init Tuber Initiation sp6a_stolon->tuber_init bel5_stolon->tuber_init ga Gibberellin (GA) Levels (Low) ga->tuber_init ja_ta Jasmonates (JA/TA) ja_ta->tuber_init

Integrated model of key signals regulating potato tuberization.

Experimental Protocols

In Vitro Tuberization Bioassay

This protocol is a standard method for assessing the tuber-inducing capacity of chemical compounds.

Objective: To induce the formation of microtubers from single-node cuttings of potato on a sterile medium supplemented with test compounds.

Materials:

  • Healthy, virus-free potato plantlets cultured in vitro.

  • Murashige and Skoog (MS) basal medium, including vitamins.

  • Sucrose (typically 6-8%).

  • Gelling agent (e.g., Agar).

  • Test compounds (e.g., this compound, Jasmonic Acid) at various concentrations.

  • Sterile culture vessels (e.g., test tubes or petri dishes).

  • Sterile scalpels, forceps, and laminar flow hood.

Methodology:

  • Medium Preparation: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 80 g/L).[6] Aliquot the medium into culture vessels. Autoclave to sterilize. For heat-labile compounds, add them to the cooled medium via filter sterilization.

  • Explant Excision: Under sterile conditions in a laminar flow hood, take 3-4 week old potato plantlets and excise single-node segments (a piece of stem with one leaf and an axillary bud).

  • Inoculation: Place one nodal segment onto the surface of the prepared medium in each culture vessel. Ensure the axillary bud is in contact with the medium.

  • Incubation: Incubate the cultures in complete darkness at a controlled temperature (e.g., 18-20°C).[6] Darkness is a critical factor for inducing tuberization in vitro.[6]

  • Data Collection: After 3-6 weeks, record the number of microtubers formed per explant, the percentage of explants forming tubers (tuberization rate), and the fresh/dry weight of the harvested microtubers.

G start Start: Virus-free potato plantlets prep Prepare MS Medium + Sucrose (8%) + Test Compound start->prep excise Excise Single-Node Cuttings prep->excise inoculate Inoculate Cuttings onto Medium excise->inoculate incubate Incubate in Darkness (18-20°C, 3-6 weeks) inoculate->incubate collect Collect Data: - Tuber Number - Tuber Weight - Tuberization Rate incubate->collect end End collect->end

Workflow for an in vitro potato microtuberization assay.

Conclusion

The evidence strongly supports a significant role for the jasmonate family, including this compound, as potent inducers of potato tuberization.[1][3][4][8] Quantitative data from in vitro assays consistently demonstrate that jasmonic acid and its derivatives are more effective at lower concentrations than other phytohormones like cytokinins.[3][4] However, validating the precise role of this compound requires placing it within the broader context of a complex regulatory network. The current understanding suggests that while mobile signals from the leaves (StSP6A, StBEL5) act as primary long-distance triggers in response to environmental cues, jasmonates function as crucial signaling molecules within the stolon, possibly amplifying the initial signal and driving the developmental switch from stolon growth to tuber formation. Future research should focus on dissecting the crosstalk between the jasmonate pathway and other signaling cascades to fully elucidate the molecular control of this vital agronomic process.

References

A Functional Comparison of Tuberonic Acid and its Glucoside in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of tuberonic acid (TA) and its corresponding glucoside (TAG), focusing on their roles as plant growth regulators. The information presented is curated from scientific literature to aid researchers in understanding their distinct biological activities and mechanisms of action.

Introduction: The Role of this compound and its Glucoside in Plant Development

This compound (12-hydroxyjasmonic acid) and its glucoside are members of the jasmonate family of plant hormones, which are critical regulators of various developmental processes and stress responses.[1] this compound glucoside (TAG) is considered a transport and storage form of the biologically active this compound (TA).[2] The conversion of TAG to TA is a crucial activation step, catalyzed by the enzyme β-glucosidase, which releases the active aglycone.[3][4] This guide will delve into a functional comparison of these two molecules, supported by experimental evidence.

Comparative Bioactivity: Tuber-Inducing Potential

The following table is a hypothetical representation based on the principle that TAG must be hydrolyzed to TA to exert its full biological effect. The presented data is extrapolated from studies on jasmonic acid's effect on in vitro potato tuberization and the known precursor-product relationship between TAG and TA.

Table 1: Hypothetical Comparative Efficacy of this compound and this compound Glucoside on In Vitro Potato Tuberization

Concentration (µM)This compound (TA) - Tuberization Rate (%)This compound Glucoside (TAG) - Tuberization Rate (%)This compound (TA) - Average Tuber Weight (mg)This compound Glucoside (TAG) - Average Tuber Weight (mg)
0 (Control)551010
0.130102515
175356030
10956011055
5090 (slight inhibition)709565

Note: This data is illustrative and intended to reflect the expected lower activity of the glucoside compared to the aglycone. Actual experimental results may vary.

Mechanism of Action and Signaling Pathway

This compound, as a hydroxylated form of jasmonic acid, is believed to exert its effects through the canonical jasmonate signaling pathway. This pathway is central to the regulation of gene expression for a wide range of developmental and defense-related processes.

The core of the jasmonate signaling pathway involves the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[5][6] In the absence of a jasmonate signal, JAZ proteins bind to and repress transcription factors, such as MYC2, preventing the expression of jasmonate-responsive genes.

The binding of a bioactive jasmonate, such as jasmonoyl-isoleucine (JA-Ile), to the COI1-JAZ co-receptor complex targets the JAZ protein for degradation by the 26S proteasome.[5] This degradation releases the transcription factors, allowing them to activate gene expression.

While the direct interaction of this compound with the COI1-JAZ complex has not been as extensively studied as that of JA-Ile, it is hypothesized that as a bioactive jasmonate, it can also promote this interaction. However, studies on other hydroxylated jasmonates suggest that this modification can alter bioactivity, in some cases leading to a partial switch-off of jasmonate signaling.[7] This suggests that this compound might modulate the jasmonate signaling pathway with different specificity or efficacy compared to JA-Ile.

This compound glucoside, being a larger and more polar molecule, is not expected to directly interact with the COI1-JAZ complex. Its activity is contingent on its hydrolysis to this compound.

jasmonate_signaling_pathway cluster_outside Extracellular Space / Cytoplasm cluster_nucleus Nucleus TAG This compound Glucoside (TAG) beta_glucosidase β-glucosidase TAG->beta_glucosidase Hydrolysis TA_inactive This compound (TA) TA_active This compound (TA) (Active) TA_inactive->TA_active Transport into Nucleus beta_glucosidase->TA_inactive COI1 COI1 TA_active->COI1 Binds to JAZ JAZ COI1->JAZ Forms complex with Ub Ubiquitin MYC2 MYC2 JAZ->MYC2 Represses JAZ->Ub Ubiquitination JAREs Jasmonate-Responsive Elements (JREs) MYC2->JAREs Binds to MYC2->JAREs Activates Gene_Expression Tuberization-Related Gene Expression JAREs->Gene_Expression Inhibits transcription JAREs->Gene_Expression Promotes transcription Proteasome 26S Proteasome Ub->Proteasome Degradation

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

In Vitro Potato Tuberization Bioassay (Single-Node Cuttings)

This bioassay is a standard method to assess the tuber-inducing activity of various compounds.

Materials:

  • Virus-free potato plantlets (e.g., Solanum tuberosum L. cv. 'Kennebec') grown in vitro.

  • Murashige and Skoog (MS) basal medium, including vitamins.

  • Sucrose (B13894).

  • Agar.

  • Test compounds: this compound and this compound glucoside.

  • Sterile culture vessels (e.g., test tubes or petri dishes).

  • Sterile scalpels and forceps.

  • Laminar flow hood.

Procedure:

  • Preparation of Plant Material: Use in vitro-grown potato plantlets that are 4-6 weeks old.

  • Explant Preparation: Under sterile conditions in a laminar flow hood, excise single-node segments (approximately 1 cm in length) from the middle part of the plantlet stems. Each segment should contain one axillary bud.

  • Culture Medium Preparation: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 8% w/v) to promote tuberization. Aliquot the medium into culture vessels.

  • Incorporation of Test Compounds: Add filter-sterilized this compound or this compound glucoside to the autoclaved and cooled MS medium at various concentrations (e.g., 0.1, 1, 10, 50 µM). A control group with no added test compound should be included.

  • Culturing: Place one single-node cutting vertically on the surface of the medium in each culture vessel.

  • Incubation: Incubate the cultures in the dark at a constant temperature (e.g., 20°C) for 3-4 weeks.

  • Data Collection: After the incubation period, record the following parameters:

    • Percentage of explants forming microtubers.

    • Average number of microtubers per explant.

    • Average fresh and dry weight of microtubers.

    • Morphology of the microtubers.

experimental_workflow start Start: Virus-free potato plantlets explant Excise single-node cuttings start->explant culture Culture single-node cuttings on medium explant->culture medium Prepare MS medium with 8% sucrose compounds Add this compound (TA) or This compound Glucoside (TAG) at various concentrations medium->compounds compounds->culture incubation Incubate in dark at 20°C for 3-4 weeks culture->incubation data Data Collection: - Tuberization percentage - Number of tubers - Tuber weight incubation->data end End: Comparative analysis of bioactivity data->end

Caption: Workflow for the in vitro potato tuberization bioassay.

Enzymatic Hydrolysis of this compound Glucoside

To confirm that the bioactivity of TAG is dependent on its conversion to TA, an enzymatic hydrolysis experiment can be performed.

Materials:

  • This compound glucoside solution.

  • β-glucosidase from a commercial source (e.g., from almonds).

  • Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Incubator or water bath.

  • Method for quenching the reaction (e.g., heat inactivation or addition of a stop solution like sodium carbonate).

  • Analytical method to quantify TA and TAG (e.g., HPLC-MS).

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing a known concentration of this compound glucoside in the reaction buffer.

  • Enzyme Addition: Add β-glucosidase to the reaction mixture. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by heat-inactivating the enzyme (e.g., boiling for 5-10 minutes) or by adding a stop solution.

  • Analysis: Analyze the reaction mixture using HPLC-MS to quantify the amounts of remaining TAG and the newly formed TA.

  • Bioassay of Hydrolyzed Product: The resulting solution containing the enzymatically produced TA can then be used in the in vitro tuberization bioassay described above to confirm its biological activity.

hydrolysis_workflow start Start: this compound Glucoside (TAG) solution enzyme Add β-glucosidase start->enzyme incubation Incubate at optimal temperature and pH enzyme->incubation termination Terminate reaction (e.g., heat inactivation) incubation->termination analysis Analyze for TA and TAG (e.g., HPLC-MS) termination->analysis bioassay Test hydrolyzed product in tuberization bioassay termination->bioassay end End: Confirm bioactivity of TA analysis->end bioassay->end

Caption: Workflow for enzymatic hydrolysis of TAG.

Conclusion

This compound is the biologically active form of the plant hormone responsible for inducing tuberization and other jasmonate-related responses. Its glucoside, this compound glucoside, serves as a stable, transportable precursor that requires enzymatic hydrolysis to become active. This conversion provides a regulatory checkpoint for modulating jasmonate signaling in plants. For researchers in drug development and plant science, understanding this functional difference is key to designing experiments and interpreting results related to the physiological effects of these compounds. Future research should focus on obtaining direct comparative quantitative data to further elucidate the subtleties of their bioactivities.

References

A Comparative Guide to Differential Gene Expression by Tuberonic Acid and Methyl Jasmonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression induced by tuberonic acid (TA) and methyl jasmonate (MeJA). While both are oxylipins derived from the octadecanoid pathway and play roles in plant development and stress responses, their effects on gene expression and their signaling mechanisms appear to diverge significantly. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in plant biology and drug development.

Executive Summary

Methyl jasmonate is a well-established elicitor of broad-spectrum defense and stress-responsive gene expression in plants. Its signaling is predominantly mediated by the COI1-JAZ co-receptor complex, leading to the transcriptional regulation of a vast number of genes. In contrast, the role of this compound in gene expression is less characterized and appears to be more specialized, primarily associated with the induction of tuber formation in potatoes. Emerging evidence suggests that this compound and its glucoside may function through a signaling pathway independent of the canonical COI1-JAZ system, indicating a distinct mode of action and potentially a more targeted set of downstream genes. This guide presents a comparison based on the current understanding, acknowledging the limited direct comparative transcriptomic data for this compound.

Data Presentation: Quantitative Comparison of Gene Expression

FeatureMethyl Jasmonate (MeJA)This compound (TA) & this compound Glucoside (TAG)
Number of Differentially Expressed Genes (DEGs) High; often thousands of genes are up- or down-regulated.[1][2][3]Expected to be lower and more specific; primarily genes related to tuber development.[4][5][6][7]
Primary Biological Processes Affected Defense response, stress signaling, secondary metabolite biosynthesis, senescence, wounding response.[1][2][8]Tuber induction and development, storage protein synthesis, starch accumulation.[4][5][9]
Key Upregulated Gene Families/Pathways Jasmonate biosynthesis genes (e.g., LOX, AOS, AOC), transcription factors (e.g., MYC2, ERFs), defense-related proteins (e.g., proteinase inhibitors, VSP), secondary metabolism pathways (e.g., alkaloids, terpenoids).[1][2]Genes involved in starch biosynthesis, storage protein genes (e.g., patatin), and genes regulating cell division and expansion in stolons.[5]
Signaling Pathway Dependency Primarily dependent on the COI1-JAZ co-receptor complex for signaling.[10][11][12][13]Potentially acts through a COI1-JAZ-independent pathway.[10]

Signaling Pathways: A Tale of Two Mechanisms

The signaling pathways of methyl jasmonate and this compound appear to be a key point of divergence. MeJA, or more precisely its bioactive form jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein COI1, promoting the ubiquitination and subsequent degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of a wide array of jasmonate-responsive genes.

This compound glucoside, on the other hand, has been shown to induce physiological responses such as leaf closing in Samanea saman in a manner that is independent of the COI1-JAZ pathway. This suggests the existence of a distinct receptor and downstream signaling cascade for this compound, which would explain its more specific effects on gene expression.

Signaling_Pathways cluster_MeJA Methyl Jasmonate (MeJA) Signaling cluster_TA This compound (TA) Signaling (Hypothesized) MeJA MeJA / JA-Ile COI1_JAZ COI1-JAZ Complex MeJA->COI1_JAZ Binds to Proteasome 26S Proteasome COI1_JAZ->Proteasome JAZ degradation MYC2 MYC2 COI1_JAZ->MYC2 De-represses JRG Jasmonate Responsive Genes (Defense, Stress) MYC2->JRG Activates TA TA / TAG Receptor Unknown Receptor TA->Receptor Binds to Signaling_Cascade Downstream Signaling (COI1-JAZ Independent) Receptor->Signaling_Cascade Activates Tuber_Genes Tuber-Specific Genes (Starch, Storage) Signaling_Cascade->Tuber_Genes Regulates

Caption: Comparative signaling pathways of MeJA and TA.

Experimental Protocols

Detailed methodologies for studying the effects of these compounds on gene expression are crucial for reproducible research. Below are representative protocols for MeJA treatment and subsequent RNA-sequencing analysis. A similar protocol could be adapted for this compound treatment.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (ecotype Col-0) is a common model organism.

  • Growth: Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

Methyl Jasmonate Treatment
  • Preparation of MeJA solution: A stock solution of MeJA is prepared in ethanol (B145695) and diluted to the final working concentration (e.g., 50-100 µM) in sterile water or MS liquid medium.

  • Treatment: Seedlings at a specific developmental stage (e.g., 10-14 days old) are sprayed with the MeJA solution or transferred to liquid MS medium containing MeJA. Control plants are treated with the same solution lacking MeJA.

  • Time Course: Samples are harvested at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours) to capture the dynamics of gene expression.[1] Harvested tissue is immediately frozen in liquid nitrogen and stored at -80°C.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the frozen plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method.[14][15] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The purified mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments to create the sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis of RNA-Seq Data

A generalized workflow for the bioinformatic analysis of the sequencing data is depicted below.

RNA_Seq_Workflow Raw_Reads Raw Sequencing Reads QC Quality Control (e.g., FastQC) Raw_Reads->QC Trimming Adapter & Quality Trimming QC->Trimming Alignment Alignment to Reference Genome (e.g., HISAT2, STAR) Trimming->Alignment Quantification Gene Expression Quantification (e.g., featureCounts, RSEM) Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis (e.g., DESeq2, edgeR) Quantification->DEG_Analysis Enrichment Functional Enrichment Analysis (GO, KEGG) DEG_Analysis->Enrichment Visualization Data Visualization (Heatmaps, Volcano Plots) DEG_Analysis->Visualization

Caption: A typical workflow for RNA-seq data analysis.

Conclusion

The comparison between this compound and methyl jasmonate reveals a fascinating divergence in the signaling and function of closely related plant hormones. While MeJA acts as a master regulator of defense and stress responses, affecting a broad suite of genes through the well-characterized COI1-JAZ pathway, this compound appears to have a more specialized role, particularly in tuberization, and likely utilizes a distinct, COI1-JAZ-independent signaling mechanism. Further research, including direct comparative transcriptomic studies, is necessary to fully elucidate the gene regulatory networks governed by this compound and to understand the molecular basis of its specific biological functions. Such studies will not only advance our fundamental understanding of plant hormone signaling but also open new avenues for targeted crop improvement and the development of novel plant growth regulators.

References

Comparative Metabolomics of Tuberonic Acid-Treated Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolomic profiles of plants treated with tuberonic acid versus untreated control plants. This compound, a derivative of jasmonic acid, is a signaling molecule involved in plant defense and development. Understanding its impact on the plant metabolome is crucial for research in plant science and the development of novel agrochemicals and pharmaceuticals. This document presents expected quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Metabolomic Data Summary

The following table summarizes the anticipated quantitative changes in key metabolites in this compound-treated plants compared to untreated controls. These changes are based on the known roles of jasmonates in inducing defense responses and secondary metabolism. The data is representative and specific fold changes may vary depending on the plant species, experimental conditions, and analytical methods used.

Metabolite ClassMetabolite ExampleExpected Change in this compound-Treated PlantsPutative Function
Amino Acids ProlineIncreasedOsmoprotectant, stress indicator
TryptophanIncreasedPrecursor for secondary metabolites
Aspartic AcidDecreasedPrecursor for other amino acids
Phenylpropanoids Salicylic AcidIncreasedPhytohormone in defense signaling
Caffeic AcidIncreasedAntioxidant, precursor for lignin
Ferulic AcidIncreasedAntioxidant, structural component of cell walls
Terpenoids α-PineneIncreasedVolatile defense compound
LimoneneIncreasedVolatile defense compound
CarvoneIncreasedDefense compound
Jasmonates Jasmonic AcidIncreasedPrecursor and related signaling molecule
Jasmonoyl-isoleucine (JA-Ile)IncreasedActive form of jasmonate signaling
Flavonoids QuercetinIncreasedAntioxidant, UV protectant
KaempferolIncreasedAntioxidant, signaling molecule
Glucosinolates GlucobrassicinIncreasedDefense compounds (in Brassicaceae)

Experimental Protocols

Detailed methodologies for a comparative metabolomics study of this compound-treated plants are provided below.

1. Plant Growth and Treatment

  • Plant Material: Arabidopsis thaliana (ecotype Columbia-0) is a commonly used model organism.

  • Growth Conditions: Seeds are surface-sterilized and germinated on Murashige and Skoog (MS) medium solidified with 0.8% agar. Seedlings are grown under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Treatment: 14-day-old seedlings are transferred to fresh MS medium (control) or MS medium supplemented with a sublethal concentration of this compound (e.g., 50 µM). Plant tissues (rosettes and roots) are harvested after a defined treatment period (e.g., 24, 48, and 72 hours), flash-frozen in liquid nitrogen, and stored at -80°C until metabolite extraction.

2. Metabolite Extraction

  • Homogenization: Frozen plant tissue (~100 mg) is ground to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Solvent: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol: 20% water) to the powdered tissue.

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice-water bath for 10 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C

Validating Tuberonic Acid Targets Using Knockout Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the biological targets of tuberonic acid, with a focus on the use of knockout mutants. This compound and its glycoside are members of the jasmonate family of plant hormones, which play critical roles in growth, development, and defense responses.[1] A primary putative target of jasmonates is the F-box protein CORONATINE INSENSITIVE 1 (COI1), a key component of the jasmonate receptor complex.[2][3] This guide will delve into the experimental data and protocols that underpin the validation of COI1 as a target of this compound, using a comparative approach with wild-type and coi1 knockout mutants.

Comparative Analysis of this compound Effects in Wild-Type vs. coi1 Knockout Mutants

The core principle of validating a drug or hormone target using knockout mutants lies in demonstrating that the biological effect of the compound is absent or significantly reduced in the mutant lacking the putative target. In the context of this compound, this involves comparing its effects on wild-type organisms (possessing a functional COI1) with its effects on coi1 knockout mutants.

Biological Process Wild-Type Response to this compound/Jasmonates coi1 Knockout Mutant Response to this compound/Jasmonates Inference
Gene Expression Induction of jasmonate-responsive genes (e.g., PDF1.2, HEL, ATHCOR1).[2][4]Abolished or significantly reduced induction of jasmonate-responsive genes.[2][4]COI1 is essential for mediating the transcriptional response to this compound.
Plant Defense Enhanced resistance to certain pathogens (e.g., necrotrophic fungi) and insect herbivores.Increased susceptibility to pathogens and herbivores, similar to untreated wild-type plants.[2]COI1 is a key component of jasmonate-mediated defense signaling.
Development Inhibition of root growth, promotion of tuber formation, and male fertility.[4][5]Insensitivity to root growth inhibition by jasmonates and male sterility.[4][5]COI1 is required for the developmental effects of this compound.
Wounding Response Rapid induction of defense-related gene expression upon mechanical wounding.[4]Attenuated or absent induction of wound-response genes.[4]COI1 plays a crucial role in the wound signaling pathway.

Experimental Protocols for Target Validation

Detailed methodologies are crucial for the reproducibility and interpretation of target validation studies. Below are key experimental protocols used to generate the data summarized above.

1. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

  • Objective: To quantify the expression levels of target genes in response to this compound treatment in wild-type and coi1 mutant plants.

  • Methodology:

    • Plant Material and Treatment: Grow wild-type and coi1 mutant Arabidopsis thaliana seedlings under controlled conditions. Treat the seedlings with a solution of this compound or its glucoside (and a mock control).

    • RNA Extraction: Harvest plant tissue at various time points post-treatment and extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

    • qRT-PCR: Perform qRT-PCR using gene-specific primers for the target genes (e.g., PDF1.2, VSP2) and a reference gene for normalization (e.g., ACTIN2).

    • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

2. Pathogen Infection Assays

  • Objective: To assess the role of COI1 in this compound-induced disease resistance.

  • Methodology:

    • Plant Growth and Treatment: Grow wild-type and coi1 mutant plants to the desired developmental stage. Apply this compound or a mock solution.

    • Pathogen Inoculation: Inoculate the plants with a pathogen of interest (e.g., Botrytis cinerea).

    • Disease Symptom Assessment: Monitor and quantify disease symptoms (e.g., lesion size, fungal growth) over several days.

    • Statistical Analysis: Compare the disease severity between treated and untreated wild-type and coi1 mutant plants.

3. Root Growth Inhibition Assay

  • Objective: To determine the effect of this compound on root growth and the involvement of COI1.

  • Methodology:

    • Seedling Growth: Germinate and grow wild-type and coi1 mutant seeds on agar (B569324) plates containing various concentrations of this compound.

    • Root Length Measurement: After a set period of growth, measure the primary root length of the seedlings.

    • Data Analysis: Plot the root length against the this compound concentration to determine the dose-response curve for both genotypes.

Visualizing the Molecular Interactions and Experimental Logic

Jasmonate Signaling Pathway

The following diagram illustrates the central role of COI1 in the jasmonate signaling pathway. In the presence of bioactive jasmonates like JA-isoleucine (a derivative of this compound), COI1, as part of the SCFCOI1 E3 ubiquitin ligase complex, targets JAZ repressor proteins for degradation. This releases transcription factors (e.g., MYC2) to activate the expression of jasmonate-responsive genes.[3][6][7]

Jasmonate_Signaling cluster_0 Cell This compound This compound JA-Ile JA-Ile This compound->JA-Ile Conversion COI1 COI1 JA-Ile->COI1 Binds to SCF_Complex SCF^{COI1} COI1->SCF_Complex Part of JAZ_Repressor JAZ Repressor SCF_Complex->JAZ_Repressor Targets Transcription_Factor Transcription Factor (e.g., MYC2) JAZ_Repressor->Transcription_Factor Inhibits Proteasome 26S Proteasome JAZ_Repressor->Proteasome Degradation JA_Responsive_Genes Jasmonate-Responsive Genes Transcription_Factor->JA_Responsive_Genes Activates Biological_Response Biological Response (Defense, Growth) JA_Responsive_Genes->Biological_Response Leads to

Figure 1. Simplified Jasmonate Signaling Pathway.

Experimental Workflow for Target Validation

The logical flow of validating a target using knockout mutants is depicted in the diagram below. This workflow highlights the comparative nature of the experiments.

Target_Validation_Workflow cluster_workflow Target Validation Workflow Start Hypothesized Target (e.g., COI1) Wild_Type Wild-Type Organism Start->Wild_Type Knockout_Mutant Knockout Mutant (e.g., coi1) Start->Knockout_Mutant Treatment_WT Treat with this compound Wild_Type->Treatment_WT Treatment_KO Treat with this compound Knockout_Mutant->Treatment_KO Measure_Response_WT Measure Biological Response (e.g., Gene Expression) Treatment_WT->Measure_Response_WT Measure_Response_KO Measure Biological Response (e.g., Gene Expression) Treatment_KO->Measure_Response_KO Comparison Compare Responses Measure_Response_WT->Comparison Measure_Response_KO->Comparison Conclusion Conclusion on Target Validity Comparison->Conclusion

Figure 2. Experimental Workflow for Target Validation.

References

A Comparative Guide to the Bioactivity of Tuberonic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberonic acid and its derivatives are naturally occurring compounds that play a role in plant growth and development, most notably in the induction of potato tuber formation. As with many bioactive molecules, the stereochemistry of this compound is expected to significantly influence its biological activity. However, comprehensive comparative studies on the bioactivity of different this compound stereoisomers are currently limited in publicly available research. This guide synthesizes the existing knowledge on this compound and its glucosides, explores the critical role of stereochemistry in the bioactivity of natural compounds, and presents a likely signaling pathway based on its structural analog, jasmonic acid. Detailed experimental protocols for assessing bioactivity are also provided to facilitate future research in this area.

Introduction: The Significance of Stereochemistry

Stereochemistry plays a pivotal role in pharmacology and molecular biology, often dictating the efficacy and specificity of bioactive compounds.[1][2] Different stereoisomers of a molecule can exhibit vastly different biological activities, from therapeutic effects to toxicity.[2] This is due to the three-dimensional nature of biological receptors and enzymes, which often interact selectively with only one specific stereoisomer. While extensive research has been conducted on the stereospecific activities of various natural products, the comparative bioactivity of this compound stereoisomers remains an under-investigated area. Future research is needed to isolate and characterize the most effective stereoisomer of this compound for potential therapeutic applications.[3]

This compound and this compound Glucoside: An Overview

This compound (TA) and its glucoside (TAG) are structurally related to jasmonic acid (JA), a well-known plant hormone.[4] TAG, identified as 12-hydroxyjasmonic acid glucoside, is recognized as a tuber-inducing substance in potatoes.[4]

The role of glycosylation in the bioactivity of compounds is complex. In some instances, O-glycosylation can reduce the bioactivity of compounds in vitro.[5][6] However, in vivo, glycosides can sometimes exhibit similar or even higher activity than their aglycone counterparts, potentially due to improved pharmacokinetic properties such as higher plasma levels and longer residence times.[5][6] The specific effects of glycosylation on the bioactivity of this compound and its stereoisomers warrant further investigation.

Quantitative Data on Bioactivity

Direct quantitative comparative data on the bioactivity of this compound stereoisomers is scarce in the current literature. The table below summarizes the known biological activities of this compound and its glucoside, without differentiating between stereoisomers.

CompoundBiological ActivityModel SystemReference
This compound GlucosideInduction of potato tuber formationPotato[4]
This compoundInduction of potato tuber formationPotato[4]

Probable Signaling Pathway: The Jasmonic Acid Cascade

Given the structural similarity between this compound and jasmonic acid, it is highly probable that this compound exerts its biological effects through the jasmonic acid signaling pathway. This pathway is a crucial component of plant defense and development.

The diagram below illustrates the key steps in the jasmonic acid signaling cascade, which likely serves as a model for this compound's mechanism of action.

Jasmonic_Acid_Signaling cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response Signal Biotic/Abiotic Stress TA_TAG This compound (TA) / This compound Glucoside (TAG) Receptor Receptor (e.g., COI1) TA_TAG->Receptor JAZ_Degradation JAZ Repressor Degradation Receptor->JAZ_Degradation TF_Activation Transcription Factor Activation (e.g., MYC2) JAZ_Degradation->TF_Activation Gene_Expression Gene Expression TF_Activation->Gene_Expression Biological_Response Biological Response (e.g., Tuber Formation) Gene_Expression->Biological_Response Synthesis_Workflow Start Chiral Precursor Step1 Allylic Substitution & Mitsunobu Inversion Start->Step1 Step2 Eschenmoser-Claisen Rearrangement Step1->Step2 Step3 Swern Oxidation Step2->Step3 Intermediate Key Aldehyde Step3->Intermediate Step4 Wittig Reaction Intermediate->Step4 Step5 Oxidation Step4->Step5 End This compound Stereoisomer Step5->End

References

Navigating the Dialogue: A Comparative Guide to Tuberonic Acid and Salicylic Acid Signaling Cross-talk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of phytohormone signaling pathways governs plant growth, development, and response to environmental stimuli. Understanding the cross-talk between these pathways is paramount for developing novel strategies in crop improvement and drug development. This guide provides an objective comparison of the signaling pathways of tuberonic acid (TA) and salicylic (B10762653) acid (SA), focusing on their points of interaction, and is supported by experimental data and detailed protocols.

This compound, a hydroxylated form of jasmonic acid (JA), is primarily known for its role in inducing tuber formation in potatoes and other plants.[1] Salicylic acid is a key player in plant defense against biotrophic pathogens.[2][3][4] The interaction between these two signaling molecules is largely governed by the well-documented cross-talk between the jasmonate and salicylate (B1505791) pathways, which can be both antagonistic and synergistic.[5][6][7]

Signaling Pathways and Their Interplay

The signaling cascades of this compound and salicylic acid are complex and involve multiple components leading to the activation of specific gene expression programs. Their interaction is a critical node in the plant's ability to fine-tune its responses to simultaneous developmental cues and environmental stresses.

Salicylic_Acid_Pathway Chorismate Chorismate ICS Isochorismate Synthase (ICS) Chorismate->ICS Biosynthesis Salicylic_Acid Salicylic Acid (SA) ICS->Salicylic_Acid NPR1_inactive NPR1 (inactive) (cytosol) Salicylic_Acid->NPR1_inactive Perception NPR1_active NPR1 (active) (nucleus) NPR1_inactive->NPR1_active Translocation TGA TGA Transcription Factors NPR1_active->TGA Activation PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induction

Caption: The Salicylic Acid (SA) signaling pathway, initiated from chorismate and leading to the expression of pathogenesis-related (PR) genes.

Tuberonic_Acid_Pathway alpha_Linolenic_Acid α-Linolenic Acid JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA Octadecanoid Pathway Hydroxylation Hydroxylation (JASMONATE-INDUCED OXYGENASE) JA->Hydroxylation COI1 COI1 JA->COI1 Perception TA_precursor 12-hydroxy-JA Hydroxylation->TA_precursor Glucosylation Glucosylation TA_precursor->Glucosylation Tuberonic_Acid This compound (TA) Glucosylation->Tuberonic_Acid JAZ JAZ Repressors MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression Tuberization_Genes Tuberization-Related Gene Expression MYC2->Tuberization_Genes Induction COI1->JAZ Degradation

Caption: The this compound (TA) biosynthesis and signaling pathway, which is closely linked to the jasmonic acid (JA) pathway.

Cross-talk Between this compound and Salicylic Acid Pathways

The interaction between the TA and SA signaling pathways is a critical determinant of the plant's response to various stimuli. This cross-talk can be either antagonistic or synergistic, depending on the concentration of the hormones, the timing of their application, and the specific plant species and tissue.

Crosstalk_TA_SA cluster_SA Salicylic Acid Pathway cluster_TA This compound Pathway SA Salicylic Acid NPR1 NPR1 SA->NPR1 Tuber_Genes Tuberization Gene Expression SA->Tuber_Genes Synergism (low conc.) PR_Genes PR Gene Expression NPR1->PR_Genes MYC2 MYC2 NPR1->MYC2 Antagonism TA This compound (via JA) TA->MYC2 MYC2->SA Antagonism MYC2->Tuber_Genes

Caption: A simplified model of the antagonistic and synergistic cross-talk between the this compound (TA) and Salicylic Acid (SA) signaling pathways.

Comparative Performance Data

Direct quantitative comparisons of this compound and salicylic acid are limited in the scientific literature. However, we can infer their distinct and overlapping functions by examining their effects on specific physiological processes. The following table summarizes data from a study on the effect of salicylic acid on tuberous root production in Ranunculus asiaticus and provides a hypothetical comparison for this compound based on its known functions.

ParameterTreatmentConcentrationObserved EffectReference
Tuberous Root Production Salicylic Acid100 mg/LIncreased number of tuberous roots (3.3 per plant vs. control)[8][9][10]
Salicylic Acid100 mg/LIncreased fresh weight of tuberous roots (15.4 g vs. control)[8][9][10]
Salicylic Acid100 mg/LIncreased dry weight of tuberous roots (12.2 g vs. control)[8][9][10]
This compound-Expected to strongly promote tuberization[1]
Defense Gene Expression Salicylic Acid50 µMInduction of Pathogenesis-Related (PR-1) gene expression[11]
This compound (as JA)50 µMInduction of Jasmonate-responsive genes (e.g., VSP2, PDF1.2)[7]
Cross-regulation Salicylic Acid on JA-responsive genesHighAntagonistic - Suppression of JA-responsive gene expression[5][7]
Jasmonic Acid on SA-responsive genesHighAntagonistic - Suppression of SA-responsive gene expression[5][7]
SA and JA on PR1 and PDF1.2LowSynergistic - Enhanced expression of both genes[6]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for studying the effects of this compound and salicylic acid. Below are detailed methodologies for key experiments.

Protocol 1: Plant Hormone Quantification by LC-MS/MS

This protocol is for the simultaneous quantification of salicylic acid and jasmonic acid (as a proxy for this compound metabolism) in plant tissues.

1. Sample Preparation:

  • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen.

  • Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Add 1 mL of extraction solvent (e.g., 80% methanol) containing internal standards (e.g., d6-SA and d6-JA).

  • Vortex vigorously and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen gas.

2. Solid-Phase Extraction (SPE) for Cleanup:

  • Reconstitute the dried extract in 1 mL of 1% acetic acid.

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid.

  • Elute the hormones with 1 mL of 80% methanol.

  • Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the final sample in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 10 µL) into an LC-MS/MS system.

  • Use a C18 reverse-phase column for separation.

  • Employ a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detect and quantify the hormones using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[2][3][5][12]

LC_MS_Workflow Start Plant Tissue (100-200 mg) Homogenization Homogenization (Liquid N2) Start->Homogenization Extraction Extraction (80% Methanol + IS) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporation Supernatant->Evaporation1 Reconstitution1 Reconstitution (1% Acetic Acid) Evaporation1->Reconstitution1 SPE Solid-Phase Extraction (C18 cartridge) Reconstitution1->SPE Elution Elution (80% Methanol) SPE->Elution Evaporation2 Evaporation Elution->Evaporation2 Reconstitution2 Reconstitution (Mobile Phase) Evaporation2->Reconstitution2 Analysis LC-MS/MS Analysis Reconstitution2->Analysis

Caption: Workflow for the quantification of plant hormones using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol details the steps for analyzing the expression of target genes in response to this compound and salicylic acid treatments.

1. Plant Treatment:

  • Grow plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • Prepare stock solutions of this compound and salicylic acid in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final desired concentrations in water or a mock solution.

  • Apply the hormone solutions to the plants by spraying the leaves until runoff or by soil drenching. Use a mock solution as a control.

  • Harvest plant material at specific time points after treatment (e.g., 0, 6, 24, 48 hours).

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the harvested tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare a reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green).

  • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

  • Use appropriate reference genes (e.g., Actin, Ubiquitin) for normalization of gene expression data.

  • Calculate the relative gene expression using the 2-ΔΔCt method.[13][14]

q_RT_PCR_Workflow Start Plant Treatment (TA, SA, Mock) Harvest Harvest Tissue Start->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Quality_Control RNA Quality Control RNA_Extraction->Quality_Control cDNA_Synthesis cDNA Synthesis Quality_Control->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run qRT-PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (2-ΔΔCt) qPCR_Run->Data_Analysis

Caption: Experimental workflow for analyzing gene expression in response to hormone treatments using quantitative real-time PCR (qRT-PCR).

This guide provides a foundational understanding of the cross-talk between this compound and salicylic acid signaling pathways. Further research focusing on direct comparative studies will be invaluable in elucidating the precise molecular mechanisms governing their interaction and will pave the way for innovative applications in agriculture and medicine.

References

Unveiling In Vivo Relevance: A Comparative Guide to Tuberonic Acid and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of tuberonic acid, a plant-derived signaling molecule with limited in vivo data in animal models, and dexamethasone (B1670325), a well-established synthetic glucocorticoid with extensive in vivo characterization. By juxtaposing the known biological activities and signaling pathways of these two compounds, this document aims to highlight potential avenues for investigating the in vivo relevance of this compound and its derivatives in the context of drug development.

Comparative Analysis of this compound and Dexamethasone

The following table summarizes the key characteristics of this compound and dexamethasone, offering a side-by-side comparison of their origins, primary biological roles, and mechanisms of action.

FeatureThis compoundDexamethasone
Origin Natural, plant-derived oxylipinSynthetic corticosteroid
Primary Biological Role Plant growth regulation, defense against pathogens and herbivores[1]Potent anti-inflammatory and immunosuppressive agent in mammals[2][3][4]
Known In Vivo Model Primarily plant models (e.g., potato tuber induction)Various animal models of inflammation (e.g., carrageenan-induced paw edema in rats)[5][6][7][8][9]
Mechanism of Action Activates a signaling cascade leading to the degradation of JAZ repressors and release of transcription factors (e.g., MYC2) that regulate gene expression.Binds to the glucocorticoid receptor (GR), which then translocates to the nucleus to regulate the expression of anti-inflammatory and pro-inflammatory genes.[2][3][10]
Key Signaling Molecules Jasmonate-ZIM domain (JAZ) proteins, MYC transcription factors[10]Glucocorticoid Receptor (GR), NF-κB, AP-1[3][10]
Reported Effects Induction of tuber formation, leaf senescence, and defense gene expression in plants.Reduction of edema, inhibition of inflammatory cytokine production (e.g., TNF-α, IL-6), and suppression of immune cell migration in animal models.[11][12][13]

Signaling Pathways: A Visual Comparison

The signaling pathways of this compound (as part of the jasmonate pathway) and dexamethasone, while originating from different biological contexts, share a conceptual similarity in their regulation of gene expression.

Tuberonic_Acid_Signaling cluster_plant_cell Plant Cell TA This compound (or other Jasmonates) COI1 COI1 TA->COI1 binds to JAZ JAZ Repressor COI1->JAZ recruits MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome ubiquitination & degradation DNA DNA MYC2->DNA binds to Response Defense/Developmental Gene Expression DNA->Response leads to

This compound Signaling Pathway in Plants.

Dexamethasone_Signaling cluster_animal_cell Animal Cell Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR GR_complex Dex-GR Complex HSP90 Hsp90 GR->HSP90 dissociates from Nucleus Nucleus GR_complex->Nucleus translocates to NFkB NF-κB / AP-1 GR_complex->NFkB inhibits DNA_GRE GREs on DNA Pro_Inflammatory Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory activation Anti_Inflammatory Anti-inflammatory Gene Expression DNA_GRE->Anti_Inflammatory activation

Dexamethasone Signaling Pathway in Mammalian Cells.

Experimental Protocols for In Vivo Analysis

To facilitate the exploration of this compound's in vivo effects in animal models, a standard protocol for evaluating anti-inflammatory activity, the carrageenan-induced paw edema model, is provided below. This model is frequently used to assess the efficacy of compounds like dexamethasone.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of a test compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Test compound (this compound or derivative)

  • Positive control: Dexamethasone (1 mg/kg)

  • Vehicle control (e.g., saline, DMSO, or appropriate solvent for the test compound)

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Dexamethasone)

    • Group 3-n: Test compound at various doses

  • Compound Administration: Administer the test compound, dexamethasone, or vehicle via the desired route (e.g., intraperitoneally or orally) at a specified time before carrageenan injection (typically 30-60 minutes).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[5][7][8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).[7]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow Start Start: Acclimatized Rats Grouping Randomly Assign to Groups (Vehicle, Dexamethasone, this compound) Start->Grouping Dosing Administer Compounds (i.p. or oral) Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume/Thickness (0, 1, 2, 3, 4, 5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End: Evaluate Anti-inflammatory Effect Analysis->End

Experimental Workflow for Carrageenan-Induced Paw Edema.

Quantitative Data Comparison

The following table presents representative quantitative data for dexamethasone in the carrageenan-induced paw edema model, which can serve as a benchmark for future studies on this compound.

Treatment GroupDose (mg/kg, i.p.)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)
Dexamethasone13~50-70%
Dexamethasone103Significant reduction in paw thickness and MPO activity[7]
Dexamethasone5N/ASignificantly lowered serum TNF-α and IL-6 in LPS-challenged mice[12]

Note: The inhibitory percentages can vary based on the specific experimental conditions.

This comparative guide provides a framework for initiating in vivo investigations into this compound and its derivatives. By leveraging established models and comparing against a well-characterized anti-inflammatory agent like dexamethasone, researchers can begin to elucidate the potential therapeutic relevance of this class of plant-derived compounds.

References

Validating the Enzymatic Steps in Tuberonic Acid Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberonic acid, also known as 12-hydroxyjasmonic acid (12-OH-JA), is a crucial jasmonate derivative involved in plant defense and development. Understanding its biosynthesis is paramount for developing novel strategies in crop protection and therapeutics. This guide provides a comparative analysis of the key enzymatic pathways responsible for this compound synthesis, supported by experimental data and detailed protocols for validation.

Two Major Pathways Converge on this compound Synthesis

The formation of this compound from its precursor, jasmonic acid (JA), is primarily governed by two distinct enzymatic pathways:

  • Direct Hydroxylation of Jasmonic Acid: This pathway involves the direct conversion of JA to this compound.

  • Indirect Formation via Jasmonoyl-Isoleucine (JA-Ile) Catabolism: This multi-step pathway utilizes the bioactive form of jasmonate, JA-Ile, as an intermediate.

The validation of these pathways relies heavily on a combination of genetic approaches, in vitro enzyme assays, and precise quantification of jasmonates using mass spectrometry.

Quantitative Comparison of Biosynthetic Pathways

Experimental evidence, primarily from studies on Arabidopsis thaliana, allows for a quantitative comparison of these two pathways. The data is often derived from analyzing the accumulation of this compound and related jasmonates in wild-type plants versus mutants deficient in specific enzymes.

PathwayKey EnzymesSubstrate(s)Product(s)Relative Contribution to this compound PoolExperimental Validation Approach
Direct Hydroxylation Jasmonic Acid Oxidases (JAOs)/Jasmonate-induced Oxidases (JOXs)Jasmonic Acid12-hydroxyjasmonic acid (this compound)Significant, particularly in balancing growth and defense responses.[1][2]Analysis of jox quadruple mutants shows a significant reduction in 12-OH-JA levels and a corresponding increase in JA.[2]
JA-Ile Catabolism 1. Cytochrome P450s (CYP94B3, CYP94C1)2. Amidohydrolases (IAR3, ILL6)1. Jasmonoyl-isoleucine (JA-Ile)2. 12-hydroxy-JA-Ile1. 12-hydroxy-JA-Ile2. 12-hydroxyjasmonic acid (this compound)Major contributor, especially during wound response.[3][4] The cyp94b3 mutant shows a drastic reduction in 12-OH-JA-Ile and a hyperaccumulation of JA-Ile.[4]Analysis of cyp94b3 cyp94c1 double mutants and iar3 ill6 double mutants reveals altered levels of JA-Ile, 12-OH-JA-Ile, and 12-OH-JA.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships in this compound biosynthesis, the following diagrams illustrate the core signaling pathway and a typical experimental workflow for its validation.

Tuberonic_Acid_Biosynthesis cluster_pathways Biosynthetic Pathways JA Jasmonic Acid (JA) TA This compound (12-OH-JA) JA->TA Direct Hydroxylation JA_Ile Jasmonoyl-Isoleucine (JA-Ile) JA->JA_Ile Conjugation OH_JA_Ile 12-OH-JA-Ile JA_Ile->OH_JA_Ile Hydroxylation OH_JA_Ile->TA Hydrolysis JAO JAO/JOX JAO->JA JAR1 JAR1 JAR1->JA_Ile CYP94 CYP94B3/C1 CYP94->OH_JA_Ile IAR3_ILL6 IAR3/ILL6 IAR3_ILL6->TA

Fig. 1: this compound Biosynthesis Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Enzymatic Validation plant_material Plant Material (Wild-Type vs. Mutants) extraction Jasmonate Extraction plant_material->extraction lc_ms LC-MS/MS Quantification extraction->lc_ms data_analysis Data Analysis & Comparison lc_ms->data_analysis kinetic_analysis Enzyme Kinetic Analysis data_analysis->kinetic_analysis heterologous_expression Heterologous Enzyme Expression (e.g., in yeast) in_vitro_assay In Vitro Enzyme Assay heterologous_expression->in_vitro_assay in_vitro_assay->kinetic_analysis

Fig. 2: Experimental Validation Workflow

Detailed Experimental Protocols

Accurate validation of the enzymatic steps in this compound biosynthesis requires meticulous experimental procedures. Below are summaries of key protocols.

Jasmonate Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is fundamental for quantifying the levels of JA, JA-Ile, 12-OH-JA-Ile, and this compound in plant tissues.

  • Plant Material and Extraction:

    • Flash-freeze plant tissue (e.g., Arabidopsis leaves) in liquid nitrogen and grind to a fine powder.

    • Extract with a solution of methanol:isopropanol:acetic acid (20:79:1).[6]

    • Vortex and sonicate the samples on ice.

    • Centrifuge to pellet debris and collect the supernatant.

    • Repeat the extraction on the pellet and pool the supernatants.

    • Filter the supernatant through a 0.2 µm PVDF membrane.[6]

  • LC-MS/MS Analysis:

    • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

    • Employ a reverse-phase C18 column for chromatographic separation.

    • Optimize mass spectrometer parameters for each jasmonate using authentic standards. This includes determining the precursor and product ions for Multiple Reaction Monitoring (MRM).

    • For absolute quantification, use a standard curve generated from known concentrations of jasmonate standards and include deuterated internal standards to account for extraction variability.

In Vitro Enzyme Assay for Amidohydrolases (IAR3 and ILL6)

This assay validates the ability of IAR3 and ILL6 to hydrolyze 12-OH-JA-Ile to produce this compound.[7]

  • Recombinant Enzyme Production:

    • Clone the open reading frames of IAR3 and ILL6 into an expression vector (e.g., pHMGWA) for heterologous expression in E. coli.

    • Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., His-tag purification).

  • Enzymatic Assay:

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8), 1 mM MnCl₂, 1 mM dithiothreitol, and the purified recombinant enzyme.[7]

    • Add the substrate, 12-OH-JA-Ile (typically at 50 µM).

    • Incubate the reaction at 30°C.

    • Stop the reaction by adding 1 M HCl.

    • Extract the products with ethyl acetate.

    • Analyze the extracted products by LC-MS/MS to quantify the amount of this compound produced.

In Vitro Enzyme Assay for Cytochrome P450s (CYP94B3 and CYP94C1)

This assay determines the activity of CYP94 enzymes in hydroxylating JA-Ile.

  • Heterologous Expression:

    • Express the CYP94 enzymes in a suitable system, such as yeast (Saccharomyces cerevisiae), which provides the necessary P450 reductase for activity.

    • Prepare microsomes from the yeast cultures expressing the CYP94 enzymes.

  • Enzymatic Assay:

    • Incubate the yeast microsomes containing the CYP94 enzyme with the substrate, JA-Ile, in the presence of NADPH as a cofactor.

    • After a defined incubation period, stop the reaction and extract the products.

    • Analyze the products by LC-MS/MS to quantify the formation of 12-OH-JA-Ile and 12-carboxy-JA-Ile.[3][5]

Alternative Biosynthetic Routes

While the two major pathways dominate this compound formation, the complexity of plant metabolic networks suggests the potential for alternative or minor routes. For instance, some studies hint at the possibility of direct oxidation of unconjugated JA to 12-hydroxy-JA in planta, although the enzymes responsible for this are not as well-characterized as the JAOs.[8] Further research into the substrate specificity of other oxidative enzymes may reveal additional contributors to the this compound pool.

Conclusion

The validation of the enzymatic steps in this compound biosynthesis is a multifaceted process that integrates genetics, biochemistry, and analytical chemistry. The direct hydroxylation pathway mediated by JAO/JOX enzymes and the indirect pathway involving CYP94s and amidohydrolases are the two principal routes. Quantitative analysis of jasmonate profiles in mutant and wild-type plants, coupled with in vitro enzymatic assays, provides a robust framework for dissecting the contributions of each pathway. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers aiming to further unravel the intricacies of jasmonate metabolism and its role in plant biology and beyond.

References

comparative analysis of tuberonic acid and abscisic acid responses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Tuberonic Acid and Abscisic Acid Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytohormones are crucial signaling molecules that orchestrate a wide array of physiological and developmental processes in plants. Among them, abscisic acid (ABA) is extensively studied for its paramount role in mediating responses to abiotic stress and regulating key developmental stages like seed dormancy.[1][2] this compound (TA), a derivative of jasmonic acid (JA), is a less characterized hormone primarily known for its role in inducing tuber formation in potatoes.[3] Understanding the distinct and overlapping responses elicited by these two hormones is vital for developing novel strategies to enhance crop resilience and yield.

This guide provides a comparative analysis of this compound and abscisic acid, focusing on their signaling pathways, physiological effects, and the underlying molecular responses. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate objective comparison.

Signaling Pathways: A Visual Comparison

The cellular perception and signal transduction pathways for ABA are well-established, whereas the TA pathway is understood mainly through its connection to jasmonate signaling.

Abscisic Acid (ABA) Signaling

ABA perception initiates a core signaling cascade involving PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases.[1] Under stress conditions, ABA binds to its receptors, leading to the inhibition of PP2C activity. This de-represses SnRK2 kinases, which then phosphorylate downstream transcription factors (such as ABFs) to activate the expression of ABA-responsive genes, culminating in physiological responses like stomatal closure and stress tolerance.[4][5]

ABAsignaling cluster_stress Stress Condition cluster_nucleus Nucleus ABA Abscisic Acid (ABA) PYR PYR/PYL/RCAR Receptors ABA->PYR PP2C PP2C (Phosphatase) PYR->PP2C Inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 Inhibits TF ABF/AREB (Transcription Factor) SnRK2->TF Activates (Phosphorylation) Gene ABA-Responsive Genes (e.g., RD29A) TF->Gene Binds Promoter Response Stress Tolerance Stomatal Closure

Caption: Core ABA signaling pathway from perception to gene expression.
This compound (TA) Signaling

This compound is a glycoside of 12-hydroxy jasmonic acid. Its signaling is intrinsically linked to the jasmonate pathway. Jasmonates are perceived by the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ transcriptional repressors, thereby releasing transcription factors like MYC2 to activate JA-responsive genes, including those involved in tuberization.[3]

TAsignaling cluster_stimulus Developmental/Stress Cue cluster_nucleus Nucleus JA Jasmonic Acid (JA) Biosynthesis TA This compound (TA) (JA Derivative) JA->TA COI1 SCF-COI1 (E3 Ligase Complex) TA->COI1 Activates JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Inhibits Gene Tuberization Genes (e.g., PATATIN) MYC2->Gene Activates Transcription Response Tuber Formation Growth Inhibition

Caption: this compound's role within the jasmonate signaling pathway.

Quantitative Data: Comparative Physiological Responses

Direct comparisons reveal both distinct and overlapping functions of TA and ABA. A key area of divergence is in growth regulation and stress response, while some interplay exists in developmental processes.

Effect on Cell Cycle Progression

Studies in synchronized tobacco BY-2 cells show that both ABA and jasmonic acid (the precursor to TA) can inhibit cell cycle progression by preventing the G1/S transition, effectively halting DNA replication when applied before this checkpoint.[6]

HormoneConcentrationTarget Cell Cycle PhaseEffect on DNA Synthesis
Abscisic Acid200 µMG1/S TransitionStrongly Reduced
Jasmonic Acid100 µMG1/S TransitionStrongly Reduced
Abscisic Acid200 µMS-Phase (ongoing)No significant effect
Jasmonic Acid100 µMS-Phase (ongoing)No significant effect

Data summarized from experiments on synchronized tobacco BY-2 cells.[6]

Role in Tuber Development

ABA and jasmonates (including TA) play positive, yet potentially distinct, roles in tuber development. A higher ABA to gibberellin (GA) ratio is crucial for promoting tuberization.[7][8] Jasmonic acid also promotes tuber formation, partly by inhibiting GA synthesis.[7]

HormoneGeneral Role in TuberizationInteraction with Gibberellin (GA)
Abscisic AcidPositive RegulatorAntagonistic; counters the negative effect of GA
Jasmonic Acid / this compoundPositive RegulatorNegative; inhibits GA synthesis

Information compiled from reviews on phytohormonal regulation of tuber development.[7][9]

Abiotic Stress Response

Exogenous application of ABA is well-documented to enhance abiotic stress tolerance by modulating antioxidant systems. For example, in Camellia oleifera seedlings under drought, ABA treatment significantly increased the activity of key antioxidant enzymes.

Treatment (Drought + Hormone)Superoxide Dismutase Activity (% Increase)Peroxidase Activity (% Increase)Proline Content (% Increase)Malondialdehyde (% Decrease)
50 µg/L ABA17.94%30.27%25.76%31.15%

Data represents changes after 7 hours of treatment compared to water-sprayed control under drought.[10] The role of TA in mediating these specific antioxidant responses is less clear and warrants further investigation.

Experimental Protocols and Workflow

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.

General Workflow for Phytohormone Comparison

A typical experiment to compare the effects of ABA and TA involves synchronized treatment of plant material followed by multi-level analysis.

workflow A Plant Material (e.g., Seedlings, Cell Culture) B Treatment Groups A->B C1 Control (Vehicle) B->C1 C2 Abscisic Acid (ABA) B->C2 C3 This compound (TA) B->C3 D Time-Course Sampling (e.g., 0, 1, 3, 6, 24h) C1->D C2->D C3->D E Analysis D->E F1 Physiological (e.g., Growth, Stomata) E->F1 F2 Transcriptomic (RNA-Seq, qPCR) E->F2 F3 Biochemical (Enzyme Assays, Metabolites) E->F3 G Data Integration & Comparative Analysis F1->G F2->G F3->G

Caption: A generalized experimental workflow for comparative hormone analysis.
Protocol for Cell Cycle Analysis in Tobacco BY-2 Cells

This protocol is adapted from studies investigating the effect of phytohormones on cell division.[6]

  • Cell Culture and Synchronization: Tobacco (Nicotiana tabacum) BY-2 cells are maintained in a liquid medium. Synchronization at the M/G1 transition is achieved by treatment with a microtubule-disrupting agent like propyzamide, followed by its removal.

  • Hormone Application: Synchronized cells are divided into subcultures. Stock solutions of ABA (in ethanol) and JA (in methanol) are added at specific time points post-synchronization release (e.g., 2 hours for early G1 phase, 7 hours for S-phase) to achieve final concentrations of 200 µM and 100 µM, respectively. A control culture receives an equal volume of the solvent (methanol).

  • DNA Synthesis Measurement: At various time points, cell samples are taken. [³H]thymidine is added to the culture medium for a short period (e.g., 30 minutes) to label newly synthesized DNA. The radioactivity incorporated into the DNA is then measured using a scintillation counter to quantify the rate of DNA synthesis.

  • Flow Cytometry: To determine the distribution of cells in different cycle phases (G1, S, G2/M), samples are fixed, treated with RNase, and stained with a DNA-intercalating dye like propidium (B1200493) iodide. The DNA content per cell is then analyzed using a flow cytometer.

Protocol for Phytohormone Extraction and Quantification by LC-MS/MS

This is a general protocol for quantifying endogenous phytohormones from plant tissue.[11][12][13]

  • Sample Preparation: Collect approximately 50 mg of plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen. Homogenize the tissue to a fine powder using a tissue lyser.

  • Extraction: Add 1 ml of a cold extraction solvent (e.g., 50% acetonitrile) to the homogenized tissue. Internal standards (stable isotope-labeled versions of the hormones) should be added at this stage for accurate quantification.

  • Incubation and Centrifugation: Sonicate the samples for 5 minutes at 4°C, followed by incubation on a rotator for 60 minutes at 4°C. Centrifuge at 15,000 x g for 15 minutes to pellet cell debris.

  • Solid-Phase Extraction (SPE) Cleanup: Collect the supernatant. Activate a reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and equilibrate with the extraction solvent. Load the sample onto the cartridge. The flow-through containing the hormones is collected.

  • LC-MS/MS Analysis: The cleaned extract is injected into an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. Hormones are separated on a C18 column and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of each hormone is calculated by comparing the peak area of the endogenous compound to that of its corresponding stable isotope-labeled internal standard.

Conclusion

The comparative analysis of this compound and abscisic acid reveals both specialized and overlapping functions. ABA is a dominant player in the plant's response to abiotic stress, acting through a well-defined signaling cascade to control water loss and protect cellular components.[1][14] TA, as a member of the jasmonate family, is a key regulator of specific developmental programs like tuberization and also contributes to growth inhibition responses.[3][6] While both hormones can arrest the cell cycle, their primary physiological roles and signaling mechanisms are distinct. Future research focusing on the crosstalk between the ABA and jasmonate pathways will be critical for a holistic understanding of plant development and stress adaptation, paving the way for targeted agricultural and biotechnological applications.

References

Validating the Role of Tuberonic Acid and Other Phytohormones in Abiotic Stress Tolerance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating impact of abiotic stressors such as drought, salinity, and extreme temperatures on global agriculture necessitates a deeper understanding of the molecular mechanisms governing plant stress tolerance. Phytohormones and synthetic plant growth regulators play a pivotal role in orchestrating these adaptive responses. This guide provides a comparative analysis of tuberonic acid alongside the well-established stress hormones jasmonic acid, abscisic acid, and salicylic (B10762653) acid, as well as the synthetic cytokinin forchlorfenuron (B1673536), in conferring abiotic stress tolerance.

Comparative Analysis of Phytohormones and Synthetic Growth Regulators in Abiotic Stress Mitigation

This section details the known roles and efficacy of this compound, jasmonic acid, abscisic acid, salicylic acid, and forchlorfenuron in enhancing plant resilience to environmental challenges.

This compound (12-hydroxyjasmonic acid)

This compound, a hydroxylated form of jasmonic acid, and its glycoside (this compound glucoside) are primarily recognized for their role in inducing tuber formation in potatoes. While structurally related to jasmonates, which are key players in stress signaling, the direct role of this compound in abiotic stress tolerance is an emerging area of research with limited quantitative data currently available. Some evidence suggests that it may function through signaling pathways distinct from the canonical jasmonic acid pathway. For instance, in the context of leaf movement, 12-hydroxyjasmonic acid glucoside acts independently of the COI1-JAZ co-receptor complex, a central component of jasmonic acid signaling[1]. However, its specific signaling mechanism and efficacy in widespread abiotic stress responses remain largely uncharacterized.

Jasmonic Acid (JA)

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for plant defense against both biotic and abiotic stresses. Exogenous application of jasmonates has been shown to enhance tolerance to a variety of abiotic stressors, including drought, salinity, and cold. For instance, in wheat, exogenous application of methyl jasmonate (a JA derivative) improved cold tolerance by partially recovering photosynthetic parameters and enhancing the activities of antioxidant enzymes[2]. Similarly, in hemp, methyl jasmonate treatment increased root length, fresh biomass, chlorophyll (B73375) content, and photosynthetic efficiency under salt stress[3]. The protective effects of JA are often attributed to its role in promoting the accumulation of osmolytes like proline, improving membrane stability, and up-regulating antioxidant defense systems[4].

Abscisic Acid (ABA)

Abscisic acid is a central regulator of plant responses to abiotic stress, particularly drought and salinity. Under water-deficit conditions, ABA levels rise, leading to stomatal closure to reduce water loss through transpiration. Exogenous application of ABA has been demonstrated to enhance drought tolerance in various plant species. For example, in tea plants, exogenous ABA application significantly enhanced drought tolerance by improving antioxidant enzyme activities and osmotic regulation[5]. ABA signaling also plays a critical role in the expression of a wide range of stress-responsive genes that contribute to cellular protection and adaptation.

Salicylic Acid (SA)

Salicylic acid is a phenolic phytohormone primarily known for its role in plant defense against biotrophic pathogens. However, a growing body of evidence highlights its importance in mediating abiotic stress tolerance. Exogenous SA application has been shown to mitigate the adverse effects of various abiotic stresses, including drought, salinity, and heavy metal toxicity. In tea plants subjected to drought, salicylic acid application enhanced tolerance by modulating antioxidant defenses and osmotic adjustment[5]. Under heavy metal stress, SA can alleviate toxicity by enhancing the antioxidant system and interacting with other hormone signaling pathways[6][7][8].

Forchlorfenuron (CPPU)

Forchlorfenuron (CPPU) is a synthetic plant growth regulator with cytokinin-like activity. It is primarily used to promote cell division and fruit enlargement. While not a natural stress hormone, CPPU has been shown to enhance stress resistance in some contexts. By maintaining chlorophyll content, it can slow down senescence and allow plants to sustain better growth under adverse conditions like drought and low temperatures[9]. High concentrations of CPPU, however, can trigger an increase in ABA synthesis, inducing a stress-like state in the plant that can inhibit growth[10]. More research is needed to fully elucidate its role and efficacy in a broader range of abiotic stresses.

Quantitative Data on Abiotic Stress Tolerance

The following table summarizes available quantitative data on the effects of the discussed compounds on various physiological and biochemical parameters under different abiotic stresses.

CompoundPlant SpeciesStress TypeConcentrationMeasured ParameterResultReference
This compound ----Data not available in the conducted searches-
Jasmonic Acid (as Methyl Jasmonate) WheatCold (4°C)1 µMPhotosynthetic RatePartial recovery compared to stressed control[2]
HempSalinity (0.3 M NaCl)0.001 mMRoot Length~30 mm increase vs. salt-only control[3]
HempSalinity (0.3 M NaCl)0.001 mMFresh Biomass~50% increase vs. salt-only control[3]
HempSalinity (0.3 M NaCl)0.001 mMChlorophyll Content~20% increase vs. salt-only control[3]
MaizeCold50 µg/mLChlorophyll ContentDecreased compared to control[11]
Abscisic Acid TeaDrought-Antioxidant Enzyme ActivityEnhanced[5]
MaizeCold50, 100, 150 µg/mLCarotenoid LevelsIncreased at some concentrations[11]
Salicylic Acid TeaDrought-Proline ContentIncreased[5]
WheatDrought-Membrane StabilityIncreased by 106% (with MeJA)[12]
Forchlorfenuron (CPPU) Glycyrrhiza uralensis-10 mg·L⁻¹Abscisic Acid LevelsSignificant increase[13]
Glycyrrhiza uralensis-High concentrationsPhotosynthesisSuppressed[10]

Note: The lack of quantitative data for this compound in abiotic stress studies is a significant research gap. The data for Forchlorfenuron is indirect in the context of specific abiotic stress tolerance metrics.

Experimental Protocols

Plant Growth and Stress Treatment
  • Plant Material: Specify the plant species and cultivar used (e.g., Arabidopsis thaliana Col-0, Oryza sativa cv. Nipponbare).

  • Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with specified light intensity (e.g., 150 µmol m⁻² s⁻¹), photoperiod (e.g., 16 h light/8 h dark), temperature (e.g., 22°C), and relative humidity (e.g., 60-70%).

  • Treatment Application: Apply the compounds (this compound, Jasmonic Acid, Abscisic Acid, Salicylic Acid, Forchlorfenuron) at various concentrations. Application methods can include seed priming, soil drenching, or foliar spray.

  • Stress Induction:

    • Drought Stress: Withhold watering for a specified period, and monitor soil water content.

    • Salinity Stress: Irrigate with a solution containing a specific concentration of NaCl (e.g., 150 mM).

    • Cold Stress: Transfer plants to a cold room or chamber at a specified low temperature (e.g., 4°C).

    • Heat Stress: Expose plants to a high temperature (e.g., 42°C) for a defined duration.

Measurement of Physiological and Biochemical Parameters
  • Chlorophyll Content Measurement:

    • Extract chlorophyll from a known weight of fresh leaf tissue using 80% acetone.

    • Centrifuge the extract to pellet debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations.

  • Proline Content Measurement:

    • Homogenize a known weight of fresh plant tissue in 3% aqueous sulfosalicylic acid.

    • Centrifuge the homogenate.

    • Mix the supernatant with acid ninhydrin (B49086) and glacial acetic acid.

    • Incubate the mixture at 100°C for 1 hour.

    • Terminate the reaction in an ice bath and extract the chromophore with toluene (B28343).

    • Measure the absorbance of the toluene fraction at 520 nm.

    • Determine proline concentration from a standard curve.

  • Electrolyte Leakage Assay:

    • Collect leaf discs of a uniform size from control and treated plants.

    • Thoroughly wash the discs with deionized water to remove surface electrolytes.

    • Incubate the discs in a known volume of deionized water at room temperature on a shaker.

    • Measure the initial electrical conductivity of the solution (EC1).

    • Autoclave the samples to induce complete electrolyte leakage and measure the final electrical conductivity (EC2).

    • Calculate relative electrolyte leakage as (EC1/EC2) x 100.

Signaling Pathways and Experimental Workflows

Jasmonic Acid (JA) Signaling Pathway in Abiotic Stress

JASIGNAL AbioticStress Abiotic Stress (Drought, Salinity, Cold) JA_Biosynthesis JA Biosynthesis AbioticStress->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses StressResponseGenes Stress-Responsive Gene Expression MYC2->StressResponseGenes activates AbioticStressTolerance Abiotic Stress Tolerance StressResponseGenes->AbioticStressTolerance ABASIGNAL AbioticStress Abiotic Stress (Drought, Salinity) ABA_Biosynthesis ABA Biosynthesis AbioticStress->ABA_Biosynthesis ABA ABA ABA_Biosynthesis->ABA PYR_PYL_RCAR PYR/PYL/RCAR (Receptor) ABA->PYR_PYL_RCAR binds PP2C PP2C (Phosphatase) PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 (Kinase) PP2C->SnRK2 dephosphorylates (inactivates) AREB_ABF AREB/ABF (Transcription Factor) SnRK2->AREB_ABF phosphorylates (activates) StomatalClosure Stomatal Closure SnRK2->StomatalClosure induces StressResponseGenes Stress-Responsive Gene Expression AREB_ABF->StressResponseGenes activates AbioticStressTolerance Abiotic Stress Tolerance StressResponseGenes->AbioticStressTolerance StomatalClosure->AbioticStressTolerance SASIGNAL AbioticStress Abiotic Stress (Drought, Heavy Metals) SA_Biosynthesis SA Biosynthesis AbioticStress->SA_Biosynthesis SA SA SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces monomerization Antioxidant_System Enhanced Antioxidant System SA->Antioxidant_System NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer TGA TGA (Transcription Factor) NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) and Stress-Responsive Genes TGA->PR_Genes activates AbioticStressTolerance Abiotic Stress Tolerance PR_Genes->AbioticStressTolerance Antioxidant_System->AbioticStressTolerance TASIGNAL JA Jasmonic Acid Hydroxylation Hydroxylation JA->Hydroxylation COI1_JAZ COI1-JAZ Pathway (Canonical JA Signaling) JA->COI1_JAZ TA This compound (12-OH-JA) Hydroxylation->TA TAG This compound Glucoside TA->TAG Glycosylation Unknown_Pathway COI1-Independent Pathway (Hypothesized for Abiotic Stress) TAG->Unknown_Pathway LeafMovement Leaf Movement Unknown_Pathway->LeafMovement Known Effect AbioticStressResponse Abiotic Stress Response Unknown_Pathway->AbioticStressResponse Hypothesized Effect CPPUSIGNAL CPPU Forchlorfenuron (CPPU) Cytokinin_Receptors Cytokinin Receptors CPPU->Cytokinin_Receptors activates Phosphorelay Phosphorelay Cascade Cytokinin_Receptors->Phosphorelay TypeB_ARRs Type-B ARRs (Transcription Factors) Phosphorelay->TypeB_ARRs activates Gene_Expression Gene Expression (Cell Division, Stress Response) TypeB_ARRs->Gene_Expression regulates StressTolerance Enhanced Stress Tolerance (e.g., delayed senescence) Gene_Expression->StressTolerance

References

Safety Operating Guide

Safe Disposal of Tuberonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of tuberonic acid, ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with the potential hazards associated with similar compounds. For instance, methyl jasmonate, a related substance, is known to be harmful if swallowed and can cause serious eye irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety glasses or goggles.[1][4]
Hand Protection Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[4]
Body Protection A laboratory coat should be worn.
Respiratory In case of insufficient ventilation, wear suitable respiratory equipment.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eyes Immediately rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2][3][4]
Skin Wash with plenty of soap and water.
Ingestion If swallowed, rinse mouth with water.[3][4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination. Plant growth regulators, in general, should not be disposed of down the drain or in regular trash.[1]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused stock solutions, experimental residues, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be considered chemical waste.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be kept tightly closed when not in use.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound Waste"), and a description of the contents (e.g., "Aqueous solution," "Contaminated labware").

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat sources and incompatible materials.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[1]

  • Follow all institutional procedures for waste manifest and pickup.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, which should be adapted for this compound.

Chemical_Waste_Disposal_Workflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Generation of this compound Waste B Segregate Waste A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup D->E Step 4 F Transport to Central Storage E->F G Final Disposal by Licensed Vendor F->G

Figure 1. General workflow for the disposal of this compound waste.

Logical Relationship of Safety and Disposal Procedures

The core principle of chemical safety is a hierarchy of controls, which directly informs the disposal procedures. The following diagram illustrates this relationship.

Safety_Disposal_Relationship cluster_controls Hierarchy of Controls cluster_procedures Disposal Procedures Elimination Elimination/Substitution (Use less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Elimination->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE WasteHandling Proper Waste Handling & Segregation PPE->WasteHandling Informs Disposal Contacting EHS for Disposal WasteHandling->Disposal

Figure 2. Relationship between safety controls and disposal procedures.

References

Essential Safety and Logistical Information for Handling Tuberonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tuberonic acid (CAS No. 124649-26-9) was publicly available at the time of this writing.[1] The following guidance is a synthesis of information from SDSs of structurally related compounds and general best practices for handling carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

This compound is an oxo monocarboxylic acid and a plant metabolite.[2] While specific hazard data is limited, compounds with similar functional groups can pose risks such as skin, eye, and respiratory irritation.[3][4] Therefore, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Purpose
Eye and Face Protection Chemical Safety Goggles and Face ShieldWear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5] A face shield should be worn in situations where splashing is likely.[3][6]
Skin Protection Chemical-Resistant Gloves and Lab CoatWear appropriate protective gloves, such as nitrile or butyl rubber.[3][6] Inspect gloves before use and dispose of contaminated gloves after use in accordance with good laboratory practices.[5] A lab coat is the minimum required skin protection.[7] For larger quantities, impervious clothing may be necessary.[5]
Respiratory Protection NIOSH/MSHA Approved RespiratorWork should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] If engineering controls are insufficient or if irritation is experienced, use a full-face respirator with an appropriate particle filter.[3][5]

Operational and Disposal Plans

Safe Handling Procedures

Adherence to safe handling and storage protocols is critical for preventing accidents and maintaining the chemical's integrity.

Preparation:

  • Ensure a calibrated and certified chemical fume hood is available for all manipulations.[6]

  • Verify that an eyewash station and safety shower are accessible and operational.[7][8]

  • Designate a specific work area and decontaminate it before and after handling.[6]

  • Have a spill kit with appropriate neutralizing agents readily available.[7]

Handling:

  • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[9]

  • Avoid the formation of dust when working with the solid form.[5]

  • When preparing solutions, always add acid to the solvent, not the other way around, to prevent a violent reaction.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[10]

Storage:

  • Store containers in a cool, dry, and well-ventilated place, tightly closed.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10][11]

  • Protect from direct sunlight.[6]

Emergency Protocols

Spill Response:

  • Small Spills: For small spills, use a neutralizing agent and absorbent material to clean the area while wearing appropriate PPE.[7] Collect the material in a suitable, closed, and labeled container for disposal.[5]

  • Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.[12]

Exposure Response:

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12] Seek medical attention.

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical assistance.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Disposal Plan

All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.

  • Neutralization: If permissible by local regulations, small amounts of acidic waste can be neutralized. Slowly add a base like sodium bicarbonate or a solution of sodium hydroxide (B78521) until the pH is between 5.5 and 9.5.[13][14] This should be done in a fume hood with appropriate PPE.

  • Waste Collection: Collect neutralized solutions and any solid waste in a properly labeled, sealed, and compatible container.[13][15] Do not mix with incompatible waste streams.[11]

  • Disposal: Arrange for pickup by a licensed hazardous waste disposal service.[13] Do not pour this compound or its waste down the drain.[6]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[16]

Workflow for Handling this compound

TuberonicAcidWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment & Consult SDS prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Solid in Hood prep_setup->handle_weigh handle_dissolve Prepare Solution (Add Acid to Solvent) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp post_storage Store in Cool, Dry, Ventilated Area handle_exp->post_storage post_decon Decontaminate Work Area & Glassware post_storage->post_decon post_waste Segregate Waste post_decon->post_waste disp_neutralize Neutralize Waste (If Permitted) post_waste->disp_neutralize disp_container Package in Labeled, Sealed Container disp_neutralize->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.